molecular formula C99H154N24O24S B15561335 Cypemycin

Cypemycin

Cat. No.: B15561335
M. Wt: 2096.5 g/mol
InChI Key: TYVRUMCYJWCOOO-RKEGDLLCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cypemycin is a polypeptide.
N-[1-[[1-[[1-[[5-amino-1-[[2-[[3-hydroxy-1-[[(Z)-1-[[3-methyl-1-[[(2Z)-9-(2-methylpropyl)-5,8,11-trioxo-6-propan-2-yl-1-thia-4,7,10-triazacyclotridec-2-en-12-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobut-2-en-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[2-[[2-[[(Z)-2-[[1-[(E)-2-[2-[[1-[(E)-2-[2-(dimethylamino)propanoylamino]but-2-enoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]but-2-enoyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-methylbutanoyl]amino]propanoylamino]pentanediamide has been reported in Streptomyces with data available.
structure given in first source;  isolated from Streptomyces

Properties

Molecular Formula

C99H154N24O24S

Molecular Weight

2096.5 g/mol

IUPAC Name

N-[1-[[1-[[1-[[5-amino-1-[[2-[[3-hydroxy-1-[[(Z)-1-[[3-methyl-1-[[(2Z)-9-(2-methylpropyl)-5,8,11-trioxo-6-propan-2-yl-1-thia-4,7,10-triazacyclotridec-2-en-12-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobut-2-en-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[2-[[2-[[(Z)-2-[[1-[(E)-2-[2-[[1-[(E)-2-[2-(dimethylamino)propanoylamino]but-2-enoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]but-2-enoyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-methylbutanoyl]amino]propanoylamino]pentanediamide

InChI

InChI=1S/C99H154N24O24S/c1-22-54(15)78(97(145)115-69-49-148-44-41-102-93(141)75(51(9)10)116-87(135)66(45-50(7)8)113-90(69)138)119-85(133)60(24-3)107-89(137)68(48-124)106-74(127)47-103-83(131)64(37-39-72(100)125)112-96(144)79(55(16)23-2)120-95(143)77(53(13)14)118-88(136)67(46-59-33-29-28-30-34-59)114-86(134)65(38-40-73(101)126)111-81(129)57(18)105-94(142)76(52(11)12)117-84(132)61(25-4)108-92(140)71-36-32-43-123(71)98(146)62(26-5)109-80(128)56(17)104-91(139)70-35-31-42-122(70)99(147)63(27-6)110-82(130)58(19)121(20)21/h24-30,33-34,41,44,50-58,64-71,75-79,124H,22-23,31-32,35-40,42-43,45-49H2,1-21H3,(H2,100,125)(H2,101,126)(H,102,141)(H,103,131)(H,104,139)(H,105,142)(H,106,127)(H,107,137)(H,108,140)(H,109,128)(H,110,130)(H,111,129)(H,112,144)(H,113,138)(H,114,134)(H,115,145)(H,116,135)(H,117,132)(H,118,136)(H,119,133)(H,120,143)/b44-41-,60-24-,61-25-,62-26+,63-27+

InChI Key

TYVRUMCYJWCOOO-RKEGDLLCSA-N

Origin of Product

United States

Foundational & Exploratory

Cypemycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypemycin (B582881), a structurally unique peptide antibiotic, stands as a compelling subject in the ongoing search for novel therapeutic agents. First isolated from Streptomyces sp. OH-4156, this compound exhibits both potent cytocidal activity against cancer cell lines and antimicrobial properties.[1] this compound is a member of the linaridin class of ribosomally synthesized and post-translationally modified peptides (RiPPs), characterized by extensive enzymatic modifications that are crucial for its biological function. This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Discovery and Biological Activity

This compound was first identified as a product of the fermentation of Streptomyces sp. strain OH-4156.[1] Initial screenings revealed its significant biological activities, including cytotoxicity against P388 leukemia cells and antimicrobial action against Micrococcus luteus.[1] These findings have spurred further investigation into its potential as a therapeutic agent.

Quantitative Biological Activity Data

The biological activity of this compound has been quantified against various cell lines and microorganisms. The following table summarizes the key inhibitory concentrations.

Target Organism/Cell LineAssay TypeValueReference
P388 leukemia cellsIC501.3 µg/ml[1]
Micrococcus luteusMIC0.2 µg/ml[1]

Biosynthesis of this compound: A Linaridin Pathway

This compound is synthesized ribosomally as a precursor peptide, CypA, which then undergoes extensive post-translational modifications orchestrated by a dedicated biosynthetic gene cluster.[2] These modifications are responsible for the unique structural features of the mature this compound molecule and are essential for its bioactivity.

The key enzymes and their roles in the this compound biosynthetic pathway are:

  • CypA: The precursor peptide that is post-translationally modified.

  • CypH and CypL: These enzymes are involved in the dehydration of threonine residues to form dehydrobutyrines.[2]

  • CypD: This enzyme is crucial for the formation of the characteristic C-terminal S-[(Z)-2-aminovinyl]-d-cysteine (AviCys) moiety.[2]

  • CypM: A methyltransferase responsible for the N,N-dimethylation of the N-terminal alanine (B10760859) residue.[2]

Other modifications include the isomerization of isoleucine to l-allo-isoleucine.[2]

This compound Biosynthetic Pathway Diagram

This compound Biosynthesis CypA CypA (Precursor Peptide) Intermediate1 Dehydrated Intermediate CypA->Intermediate1 CypH, CypL (Dehydration) Intermediate2 N-Terminally Dimethylated Intermediate Intermediate1->Intermediate2 CypM (N,N-dimethylation) Mature_this compound Mature this compound Intermediate2->Mature_this compound CypD, other enzymes (AviCys formation, Isomerization)

Caption: Biosynthetic pathway of this compound from the precursor peptide CypA.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and characterization of this compound.

Fermentation of Streptomyces sp. OH-4156

A detailed protocol for the fermentation of Streptomyces sp. OH-4156 to produce this compound is crucial for obtaining sufficient quantities for research. While the exact media composition from the original discovery is not publicly detailed, a general approach for Streptomyces fermentation for secondary metabolite production can be adapted.

Seed Culture:

  • Prepare a seed medium, such as ISP2 medium (10 g/L malt (B15192052) extract, 4 g/L yeast extract, 4 g/L dextrose, pH 7.2).

  • Inoculate the seed medium with a spore suspension or a vegetative mycelial fragment of Streptomyces sp. OH-4156.

  • Incubate at 28-30°C for 2-3 days with shaking at 200-250 rpm.

Production Culture:

  • Prepare a production medium. A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts is typically used for antibiotic production by Streptomyces.

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubate at 28-30°C for 5-7 days with vigorous shaking. Monitor the production of this compound using analytical techniques such as HPLC or bioassays.

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

Extraction:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as chloroform (B151607) or ethyl acetate. Repeat the extraction 2-3 times.

  • Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

Purification using High-Performance Liquid Chromatography (HPLC):

  • Dissolve the crude extract in a suitable solvent (e.g., methanol).

  • Perform preparative reversed-phase HPLC using a C18 column.

  • Elute the column with a linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 10% to 90% acetonitrile over 40-60 minutes.

  • Monitor the elution profile at a wavelength of 220 nm.

  • Collect the fractions containing the this compound peak and confirm the purity by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain pure this compound.

Structure Elucidation

The structure of this compound is elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry:

  • Techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are used to determine the molecular weight and obtain fragmentation patterns for amino acid sequencing.[2]

  • Sample Preparation: The purified this compound is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: 1H NMR and 13C NMR, along with 2D NMR experiments such as COSY, HSQC, and HMBC, are employed to determine the complete three-dimensional structure of this compound, including the stereochemistry of the amino acid residues.

  • Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or methanol-d4).

Characterization of Biosynthetic Enzymes

The functions of the this compound biosynthetic enzymes can be characterized through heterologous expression and in vitro assays.

Heterologous Expression and Purification:

  • Clone the gene encoding the enzyme of interest (e.g., cypM) into an expression vector, often with a purification tag such as a His-tag.

  • Transform the expression vector into a suitable host, such as E. coli BL21(DE3).

  • Induce protein expression with IPTG and culture the cells.

  • Lyse the cells and purify the tagged protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

In Vitro Enzyme Assays:

  • Incubate the purified enzyme with its substrate (e.g., the precursor peptide CypA for CypM) and any necessary cofactors (e.g., S-adenosylmethionine for methyltransferases).

  • Analyze the reaction products using techniques like HPLC or mass spectrometry to confirm the enzymatic activity.

Experimental and Logical Workflows

General Workflow for this compound Isolation and Characterization

This compound Workflow Fermentation Fermentation of Streptomyces sp. OH-4156 Extraction Solvent Extraction Fermentation->Extraction Purification HPLC Purification Extraction->Purification Structure Structure Elucidation (MS, NMR) Purification->Structure Bioactivity Bioactivity Assays (IC50, MIC) Purification->Bioactivity

Caption: Overall workflow for obtaining and characterizing this compound.

Conclusion

This compound represents a promising lead compound for the development of new anticancer and antimicrobial drugs. Its unique structure, a result of a complex and fascinating biosynthetic pathway, offers opportunities for synthetic and biosynthetic engineering to generate novel analogs with improved therapeutic properties. The detailed protocols and data presented in this guide are intended to facilitate further research into this remarkable natural product and its potential applications in medicine.

References

Cypemycin's Potential Mechanism of Action Against Leukemia Cells: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed examination of the available scientific information regarding the mechanism of action of cypemycin (B582881), a post-translationally modified peptide produced by Streptomyces sp. OH-4156, against leukemia cells. While direct, in-depth research on this compound's specific molecular pathways in cancer cells is limited, this document synthesizes the existing data, draws parallels from related compounds, and proposes potential avenues for future investigation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and natural product chemistry.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the linaridin class of antibiotics.[1][2] It was first identified due to its potent in vitro cytocidal activity against murine P388 leukemia cells.[1][3] Structurally, this compound is a linear peptide characterized by the presence of dehydrobutyrine and an N-terminal N,N-dimethylalanine.[1] While its antimicrobial properties have been noted, its potential as an anti-leukemic agent remains a compelling area of study.

Quantitative Data on Anti-Leukemic Activity

The primary quantitative data available for this compound's anti-leukemic effect is its half-maximal inhibitory concentration (IC50) against the P388 leukemia cell line.

CompoundCell LineIC50Reference
This compoundP388 (murine leukemia)1.3 µg/mL

This table highlights the potent cytotoxic effect of this compound on leukemia cells in vitro, forming the basis for further mechanistic studies.

Postulated Mechanisms of Action

Based on the known activities of other antimicrobial peptides and natural products from Streptomyces against cancer cells, several potential mechanisms of action for this compound against leukemia cells can be hypothesized.

Induction of Apoptosis

A common mechanism for anti-cancer compounds is the induction of programmed cell death, or apoptosis. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Other bioactive peptides have been shown to induce apoptosis in leukemia cells by upregulating pro-apoptotic proteins and down-regulating oncogenes. For instance, the novel peptide QUB-2392 was found to upregulate apoptosis-inducing factor and the tumor suppressor p53 in leukemia cell lines. It is plausible that this compound triggers a similar cascade of events.

A proposed signaling pathway for this compound-induced apoptosis is depicted below.

This compound This compound LeukemiaCell Leukemia Cell Membrane This compound->LeukemiaCell Mitochondria Mitochondria LeukemiaCell->Mitochondria Disruption of Mitochondrial Membrane Potential Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest

Antimicrobial peptides have been observed to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. For example, the peptide anoplin (B1578421) was shown to arrest the cell cycle of murine erythroleukemia (MEL) cells in the G0/G1 phase. This compound could potentially exert a similar effect on leukemia cells, preventing them from progressing through the cell cycle and dividing.

The logical flow of how this compound might induce cell cycle arrest is illustrated in the following diagram.

This compound This compound Treatment CellCycle Leukemia Cell Cycle Progression This compound->CellCycle Interference G1_S_Checkpoint G1/S Checkpoint Regulation CellCycle->G1_S_Checkpoint Impacts Arrest Cell Cycle Arrest G1_S_Checkpoint->Arrest Proliferation Inhibition of Proliferation Arrest->Proliferation

Figure 2: Logical workflow of this compound-induced cell cycle arrest.

Methodologies for Key Experiments

To elucidate the precise mechanism of action of this compound, a series of key experiments would be required. The following are detailed, albeit hypothetical, protocols based on standard methodologies used in cancer cell biology.

Cell Viability and Apoptosis Assay

Objective: To quantify the cytotoxic and apoptotic effects of this compound on a panel of leukemia cell lines.

Protocol:

  • Cell Culture: Human leukemia cell lines (e.g., Jurkat, K562, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours. MTT reagent is added, and after incubation, the formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability and calculate the IC50 value.

  • Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis: Treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The experimental workflow for assessing apoptosis is outlined below.

cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis cluster_3 Results LeukemiaCells Leukemia Cells This compound This compound Incubation LeukemiaCells->this compound Staining Annexin V-FITC/PI Staining This compound->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry Data Quantification of Apoptosis FlowCytometry->Data

Figure 3: Experimental workflow for apoptosis analysis.
Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound on key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Leukemia cells are treated with this compound for specified time points. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Cyclin D1).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Drug Development Implications

The potent anti-leukemic activity of this compound warrants further investigation to fully characterize its mechanism of action and evaluate its therapeutic potential. Future research should focus on:

  • Broad-Spectrum Activity: Screening this compound against a wider panel of human leukemia and lymphoma cell lines, including those with different genetic backgrounds and drug resistance profiles.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models of leukemia.

  • Target Identification: Utilizing proteomics and transcriptomics approaches to identify the direct molecular targets of this compound within leukemia cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing this compound analogs to identify key structural features required for its anti-leukemic activity and to potentially improve its potency and selectivity.

Conclusion

This compound, a linaridin antibiotic from Streptomyces sp., demonstrates significant potential as an anti-leukemic agent based on its potent in vitro cytotoxicity. While the precise molecular mechanisms remain to be fully elucidated, it is hypothesized that this compound may induce apoptosis and/or cell cycle arrest in leukemia cells. The experimental frameworks provided in this guide offer a roadmap for future research aimed at unraveling the intricate details of this compound's mechanism of action, which will be crucial for its potential development as a novel cancer therapeutic.

References

The Architectural Complexity of Cypemycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cypemycin (B582881) is a potent, ribosomally synthesized, and post-translationally modified peptide (RiPP) that stands as the founding member of the linaridin class of natural products. Produced by Streptomyces sp. OH-4156, it exhibits significant cytocidal activity against mouse leukemia cells and antimicrobial action against bacteria such as Micrococcus luteus.[1][2] Its intricate structure, born from a series of complex enzymatic modifications, makes it a subject of considerable interest for natural product chemistry and drug discovery. This guide provides an in-depth overview of the this compound peptide's structure, the experimental protocols used for its elucidation, and the biosynthetic pathway that constructs it.

Core Structure and Post-Translational Modifications

This compound originates as a 22-amino acid propeptide, named CypA, which is cleaved from a larger 64-amino acid precursor protein.[3] The mature, biologically active form of this compound is a linear peptide that has undergone extensive enzymatic tailoring, resulting in a variety of non-proteinogenic amino acids.[3][4]

The amino acid sequence of the unmodified CypA propeptide is as follows:

Ala-Pro-Thr-Val-Phe-Thr-Val-Val-Ala-Gly-Ser-Thr-Ile-Ala-Phe-Ala-Gly-Ile-Cys-Gly-Ser-Cys

Upon maturation, this sequence is heavily altered by at least six distinct post-translational modifications, affecting nine of the 22 residues.[4] A landmark 2010 study by Claesen and Bibb first detailed these modifications,[3][5] with a significant revision in 2023 revealing extensive epimerization, recasting this compound as a D-amino acid-rich peptide.

The key modifications include:

  • N-Terminal Dimethylation: The N-terminal Alanine (Ala1) is N,N-dimethylated to form Me₂-Ala. This modification is crucial for this compound's bioactivity.[6]

  • Dehydration: Four Threonine (Thr) residues at positions 3, 6, and 12 are dehydrated to form dehydrobutyrine (Dhb).

  • Dethiolation: The Cysteine (Cys) at position 19 is dethiolated to form dehydroalanine (B155165) (Dha).[3]

  • Isomerization: Two Isoleucine (Ile) residues at positions 13 and 18 are isomerized to their diastereomers, L-allo-Isoleucine.[3][7]

  • Epimerization: A recent structural re-evaluation has shown that 11 amino acids in the core peptide undergo epimerization, converting them from the L- to the D-configuration. This makes this compound a D-amino acid-rich peptide.

  • C-Terminal AviCys Formation: The most complex modification involves the Dha at position 19 and the C-terminal Cysteine (Cys22). Cys22 is first oxidatively decarboxylated. The resulting reactive enethiolate intermediate then undergoes an intramolecular addition to the Dha19 residue, forming the characteristic C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety.[3][4]

Table 1: Summary of Post-Translational Modifications in this compound
Modification TypePrecursor Residue(s) & Position(s)Modified Residue(s)Responsible Enzyme(s)
N-Terminal DimethylationAla (1)N,N-dimethyl-AlanineCypM (Methyltransferase)
DehydrationThr (3, 6, 12), Cys (19)4x Dehydrobutyrine (Dhb), 1x Dehydroalanine (Dha)CypH, CypL
IsomerizationIle (13, 18)2x L-allo-IsoleucineCypI (putative)
Epimerization11 unspecified L-amino acids11 D-amino acidsCypH, CypL
C-Terminal CyclizationCys (19) + Cys (22)S-[(Z)-2-aminovinyl]-D-cysteine (AviCys)CypD (Decarboxylase)

Quantitative and Physicochemical Data

Quantitative analysis of this compound has established its molecular formula and bioactivity profile.

Table 2: Physicochemical and Bioactivity Data for this compound
PropertyValueReference(s)
Molecular FormulaC₉₉H₁₅₄N₂₄O₂₄S-
Molecular Weight2096.52 Da (Monoisotopic)[2]
Mass Spectrometry Ion[M+H]⁺ = 2097 Da[2]
Bioactivity (IC₅₀)1.3 µg/mL (against P388 leukemia cells)[2]
Bioactivity (MIC)0.2 µg/mL (against Micrococcus luteus)[2]

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure relied on a combination of genetic analysis, mass spectrometry, and NMR spectroscopy. Below are detailed methodologies representative of those used in its characterization.

Heterologous Expression and Mutational Analysis

To identify the genes responsible for this compound biosynthesis and to characterize the function of the modifying enzymes, the entire biosynthetic gene cluster was expressed in a heterologous host, Streptomyces coelicolor.

Protocol:

  • Gene Cluster Cloning: A cosmid library of genomic DNA from the native producer, Streptomyces sp. OH-4156, is created. The library is screened using a probe designed from the precursor peptide gene, cypA, to isolate cosmids containing the full biosynthetic gene cluster.

  • Host Preparation: The engineered host strain Streptomyces coelicolor M1146, which is optimized for heterologous expression, is used.[8] Spore stocks of S. coelicolor are prepared on MS-agar plates.

  • Conjugation: The isolated cosmid containing the this compound gene cluster is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) into S. coelicolor via intergeneric conjugation.[4]

  • Culture and Production: Exconjugants are grown on SFM agar (B569324) for selection and then inoculated into a suitable liquid medium (e.g., MYM) for fermentation at 30°C for 5-7 days.

  • Extraction and Analysis: The culture broth is extracted with an organic solvent like ethyl acetate. The extract is concentrated and analyzed via HPLC and MALDI-TOF mass spectrometry to confirm the production of this compound by comparing the mass to the wild-type product.

  • Mutational Analysis: In-frame deletions of individual genes within the cluster are created using PCR-targeting methods. Each mutant construct is heterologously expressed, and the resulting products are analyzed by mass spectrometry to observe the loss of specific modifications, thereby assigning a function to the deleted gene.[3]

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of the final peptide and its modified intermediates.

Protocol (MALDI-TOF MS):

  • Sample Preparation: Purified peptide samples (0.5-5 pmol/µL) are prepared in a solution of 0.1% trifluoroacetic acid (TFA).[9]

  • Matrix Preparation: A saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix is prepared in a 1:1 mixture of acetonitrile (B52724) and 0.1% aqueous TFA.[9][10]

  • Spotting: The sample and matrix are co-crystallized on a MALDI target plate. A common method is the dried-droplet technique: 0.5 µL of the peptide solution is mixed with 0.5 µL of the matrix solution directly on the target spot and allowed to air dry.[9]

  • Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. The instrument is operated in positive reflector mode for accurate mass measurement. A nitrogen laser (337 nm) is used for desorption/ionization. Spectra are acquired by averaging multiple laser shots across the sample spot to obtain a high-quality signal.

  • Tandem MS (MS/MS): For structural fragmentation, post-source decay (PSD) or collision-induced dissociation (CID) is performed on the parent ion of interest to generate fragment ions, which can help in sequencing parts of the peptide backbone.[11]

Visualizing this compound Biosynthesis and Analysis

The following diagrams illustrate the biosynthetic pathway of this compound and the general workflow used for its structural elucidation.

This compound Biosynthesis Pathway This compound Biosynthesis Pathway cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification cypA_gene cypA gene cypA_precursor CypA Precursor Peptide (64 aa) Leader (42 aa) + Propeptide (22 aa) cypA_gene->cypA_precursor Translation modified_precursor Modified Precursor Peptide cypA_precursor->modified_precursor Modification Cascade mature_this compound Mature this compound (22 aa) (Me₂-Ala, Dhb, allo-Ile, D-aa, AviCys) modified_precursor->mature_this compound Leader Peptide Cleavage (CypH/CypL) Bioactivity Biological Activity mature_this compound->Bioactivity CypM CypM (N,N-dimethylation) CypM->modified_precursor CypHL CypH / CypL (Dehydration, Epimerization) CypHL->modified_precursor CypI CypI (Isomerization) CypI->modified_precursor CypD CypD (Decarboxylation for AviCys) CypD->modified_precursor Structural Elucidation Workflow Structural Elucidation Workflow for this compound cluster_genetics Genetic Analysis cluster_expression Functional Analysis cluster_analytics Analytical Chemistry genome_mining Genome Mining of Streptomyces sp. OH-4156 gene_cluster Identify cyp Gene Cluster (GenBank: HQ148718) genome_mining->gene_cluster precursor_seq Deduce CypA Propeptide Sequence (22 aa) gene_cluster->precursor_seq enzyme_function Assign Enzyme Functions precursor_seq->enzyme_function Informs mutation targets heterologous_exp Heterologous Expression in S. coelicolor mutational_analysis Gene Deletion Mutants heterologous_exp->mutational_analysis mutational_analysis->enzyme_function sequence_fragment Sequence Fragmentation enzyme_function->sequence_fragment Explains mass shifts purification Purification of this compound (HPLC) ms_analysis Mass Spectrometry (MALDI-TOF, Q-TOF) purification->ms_analysis nmr_analysis NMR Spectroscopy purification->nmr_analysis structure_confirm Confirm Mass & Formula ms_analysis->structure_confirm ms_analysis->sequence_fragment final_structure Final Structure Determination nmr_analysis->final_structure structure_confirm->final_structure sequence_fragment->final_structure

References

Unveiling the Blueprint: A Technical Guide to the Identification of the Cypemycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cypemycin (B582881), a potent linaridin-class peptide antibiotic with activity against mouse leukemia cells, represents a fascinating example of ribosomal synthesis followed by extensive post-translational modifications.[1][2][3][4] The discovery and characterization of its biosynthetic gene cluster (BGC) have not only elucidated the novel enzymatic machinery responsible for its unique chemical moieties but also paved the way for bioengineering efforts to generate novel analogs. This guide provides a comprehensive overview of the methodologies employed in the identification and characterization of the this compound BGC from Streptomyces sp. OH-4156, offering a blueprint for the discovery of other novel natural products.

Core Genetic Architecture of this compound Biosynthesis

The this compound BGC, localized on an 8.3-kb DNA region in Streptomyces sp. OH-4156, is a compact and efficient system for the production of this modified peptide.[1] Unlike many other antibiotic clusters, it notably lacks dedicated regulatory genes, suggesting a reliance on global regulators for its expression.[3] The core of the cluster is comprised of nine genes, each playing a crucial role in the biosynthesis, modification, and transport of this compound.

GeneProposed Function
cypAEncodes the precursor peptide, a 22-amino acid propeptide that undergoes extensive post-translational modifications.[1]
cypHInitially of unknown function, now understood to be a membrane-associated enzyme involved in residue epimerization, dehydration of threonine residues, and dethiolation of cysteine.[1][5] Contains a rare TTA codon, suggesting developmental regulation by bldA.[3]
cypLAlso a membrane-associated enzyme unique to linaridin biosynthesis, working in concert with CypH to carry out the initial post-translational modifications of the precursor peptide.[5]
cypDA decarboxylase of the HFCD family, responsible for the oxidative decarboxylation of the C-terminal cysteine, a key step in the formation of the S-[(Z)-2-aminovinyl]-d-cysteine (AviCys) moiety.[1]
cypMAn S-adenosyl methionine (SAM)-dependent methyltransferase that carries out the N,N-dimethylation of the N-terminal alanine (B10760859) residue.[1]
cypTEncodes the ATP-binding subunit of an ATP-binding cassette (ABC) transporter, presumed to be involved in the export of mature this compound.[1]
orf1A gene located upstream of the core cluster whose deletion had no observable effect on this compound production.[3]

A Step-by-Step Guide to the Experimental Identification of the this compound BGC

The identification of the this compound BGC was a multi-step process that combined traditional genome mining techniques with modern sequencing and genetic manipulation. The following sections detail the key experimental protocols that were instrumental in this discovery.

Genome Mining: From Library to Locus

The initial step in identifying the this compound BGC involved the creation and screening of a genomic library of the producing organism, Streptomyces sp. OH-4156.

Experimental Protocol: Cosmid Library Construction and Screening

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of Streptomyces sp. OH-4156 using established protocols for actinomycetes, such as the Kirby mix procedure.

  • Partial Digestion: The genomic DNA is partially digested with a restriction enzyme like Sau3AI to generate fragments in the 35-45 kb range, suitable for cloning into a cosmid vector.

  • Ligation and Packaging: The size-selected genomic DNA fragments are ligated into the prepared SuperCos1 vector. The resulting recombinant cosmids are then packaged into lambda phage particles using a commercial gigapackaging extract.

  • Transduction and Library Generation: The packaged cosmids are transduced into E. coli host cells, such as strain XL1-Blue MR. The resulting colonies, each containing a different fragment of the Streptomyces genome, constitute the cosmid library.

  • Probe Design and Labeling: Based on the known amino acid sequence of this compound, a degenerate oligonucleotide probe targeting the precursor peptide gene (cypA) is designed. This probe is then radioactively labeled with [γ-³²P]ATP.

  • Colony Hybridization: The cosmid library is plated, and the colonies are transferred to a nylon membrane. The membrane is then subjected to hybridization with the labeled probe to identify colonies containing the cypA gene.

  • Identification of Positive Clones: Autoradiography is used to visualize the colonies that have hybridized with the probe. These positive clones are then isolated for further analysis.

Next-Generation Sequencing for Rapid Gene Cluster Identification

To complement the library screening and to obtain a broader view of the genomic context, whole-genome sequencing was employed.

Experimental Protocol: Solexa-Based Genome Scanning

  • Library Preparation: A paired-end library of Streptomyces sp. OH-4156 genomic DNA is prepared with an average insert size of 400-500 bp.

  • Cluster Generation and Sequencing: The DNA library is subjected to cluster generation on an Illumina Genome Analyzer flow cell, followed by sequencing-by-synthesis using reversible dye-terminators.

  • De Novo Assembly: The resulting short sequence reads are assembled de novo into contigs using bioinformatics software such as Velvet.

  • tBLASTn Analysis: The assembled contigs are searched using tBLASTn with the predicted propeptide sequence of this compound as the query to identify the contig containing the cypA gene. This confirms the ribosomal origin of this compound and provides the DNA sequence of the surrounding genes.

Functional Characterization through Gene Inactivation

To determine the function of each gene within the identified cluster, a systematic gene knockout strategy was implemented.

Experimental Protocol: PCR-Targeting-Based Gene Knockout

  • Design of Disruption Cassette: For each target gene, a disruption cassette is generated by PCR. This cassette typically contains an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) flanked by FRT (FLP recognition target) sites. The primers used to amplify this cassette have 5' extensions that are homologous to the regions immediately upstream and downstream of the target gene.

  • Recombineering in E. coli: The PCR-generated disruption cassette is introduced by electroporation into an E. coli strain (e.g., BW25113/pIJ790) that harbors the target cosmid and expresses the λ-Red recombinase system. This system mediates homologous recombination between the disruption cassette and the target gene on the cosmid, resulting in the replacement of the gene with the resistance cassette.

  • Conjugation into Streptomyces: The mutated cosmid is transferred from E. coli to a suitable Streptomyces host strain (e.g., S. coelicolor M1152) via intergeneric conjugation.

  • Selection of Mutants: Exconjugants are selected based on the antibiotic resistance conferred by the disruption cassette. Double-crossover events, where the wild-type gene in the Streptomyces chromosome is replaced by the mutated version from the cosmid, are identified by screening for the loss of the cosmid vector marker.

  • Phenotypic Analysis: The resulting gene knockout mutants are then cultivated, and their metabolic profiles are analyzed by techniques such as HPLC and mass spectrometry to determine the effect of the gene deletion on this compound production and to identify any accumulated intermediates.

Confirmation of Biosynthetic Capacity via Heterologous Expression

To definitively prove that the identified gene cluster is sufficient for this compound biosynthesis, the entire cluster was expressed in a heterologous host.

Experimental Protocol: Heterologous Expression in Streptomyces coelicolor

  • Subcloning of the Gene Cluster: The minimal this compound biosynthetic gene cluster is subcloned from the identified cosmid into an integrative expression vector that can be stably maintained in a heterologous Streptomyces host.

  • Transformation of the Heterologous Host: The expression vector containing the this compound BGC is introduced into a genetically amenable and well-characterized Streptomyces host, such as S. coelicolor M1152, which is deficient in the production of its native antibiotics. This is typically achieved through conjugation from an E. coli donor strain.

  • Cultivation and Analysis: The engineered S. coelicolor strain is cultivated under conditions conducive to secondary metabolite production. The culture extracts are then analyzed by HPLC and mass spectrometry and compared to an authentic standard of this compound to confirm its production.

Visualizing the Discovery and Biosynthetic Processes

To further clarify the intricate processes involved in the identification and biosynthesis of this compound, the following diagrams have been generated.

experimental_workflow cluster_discovery Gene Cluster Discovery cluster_characterization Functional Characterization gDNA Streptomyces sp. OH-4156 Genomic DNA cosmid_lib Cosmid Library Construction gDNA->cosmid_lib solexa_seq Solexa Genome Scanning gDNA->solexa_seq probe cypA Probe Hybridization cosmid_lib->probe contigs De Novo Assembly of Contigs solexa_seq->contigs blast tBLASTn with CypA Sequence contigs->blast pos_clone Identification of Positive Cosmid probe->pos_clone cyp_contig Identification of This compound Contig blast->cyp_contig bgc This compound Biosynthetic Gene Cluster Identified pos_clone->bgc cyp_contig->bgc bgc2 This compound BGC gene_ko PCR-Targeting Gene Knockout bgc2->gene_ko heterologous_exp Heterologous Expression in S. coelicolor bgc2->heterologous_exp mutants Gene Deletion Mutants gene_ko->mutants expression_strain Engineered Strain heterologous_exp->expression_strain analysis_ko Metabolite Analysis (HPLC, MS) mutants->analysis_ko analysis_exp Metabolite Analysis (HPLC, MS) expression_strain->analysis_exp function Gene Function Determined analysis_ko->function production This compound Production Confirmed analysis_exp->production

Fig 1. Experimental workflow for this compound BGC identification.

cypemycin_biosynthesis cluster_precursor Precursor Peptide Synthesis cluster_modification Post-Translational Modifications cluster_export Export cypA_gene cypA gene ribosome Ribosome cypA_gene->ribosome Transcription & Translation cypA_peptide CypA Precursor Peptide ribosome->cypA_peptide cypA_peptide2 CypA Precursor Peptide cypHL CypH / CypL cypA_peptide2->cypHL modified_peptide Modified Peptide (Dehydrations, Epimerizations) cypHL->modified_peptide Dehydration, Dethiolation, Epimerization cypD CypD modified_peptide->cypD avicys_peptide AviCys-Containing Peptide cypD->avicys_peptide AviCys Formation cypM CypM avicys_peptide->cypM mature_this compound Mature this compound cypM->mature_this compound N,N-dimethylation mature_cypemycin2 Mature this compound cypT CypT (ABC Transporter) mature_cypemycin2->cypT extracellular Extracellular Space cypT->extracellular

References

The Biological Activity of Linaridin Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaridins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by their linear structure and the presence of dehydrobutyrine (Dhb) residues derived from threonine.[1][2] These natural products exhibit a range of biological activities, including antimicrobial and cytocidal effects, making them an area of growing interest for novel drug discovery.[3][4] This guide provides an in-depth technical overview of the biological activity of linaridin antibiotics, focusing on their mechanism of action, spectrum of activity, and the experimental methodologies used for their characterization.

I. Spectrum of Antimicrobial Activity

Linaridin antibiotics have demonstrated activity against a variety of microorganisms, primarily Gram-positive bacteria. The spectrum of activity is often specific to the individual linaridin compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Linaridin Antibiotics
LinaridinTarget OrganismMIC (µg/mL)Reference
Cypemycin (B582881)Micrococcus luteus0.2[4]
Pegvadin AStaphylococcus aureus>32
Pseudomonas aeruginosa>32
Micrococcus luteus>32
Streptomyces puniceus>32
CorynaridinCorynebacterium glutamicum-
Corynebacterium striatumPotent activity
Corynebacterium amycolatumPotent activity
Various FirmicutesLow activity
Gram-negative speciesNo activity

Note: The activity of corynaridin was described as "potent," but specific MIC values were not provided in the initial findings.

II. Mechanism of Action

The mechanism of action of linaridin antibiotics is not fully elucidated and appears to vary between different members of the class.

  • This compound: It is postulated that this compound inserts itself into bacterial membranes and forms pores, leading to cell lysis. The C-terminal S-[(Z)-2-aminovinyl]-d-cysteine (AviC) moiety is crucial for its activity against M. luteus.

  • Corynaridin: This linaridin exhibits bactericidal activity without forming pores in the bacterial membrane. Its specific intracellular target remains to be identified.

Further research is required to fully understand the molecular targets and mechanisms by which linaridins exert their antimicrobial effects.

III. Biosynthesis and Post-Translational Modifications

Linaridins are synthesized on the ribosome as precursor peptides containing an N-terminal leader peptide and a C-terminal core peptide. The final bioactive molecule is generated through a series of post-translational modifications (PTMs) catalyzed by a dedicated set of biosynthetic enzymes encoded in a gene cluster.

Key Biosynthetic Enzymes and Modifications:
  • Dehydration: Threonine residues in the core peptide are dehydrated to form dehydrobutyrine (Dhb). This is a hallmark modification of linaridins.

  • N-terminal Dimethylation: Many linaridins undergo N,N-dimethylation of the N-terminal amino acid, a modification often essential for their bioactivity. This reaction is catalyzed by an S-adenosyl methionine (SAM)-dependent methyltransferase (e.g., CypM in this compound biosynthesis).

  • Aminovinyl-cysteine (AviC) Formation: In type A linaridins like this compound, a C-terminal AviC moiety is formed through the oxidative decarboxylation of a C-terminal cysteine residue, a reaction catalyzed by a flavin-dependent decarboxylase (e.g., CypD).

  • Leader Peptide Cleavage: The leader peptide is proteolytically cleaved to release the mature linaridin.

The following diagram illustrates the general biosynthetic pathway of a type A linaridin.

Linaridin_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_ptm Post-Translational Modifications cluster_export Maturation & Export Precursor_Peptide Precursor Peptide (Leader-Core) Dehydration Dehydration (Thr -> Dhb) Precursor_Peptide->Dehydration N_Dimethylation N-terminal Dimethylation (LinM/CypM) Dehydration->N_Dimethylation AviC_Formation AviC Formation (LinD/CypD) N_Dimethylation->AviC_Formation Modified_Peptide Modified Precursor Peptide AviC_Formation->Modified_Peptide Leader_Cleavage Leader Peptide Cleavage Modified_Peptide->Leader_Cleavage Mature_Linaridin Mature Linaridin Leader_Cleavage->Mature_Linaridin Export Export (ABC Transporter) Mature_Linaridin->Export Extracellular_Linaridin Extracellular Bioactive Linaridin Export->Extracellular_Linaridin

Caption: Generalized biosynthetic pathway of a type A linaridin antibiotic.

IV. Experimental Protocols

Accurate determination of the biological activity of linaridin antibiotics requires specialized experimental protocols due to their peptidic nature.

A. Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is adapted for cationic antimicrobial peptides and aims to minimize peptide loss due to non-specific binding.

Materials:

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)

  • Linaridin antibiotic stock solution (in sterile deionized water or 0.01% acetic acid)

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution:

    • Prepare serial two-fold dilutions of the linaridin antibiotic in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.

    • Include a growth control (no peptide) and a sterility control (no bacteria).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Dispense_Bacteria Dispense Bacteria into 96-well Polypropylene Plate Inoculum->Dispense_Bacteria Peptide_Dilution Prepare Serial Dilutions of Linaridin Add_Peptide Add Linaridin Dilutions to Wells Peptide_Dilution->Add_Peptide Dispense_Bacteria->Add_Peptide Controls Include Growth and Sterility Controls Add_Peptide->Controls Incubate Incubate at 37°C for 18-24h Controls->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Experimental workflow for MIC determination by broth microdilution.

B. Mechanism of Action: Membrane Permeabilization Assay

This protocol helps to determine if a linaridin antibiotic disrupts the bacterial cell membrane.

Materials:

  • Test microorganism

  • Appropriate buffer (e.g., PBS)

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) or a dye that enters compromised membranes (e.g., SYTOX Green)

  • Fluorometer or fluorescence microplate reader

Protocol:

  • Cell Preparation:

    • Grow the test microorganism to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with the appropriate buffer.

    • Resuspend the cells in the buffer to a specific optical density.

  • Dye Loading (for membrane potential-sensitive dyes):

    • Incubate the cell suspension with the fluorescent dye in the dark to allow for dye uptake and fluorescence quenching.

  • Assay:

    • Transfer the cell suspension (with or without pre-loaded dye) to a cuvette or microplate well.

    • Monitor the baseline fluorescence.

    • Add the linaridin antibiotic at various concentrations.

    • Record the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization or permeabilization.

    • Include positive (e.g., a known membrane-active agent like melittin) and negative (buffer only) controls.

V. Conclusion

Linaridin antibiotics represent a promising class of antimicrobial peptides with diverse structures and mechanisms of action. Their ribosomal origin and unique post-translational modifications offer opportunities for bioengineering to generate novel analogs with improved activity and spectrum. The standardized protocols outlined in this guide provide a framework for the accurate assessment of their biological activity, which is crucial for advancing these compounds through the drug development pipeline. Further research into their mechanisms of action and the development of robust and reproducible assays will be essential for realizing the full therapeutic potential of linaridin antibiotics.

References

Unraveling the Intricate Posttranslational Modifications in Cypemycin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypemycin (B582881), a member of the linaridin family of ribosomally synthesized and post-translationally modified peptides (RiPPs), exhibits potent cytotoxic activity against mouse leukemia cells.[1] Its complex structure, featuring a suite of unusual posttranslational modifications (PTMs), is assembled through a unique biosynthetic pathway that deviates significantly from those of well-characterized peptide natural products like lantibiotics.[1] This technical guide provides an in-depth exploration of the PTMs involved in this compound biosynthesis, detailing the enzymatic machinery, and presenting available quantitative data. Furthermore, it outlines key experimental protocols and visualizes the biosynthetic and experimental workflows, offering a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Introduction to this compound and its Biological Significance

This compound is a 22-amino acid linear peptide produced by Streptomyces sp. OH-4156. Initially classified as a lantibiotic due to the presence of dehydrobutyrine (Dhb) and a C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety, further investigation revealed a unique set of modifications that led to its designation as the founding member of the linaridins. These modifications are crucial for its biological activity and contribute to its structural stability. The potent bioactivity of this compound underscores the potential of linaridins as a source of novel therapeutic agents, making a thorough understanding of their biosynthesis essential for future bioengineering and drug development efforts.

The Landscape of Posttranslational Modifications in this compound Biosynthesis

The maturation of the this compound precursor peptide, CypA, into the bioactive this compound involves a remarkable series of six distinct posttranslational modifications, affecting nine of the 22 amino acids in the core peptide. Recent studies have expanded this understanding to include extensive epimerization, resulting in a d-amino-acid-rich final product.

The key posttranslational modifications are:

  • N-terminal N,N-dimethylation: The N-terminal alanine (B10760859) residue of the core peptide is dimethylated.

  • Dehydration: Four threonine residues are dehydrated to form dehydrobutyrine (Dhb).

  • Dethiolation: One cysteine residue undergoes dethiolation to form dehydroalanine (B155165) (Dha).

  • Epimerization: An astonishing eleven amino acids are epimerized to their d-isomers.

  • Isomerization: Two isoleucine residues are isomerized to L-allo-isoleucine.

  • C-terminal AviCys Formation: The C-terminal cysteine is oxidatively decarboxylated and subsequently cyclized with the Dha residue to form the characteristic S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety.

The Enzymatic Orchestra of this compound Maturation

The this compound biosynthetic gene cluster encodes a suite of dedicated enzymes that catalyze these intricate modifications. The key enzymes and their functions are summarized below:

EnzymeFunctionCofactor/MechanismReference
CypM N-terminal N,N-dimethylation of the core peptide.S-adenosylmethionine (SAM)-dependent methyltransferase.
CypH & CypL A membrane-associated enzymatic duo that catalyzes a cascade of reactions including leader peptide removal, epimerization of 11 amino acids, dehydration of 4 threonine residues, and dethiolation of one cysteine residue.The precise mechanism is still under investigation but represents a unique and versatile PTM machinery in RiPP biosynthesis.
CypD Catalyzes the oxidative decarboxylation of the C-terminal cysteine residue, a key step in AviCys formation.Flavin-dependent oxidative decarboxylase.
Unknown Isomerase Isomerization of two isoleucine residues to L-allo-isoleucine. The gene responsible has not been definitively identified.---

Quantitative Data Summary

While detailed kinetic data for the this compound biosynthetic enzymes are not yet available in the public domain, mass spectrometry has been a crucial tool for characterizing the final product and the intermediates in various mutant strains. The following table summarizes the observed mass-to-charge ratios for this compound and related species.

SpeciesModification StatusObserved [M+H]⁺ (Da)Observed [M+Na]⁺ (Da)Observed [M+K]⁺ (Da)Reference
This compoundFully Modified209621182134
Non-methylated this compound (from ΔcypM mutant)Lacks N,N-dimethylation2068--
Cypepeptin (from ΔcypD mutant)Lacks AviCys, forms a lanthionine (B1674491) bridge instead---

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis. These protocols are synthesized from published literature and represent a general guide. Researchers should optimize these protocols for their specific experimental conditions.

Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor

Heterologous expression is a powerful technique to study gene clusters and their products in a clean genetic background. S. coelicolor M1146, a strain with several antibiotic gene clusters deleted, has been successfully used as a host for this compound production.

Protocol Overview:

  • Vector Construction: The this compound biosynthetic gene cluster is cloned into an integrative expression vector, such as one containing a ϕC31 attP site for site-specific integration into the host chromosome.

  • Host Strain: Streptomyces coelicolor M1146 is a suitable host. Other engineered Streptomyces strains can also be considered.

  • Conjugation: The expression vector is transferred from a donor E. coli strain (e.g., ET12567/pUZ8002) to S. coelicolor M1146 via intergeneric conjugation.

  • Selection of Exconjugants: Exconjugants are selected on appropriate antibiotic-containing media.

  • Cultivation for this compound Production: Positive exconjugants are cultivated in a suitable production medium (e.g., GYM medium).

  • Extraction and Analysis: this compound is extracted from the culture using an organic solvent (e.g., chloroform) and analyzed by mass spectrometry (MALDI-TOF or LC-MS) and bioassays.

Gene Knockout via PCR Targeting in Streptomyces

Gene deletion is essential for elucidating the function of individual genes within the biosynthetic cluster. The PCR-targeting method is a widely used technique for generating in-frame deletions in Streptomyces.

Protocol Overview:

  • Design of Primers: Long primers (typically ~58-59 nt) are designed with 39 nt extensions homologous to the regions flanking the target gene and 19-20 nt sequences for amplifying a resistance cassette.

  • Amplification of the Disruption Cassette: A selectable marker (e.g., an apramycin (B1230331) resistance gene) flanked by FRT sites is amplified using the designed primers.

  • Transformation and Recombination: The amplified linear DNA fragment is introduced into an E. coli strain harboring the this compound-containing cosmid and a plasmid expressing the λ Red recombinase system (e.g., pIJ790). The recombinase mediates the replacement of the target gene with the resistance cassette.

  • Excision of the Resistance Marker: The cosmid with the disrupted gene is transferred to an E. coli strain expressing FLP recombinase to excise the resistance cassette, leaving an in-frame deletion.

  • Introduction into Streptomyces: The modified cosmid is introduced into the desired Streptomyces strain.

  • Analysis of Mutants: The resulting mutant strain is analyzed for the loss of this compound production or the accumulation of biosynthetic intermediates by mass spectrometry.

Mass Spectrometry Analysis of this compound and its Derivatives

Mass spectrometry is indispensable for the structural characterization of this compound and its analogs.

MALDI-TOF MS Protocol:

  • Sample Preparation: The culture extract is dissolved in 5% formic acid.

  • Spotting: Approximately 0.8 µL of the sample is spotted onto a MALDI target plate and washed with 5% formic acid.

  • Analysis: The sample is analyzed using a MALDI-TOF mass spectrometer. The instrument is calibrated with appropriate standards.

Q-TOF MS/MS for Fragmentation Analysis:

  • Sample Infusion: The peptide sample is diluted in a solution of 30% methanol, 30% acetonitrile, and 1% acetic acid and infused into a Q-TOF mass spectrometer via nano-electrospray.

  • Full MS Scan: A full MS scan is performed to determine the parent ion mass.

  • Fragmentation: The collision energy is increased (e.g., to 40 eV) to induce fragmentation of the parent ion, providing sequence and modification information.

Visualizing the Pathways and Workflows

This compound Biosynthetic Pathway

Cypemycin_Biosynthesis cluster_precursor Ribosomal Synthesis cluster_modifications Posttranslational Modifications Precursor_Peptide CypA Precursor Peptide (Leader + Core) Intermediate_1 Modified Precursor (Epimerization, Dehydration, Dethiolation) Precursor_Peptide->Intermediate_1 CypH, CypL (Leader Peptide Removal) Intermediate_2 N,N-dimethylated Intermediate Intermediate_1->Intermediate_2 CypM (SAM) Intermediate_3 Decarboxylated Intermediate Intermediate_2->Intermediate_3 CypD (Oxidative Decarboxylation) Mature_this compound Mature this compound (with AviCys) Intermediate_3->Mature_this compound Intramolecular Cyclization

Caption: The biosynthetic pathway of this compound.

Experimental Workflow for Heterologous Expression and Analysis

Heterologous_Expression_Workflow cluster_cloning Vector Construction cluster_transformation Host Engineering cluster_analysis Production and Analysis Gene_Cluster This compound Gene Cluster Expression_Vector Integrative Vector Gene_Cluster->Expression_Vector Cloning Recombinant_Plasmid Recombinant Vector Expression_Vector->Recombinant_Plasmid E_coli_Donor E. coli Donor Strain Recombinant_Plasmid->E_coli_Donor Transformation S_coelicolor_Host S. coelicolor M1146 E_coli_Donor->S_coelicolor_Host Conjugation Exconjugant Engineered Strain S_coelicolor_Host->Exconjugant Fermentation Fermentation Exconjugant->Fermentation Extraction Solvent Extraction Fermentation->Extraction Analysis MS and Bioassay Extraction->Analysis

Caption: Workflow for heterologous expression.

Experimental Workflow for Gene Knockout and Analysis

Gene_Knockout_Workflow cluster_cassette Disruption Cassette Synthesis cluster_recombination Recombineering cluster_transfer_analysis Mutant Generation and Analysis Primers Long Homology Primers Resistance_Gene Resistance Cassette Primers->Resistance_Gene PCR Disruption_Cassette Linear Disruption Cassette Resistance_Gene->Disruption_Cassette E_coli_Red E. coli with λ Red Disruption_Cassette->E_coli_Red Cosmid This compound Cosmid Cosmid->E_coli_Red Transformation Mutant_Cosmid Mutant Cosmid E_coli_Red->Mutant_Cosmid Recombination Streptomyces_Host Streptomyces Host Mutant_Cosmid->Streptomyces_Host Conjugation Mutant_Strain Knockout Mutant Streptomyces_Host->Mutant_Strain Analysis MS Analysis Mutant_Strain->Analysis

Caption: Workflow for gene knockout by PCR targeting.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of bacteria. The discovery of the multifaceted roles of CypH and CypL in catalyzing a cascade of modifications has significantly advanced our understanding of RiPP biosynthesis. However, many questions remain. The precise catalytic mechanisms of the this compound biosynthetic enzymes, particularly the novel activities of CypH and CypL, are yet to be fully elucidated. Furthermore, the enzyme responsible for isoleucine isomerization remains to be identified. Future research, combining structural biology, detailed enzymatic assays, and advanced mass spectrometry, will be crucial to unravel these remaining mysteries. A deeper understanding of this intricate biosynthetic pathway will not only expand our knowledge of natural product biosynthesis but also provide a powerful toolkit of enzymes for the bioengineering of novel peptides with enhanced therapeutic properties.

References

N,N-Dimethylalanine in Bioactive Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Among these modifications, N-alkylation of the peptide backbone has emerged as a particularly effective strategy. This in-depth technical guide focuses on the incorporation of a specific N,N-dialkylated amino acid, N,N-dimethylalanine, into bioactive peptides. While less common than its mono-methylated counterpart, N,N-dimethylation of the alanine (B10760859) residue introduces unique conformational constraints and physicochemical properties that can profoundly influence a peptide's biological activity, stability, and therapeutic potential.

This guide provides a comprehensive overview of the synthesis, characterization, and biological implications of N,N-dimethylalanine-containing peptides. It is intended to serve as a valuable resource for researchers and drug development professionals interested in harnessing the potential of this unique amino acid modification.

The Impact of N,N-Dimethylalanine on Peptide Properties

The introduction of two methyl groups on the nitrogen atom of the alanine residue imparts several significant changes to the peptide backbone, influencing its structure and function in multifaceted ways.

  • Conformational Rigidity: The steric hindrance imposed by the two methyl groups severely restricts the rotation around the N-Cα bond (φ angle), leading to a more rigid peptide backbone. This conformational constraint can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.

  • Resistance to Proteolytic Degradation: The N,N-dimethylated amide bond is highly resistant to cleavage by proteases. This increased enzymatic stability is a critical attribute for enhancing the in vivo half-life of peptide-based therapeutics, a major hurdle in their clinical development.[1]

  • Improved Membrane Permeability: The replacement of the amide proton with two methyl groups eliminates a hydrogen bond donor, increasing the lipophilicity of the peptide. This can facilitate passive diffusion across cell membranes, a desirable property for targeting intracellular proteins and improving oral bioavailability.[1]

  • Modulation of Receptor Interactions: The altered conformation and electronic properties of the peptide backbone can lead to novel interactions with target receptors, potentially converting agonists to antagonists or enhancing binding specificity.

Synthesis of Peptides Containing N,N-Dimethylalanine

The incorporation of the sterically hindered N,N-dimethylalanine residue into a peptide sequence via solid-phase peptide synthesis (SPPS) presents a significant challenge due to the reduced nucleophilicity of the secondary amine.[1] Standard coupling conditions often result in low yields. Therefore, optimized protocols employing more potent coupling reagents and longer reaction times are necessary.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an N,N-Dimethylalanine-Containing Peptide

This protocol outlines a general procedure for the manual Fmoc-based SPPS of a model peptide incorporating an N,N-dimethylalanine residue.

1. Materials:

  • Rink Amide MBHA resin
  • Fmoc-protected amino acids
  • Fmoc-N,N-dimethyl-L-alanine
  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
  • Cold diethyl ether

2. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.
  • Add DMF to swell the resin for 30 minutes.
  • Drain the DMF.

3. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

4. Amino Acid Coupling (Standard Amino Acids):

  • In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.
  • Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours.
  • Drain and wash the resin with DMF (3 times) and DCM (3 times).
  • Perform a Kaiser test to confirm complete coupling (should be negative).

5. N,N-Dimethylalanine Coupling:

  • In a separate tube, dissolve 4 equivalents of Fmoc-N,N-dimethyl-L-alanine and 3.9 equivalents of HATU in DMF.
  • Add 8 equivalents of DIPEA and pre-activate for 2-3 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 4-6 hours. A longer coupling time is recommended due to the significant steric hindrance.
  • Drain and wash the resin with DMF (3 times) and DCM (3 times).
  • Note: A standard Kaiser test will not work for N-methylated amines. A bromophenol blue test can be used as an alternative to monitor coupling completion.

6. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

7. Final Deprotection:

  • After the final coupling, perform the Fmoc deprotection as described in step 3.

8. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.
  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
  • Agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

9. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile (B52724) or DMSO, then dilute with water containing 0.1% TFA).
  • Filter the sample through a 0.45 µm filter.
  • Purify the peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Collect fractions containing the desired peptide.
  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Resin [label="Resin Swelling"]; Deprotection [label="Fmoc Deprotection"]; Coupling [label="Amino Acid Coupling"]; Wash1 [label="Washing"]; Wash2 [label="Washing"]; NNDMA_Coupling [label="N,N-Dimethylalanine\nCoupling", fillcolor="#FBBC05"]; Repeat [label="Repeat Cycles"]; Final_Deprotection [label="Final Fmoc Deprotection"]; Cleavage [label="Cleavage & Deprotection"]; Purification [label="Purification (HPLC)"]; Characterization [label="Characterization"];

Resin -> Deprotection; Deprotection -> Coupling [label="Standard AA"]; Coupling -> Wash1; Wash1 -> Deprotection [label="Next AA"]; Deprotection -> NNDMA_Coupling [label="N,N-diMe-Ala"]; NNDMA_Coupling -> Wash2; Wash2 -> Deprotection [label="Next AA"]; Wash1 -> Repeat [style=dotted]; Wash2 -> Repeat [style=dotted]; Repeat -> Final_Deprotection; Final_Deprotection -> Cleavage; Cleavage -> Purification; Purification -> Characterization; }

General workflow for the solid-phase synthesis of a peptide containing N,N-dimethylalanine.

Characterization of N,N-Dimethylalanine-Containing Peptides

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.

Mass Spectrometry

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are routinely used to determine the molecular weight of the peptide. Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. The fragmentation of peptides containing N,N-dimethylalanine can be complex. The presence of the dimethylamino group can influence fragmentation patterns, often leading to characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. For peptides containing N,N-dimethylalanine, NMR can provide valuable insights into the conformational constraints imposed by this residue. The chemical shifts of the protons and carbons of the N,N-dimethylalanine residue, particularly the two N-methyl groups, can serve as sensitive probes of the local conformation.

Bioactive Peptides with N,N-Dimethylated Residues

While the incorporation of N,N-dimethylalanine is a synthetic strategy, nature provides examples of N,N-dimethylated amino acids in bioactive peptides, such as N,N-dimethylproline found in the N-terminus of cytochrome c557 from Crithidia oncopelti.[2] This natural occurrence highlights the biological relevance of this type of modification.

Currently, there is a limited number of published studies detailing the biological activities of peptides specifically containing N,N-dimethylalanine. The following table summarizes hypothetical examples based on the known effects of N-methylation to illustrate the potential impact of this modification.

Peptide Name (Hypothetical)Parent PeptideModificationTargetBioactivity AssayIC50 / EC50 (Parent)IC50 / EC50 (Modified)Fold Change
Dima-Statin-14 Somatostatin-14Ala1 -> N,N-diMe-Ala1Somatostatin ReceptorsReceptor Binding Assay5 nM15 nM3-fold decrease
DMP-Enkephalin Leu-EnkephalinGly2 -> N,N-diMe-Ala2Opioid ReceptorsGuinea Pig Ileum Assay50 nM250 nM5-fold decrease
NND-Mellitin MellitinGly3 -> N,N-diMe-Ala3Bacterial MembranesMIC Assay (E. coli)10 µM8 µM1.25-fold increase

Note: The data in this table is illustrative and not based on published experimental results for these specific N,N-dimethylalanine-containing peptides. It serves to conceptualize the potential effects of this modification.

Signaling Pathways

The signaling pathways affected by N,N-dimethylalanine-containing peptides will be dictated by the parent peptide's biological target. For instance, if N,N-dimethylalanine is incorporated into a G protein-coupled receptor (GPCR) ligand, it could modulate downstream signaling cascades involving adenylyl cyclase, phospholipase C, or ion channels. The conformational rigidity imparted by the N,N-dimethylalanine residue could favor a specific receptor conformation, leading to biased agonism or potent antagonism.

GPCR_Signaling Ligand N,N-diMe-Ala Peptide Receptor GPCR Ligand->Receptor Binding G_Protein G Protein (αβγ) Receptor->G_Protein Activation Effector Effector (Adenylyl Cyclase, PLC, Ion Channel) G_Protein->Effector Modulation Second_Messenger Second Messenger (cAMP, IP3, DAG, Ca2+) Effector->Second_Messenger Generation/Release Downstream Downstream Signaling Second_Messenger->Downstream

A generalized GPCR signaling pathway potentially modulated by an N,N-dimethylalanine-containing peptide ligand.

Conclusion

The incorporation of N,N-dimethylalanine into bioactive peptides represents a compelling, albeit challenging, strategy in peptide drug design. The unique conformational constraints and physicochemical properties imparted by this modification offer the potential to significantly enhance enzymatic stability and membrane permeability, addressing key limitations of peptide therapeutics. While the synthesis of these highly sterically hindered peptides requires specialized protocols, the potential rewards in terms of improved drug-like properties warrant further exploration. Future research focused on the systematic incorporation of N,N-dimethylalanine into a variety of bioactive peptides and the detailed characterization of their structure-activity relationships will be crucial to fully unlock the therapeutic potential of this intriguing amino acid modification.

References

The Unconventional Path to S-[(Z)-2-aminovinyl]-D-cysteine in Cypemycin: A Linaridin-Specific Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypemycin (B582881), a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Streptomyces sp. OH-4156, exhibits potent antitumor activity.[1][2] A key structural feature, essential for its bioactivity, is the C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety.[2] While superficially resembling the AviCys structures in lantibiotics, the biosynthetic pathway in this compound is fundamentally different, defining it as a member of the linaridin class of natural products.[1][3] This technical guide provides an in-depth analysis of the enzymatic formation of the AviCys residue in this compound, detailing the unique biochemical transformations, the enzymes involved, and the experimental evidence that elucidated this novel pathway.

Introduction: A Departure from the Lantibiotic Paradigm

Initially classified as a lantibiotic due to the presence of dehydrobutyrine (Dhb) and an AviCys residue, further investigation into the this compound biosynthetic gene cluster revealed a distinct pathway. In canonical lantibiotic biosynthesis, the AviCys moiety is formed from the dehydration of a serine residue to dehydroalanine (B155165) (Dha), followed by the Michael addition of a C-terminal cysteine that has undergone oxidative decarboxylation.

The biosynthesis of this compound deviates significantly. Genetic and biochemical analyses have demonstrated that the AviCys in this compound is uniquely formed from two cysteine residues, Cys19 and the C-terminal Cys22 of the precursor peptide, CypA. This discovery highlighted a new class of enzymes and a novel strategy for the formation of this important structural motif.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster, identified in Streptomyces sp. OH-4156, contains the genes responsible for the extensive post-translational modifications of the CypA precursor peptide. Key enzymes involved in the formation of the AviCys moiety are CypH, CypL, and CypD.

GeneProposed Function in AviCys FormationFamily/Homology
cypAPrecursor peptide containing Cys19 and C-terminal Cys22-
cypH/cypLDethiolation of Cys19 to dehydroalanine (Dha)Membrane-associated enzymes unique to linaridin biosynthesis
cypDOxidative decarboxylation of C-terminal Cys22HFCD family decarboxylase; little homology to LanD enzymes

Table 1: Key Genes and Enzymes in this compound AviCys Biosynthesis.

The Biosynthetic Pathway to AviCys Formation

The formation of the S-[(Z)-2-aminovinyl]-D-cysteine moiety in this compound is a multi-step enzymatic process. The proposed pathway, supported by mutational analysis and mass spectrometry, is a departure from the well-established lantibiotic route.

Step 1: Dehydroalanine (Dha) Formation via Dethiolation

The first committed step is the conversion of Cys19 in the CypA precursor peptide to dehydroalanine (Dha). Unlike the dehydration of serine seen in lantibiotics, this reaction is a dethiolation catalyzed by the enzymes CypH and/or CypL. The exact mechanism of these membrane-associated enzymes is still under investigation, but they are a defining feature of the linaridin family.

Step 2: Oxidative Decarboxylation of the C-terminal Cysteine

The C-terminal Cys22 residue undergoes oxidative decarboxylation to form a reactive enethiolate intermediate. This reaction is catalyzed by CypD, a flavin-dependent decarboxylase. Deletion of the cypD gene resulted in the accumulation of a peptide where Cys19 was converted to Dha, but the C-terminal Cys22 remained intact, confirming CypD's role in this specific modification.

Step 3: Michael Addition and AviCys Ring Formation

The final step is the intramolecular Michael addition of the enethiolate generated from Cys22 onto the electrophilic Dha at position 19. This nucleophilic attack results in the formation of the characteristic six-membered AviCys ring structure. This cyclization is crucial for the stability and biological activity of this compound.

This compound AviCys Formation Pathway cluster_0 CypA Precursor Peptide cluster_1 Intermediate I cluster_2 Intermediate II cluster_3 Mature this compound CypA ...-Cys19-...-Cys22-COOH Intermediate1 ...-Dha19-...-Cys22-COOH CypA->Intermediate1 CypH / CypL (Dethiolation) Intermediate2 ...-Dha19-...-Enethiolate Intermediate1->Intermediate2 CypD (Oxidative Decarboxylation) This compound ...-AviCys-COOH Intermediate2->this compound Spontaneous (Michael Addition)

Fig 1. Biosynthetic pathway of S-[(Z)-2-aminovinyl]-D-cysteine in this compound.

Quantitative Analysis of this compound Biosynthesis Mutants

Mutational analysis of the this compound gene cluster provided critical insights into the function of each enzyme. Mass spectrometry was used to determine the molecular weights of the peptides produced by wild-type and mutant strains, confirming the loss of specific modifications.

StrainGene DeletedObserved Mass (Da)Expected Modification Change
Wild-Type-m/z of mature this compoundFull modifications
ΔcypDcypDm/z of precursor with Dha19, but intact Cys22Loss of oxidative decarboxylation (-45 Da)
ΔcypMcypMm/z of precursor lacking N,N-dimethylationLoss of two methyl groups (-28 Da)

Table 2: Mass Spectrometry Data from Mutational Analysis of this compound Biosynthesis. (Note: Specific mass values are dependent on the full peptide sequence and other modifications and are detailed in the source literature).

Analysis of the ΔcypD mutant was particularly informative. Alkylation of the peptide produced by this mutant with iodoacetamide (B48618) followed by Q-TOF analysis confirmed that Cys19 had been converted to Dha, while Cys22 retained its thiol group. This provided definitive evidence that Dha formation precedes the CypD-catalyzed reaction.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involved a combination of genetic, molecular biology, and analytical chemistry techniques.

Generation of Gene Deletion Mutants
  • Cosmid Library Construction: A cosmid library of Streptomyces sp. OH-4156 genomic DNA was created in SuperCosI.

  • Identification of Gene Cluster: The library was screened using a labeled probe designed from the precursor peptide gene, cypA.

  • Mutant Construction: In-frame deletions of target genes (e.g., cypD) were generated using PCR-targeting in E. coli to replace the gene with an apramycin (B1230331) resistance cassette.

  • Conjugation and Selection: The mutated cosmids were introduced into a suitable Streptomyces host strain (e.g., S. coelicolor) via conjugation. Double-crossover exconjugants were selected for apramycin resistance and loss of the cosmid vector resistance.

  • Verification: Gene replacement was confirmed by PCR analysis.

Peptide Purification and Mass Spectrometry Analysis
  • Culture and Extraction: Wild-type and mutant Streptomyces strains were grown in a suitable production medium. The culture supernatant was harvested and extracted with an appropriate organic solvent (e.g., butanol).

  • Purification: The crude extract was concentrated and purified using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.

  • Mass Spectrometry: Purified peptides were analyzed by Quadrupole Time-of-Flight (Q-TOF) mass spectrometry to determine their accurate molecular weights and to obtain fragmentation data for structural elucidation.

Experimental Workflow cluster_genetics Genetic Manipulation cluster_analysis Production and Analysis GenomicDNA Genomic DNA from Streptomyces sp. OH-4156 CosmidLibrary Cosmid Library Construction GenomicDNA->CosmidLibrary Screening Screening with cypA probe CosmidLibrary->Screening GeneCluster Identified Gene Cluster Screening->GeneCluster PCRTargeting PCR Targeting (e.g., ΔcypD) GeneCluster->PCRTargeting Conjugation Conjugation into S. coelicolor PCRTargeting->Conjugation MutantStrain Verified Mutant Strain Conjugation->MutantStrain Fermentation Fermentation of WT and Mutant Strains MutantStrain->Fermentation Extraction Solvent Extraction Fermentation->Extraction HPLC HPLC Purification Extraction->HPLC QTOF Q-TOF MS Analysis HPLC->QTOF StructureElucidation Structure Elucidation QTOF->StructureElucidation

Fig 2. Experimental workflow for the characterization of the this compound gene cluster.

Conclusion and Future Directions

The elucidation of the S-[(Z)-2-aminovinyl]-D-cysteine formation in this compound has redefined our understanding of this important post-translational modification. The pathway's reliance on the dethiolation of cysteine by CypH/L and the subsequent oxidative decarboxylation of a second cysteine by CypD represents a significant departure from the canonical lantibiotic biosynthesis. This discovery establishes this compound as the founding member of the linaridins, a widespread class of RiPPs found across bacterial and archaeal genomes.

For drug development professionals, understanding this unique enzymatic machinery opens up new avenues for bioengineering and synthetic biology. The enzymes CypD, CypH, and CypL are novel biocatalytic tools that could potentially be used to generate new peptide analogues with improved stability and therapeutic properties. Further research into the precise mechanisms of these enzymes, particularly the membrane-associated CypH and CypL, will be crucial for harnessing their full potential in chemoenzymatic synthesis and the rational design of new bioactive compounds.

References

The Evolutionary Genesis of the Cypemycin Gene Cluster: A Linaridin Blueprint

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of cypemycin (B582881), a potent anti-leukemia peptide produced by Streptomyces sp. OH-4156, has unveiled a fascinating evolutionary narrative and a novel class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as linaridins.[1][2][3] This technical guide delves into the evolutionary origins, biosynthetic machinery, and experimental methodologies that have been pivotal in characterizing the this compound gene cluster, offering a comprehensive resource for professionals in the field of natural product discovery and development.

The this compound Gene Cluster: A Quantitative Overview

The this compound biosynthetic gene cluster is a compact and efficient system responsible for the intricate post-translational modifications of the precursor peptide. Bioinformatic analysis and subsequent experimental validation have identified a minimal gene cluster of nine genes, spanning approximately 8.3 kb, required for this compound production in a heterologous host.[1] A putative transcriptional regulator, orf1, is located upstream of the core biosynthetic genes.

Gene/ORFProposed Function
cypAPrecursor peptide
cypHDehydration of Threonine residues (putative)
cypLDehydration of Threonine residues (putative)
cypDDecarboxylase involved in AviCys formation
cypMN-terminal N,N-dimethylation (SAM-dependent methyltransferase)
cypVIsomerase/Epimerase for L-allo-isoleucine formation (putative)
cypPPeptidase for leader peptide cleavage
cypTABC transporter for export
cypIPutative immunity protein
orf1Putative transcriptional regulator

Experimental Protocols: Unraveling the Biosynthetic Pathway

The characterization of the this compound gene cluster relied on a series of key molecular biology and microbiology techniques. The following sections provide a detailed overview of the methodologies employed.

Identification of the this compound Gene Cluster

Objective: To isolate and identify the gene cluster responsible for this compound biosynthesis.

Methodology:

  • Cosmid Library Construction:

    • High molecular weight genomic DNA was isolated from Streptomyces sp. OH-4156.

    • The DNA was partially digested with a restriction enzyme (e.g., Sau3AI) and size-fractionated to obtain fragments in the 35-50 kb range.

    • These fragments were ligated into a cosmid vector (e.g., SuperCosI).

    • The ligated DNA was packaged into phage particles and used to infect E. coli to generate a cosmid library.[1]

  • Library Screening:

    • The cosmid library clones were arrayed on nylon membranes.

    • A DNA probe was designed based on the amino acid sequence of this compound to identify the precursor peptide gene (cypA).

    • The probe was radiolabeled and hybridized to the membranes to identify cosmids containing the cypA gene.

Heterologous Expression

Objective: To confirm the function of the identified gene cluster by expressing it in a heterologous host.

Methodology:

  • Subcloning: The identified cosmid containing the putative this compound gene cluster was subcloned into an integrative expression vector suitable for Streptomyces.

  • Host Strain: A suitable heterologous host, such as Streptomyces coelicolor or Streptomyces venezuelae, which does not produce this compound, was chosen.

  • Conjugation: The expression vector was introduced into the heterologous host via intergeneric conjugation from E. coli.

  • Production Analysis: The exconjugants were cultivated, and the culture broth was analyzed for the production of this compound using bioassays (e.g., against Micrococcus luteus) and analytical techniques such as MALDI-TOF mass spectrometry.

Mutational Analysis

Objective: To determine the function of individual genes within the cluster.

Methodology:

  • In-frame Deletion: Each gene in the this compound cluster was individually deleted in-frame to avoid polar effects on downstream genes. This is typically achieved using PCR-targeting methods to replace the gene with an antibiotic resistance cassette, which is subsequently removed.

  • Mutant Analysis: The resulting mutants were analyzed for their ability to produce this compound or any biosynthetic intermediates.

  • Complementation: To confirm that the observed phenotype was due to the gene deletion, the wild-type gene was reintroduced into the mutant on a plasmid, and the restoration of this compound production was assessed.

Visualizing the Molecular Machinery and Discovery Process

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the coordinated action of the cyp enzymes on the precursor peptide CypA.

Cypemycin_Biosynthesis CypA CypA (Precursor Peptide) Modified_CypA1 Dehydrated Precursor CypA->Modified_CypA1 CypH, CypL (Dehydration) Modified_CypA2 allo-Isoleucine containing Precursor Modified_CypA1->Modified_CypA2 CypV (Isomerization) Modified_CypA3 AviCys containing Precursor Modified_CypA2->Modified_CypA3 CypD (Decarboxylation) Modified_CypA4 N,N-dimethylated Precursor Modified_CypA3->Modified_CypA4 CypM (Methylation) Mature_this compound Mature this compound (Leader Cleaved) Modified_CypA4->Mature_this compound CypP (Leader Cleavage) Exported_this compound Exported this compound Mature_this compound->Exported_this compound CypT (Transport)

Caption: The proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Cluster Characterization

The identification and functional characterization of the this compound gene cluster followed a logical and systematic workflow.

Experimental_Workflow cluster_identification Identification cluster_validation Functional Validation cluster_characterization Gene Function Characterization Genomic_DNA Genomic DNA from Streptomyces sp. OH-4156 Cosmid_Library Cosmid Library Construction Genomic_DNA->Cosmid_Library Library_Screening Library Screening with cypA probe Cosmid_Library->Library_Screening Positive_Cosmid Identification of cypA-containing Cosmid Library_Screening->Positive_Cosmid Heterologous_Expression Heterologous Expression in S. coelicolor Positive_Cosmid->Heterologous_Expression Mutational_Analysis In-frame Deletion of each 'cyp' gene Positive_Cosmid->Mutational_Analysis Production_Analysis Bioassay & Mass Spec Analysis Heterologous_Expression->Production_Analysis Confirmation Confirmation of This compound Production Production_Analysis->Confirmation Phenotype_Analysis Analysis of Mutants (Production & Intermediates) Mutational_Analysis->Phenotype_Analysis Function_Assignment Assignment of Gene Functions Phenotype_Analysis->Function_Assignment

Caption: Workflow for identifying and characterizing the this compound gene cluster.

Evolutionary Origin and Phylogenetic Distribution

The discovery of the this compound gene cluster was a seminal moment, leading to the definition of the linaridin class of RiPPs. Bioinformatic analyses have revealed that this compound-like gene clusters are not isolated oddities but are, in fact, widespread throughout the bacterial and archaeal domains. This broad phylogenetic distribution suggests an ancient origin for this biosynthetic pathway and points towards a significant adaptive role for linaridins in diverse microbial communities.

The conservation of the core biosynthetic genes, particularly those involved in the characteristic modifications, across distantly related organisms is a strong indicator of horizontal gene transfer (HGT) as a key mechanism in the dissemination of these gene clusters. The modular nature of the gene cluster, with distinct genes for each modification step, would facilitate its transfer and integration into new genomic contexts.

Further comparative genomic studies with other linaridins, such as grisemycin, have provided deeper insights into the evolutionary diversification of this peptide family. While the core biosynthetic machinery is often conserved, variations in the precursor peptide sequence and the presence of additional tailoring enzymes contribute to the structural diversity observed among different linaridins.

Conclusion

The study of the this compound gene cluster has provided a blueprint for understanding the biosynthesis and evolution of the linaridin family of natural products. The combination of genome mining, heterologous expression, and detailed mutational analysis has proven to be a powerful strategy for elucidating novel biosynthetic pathways. For researchers and drug development professionals, the this compound story underscores the vast, untapped potential of microbial genomes for the discovery of new therapeutic agents and provides a clear methodological framework for their exploration and characterization. The widespread distribution and evolutionary mobility of linaridin gene clusters suggest that many more structurally diverse and biologically active members of this family await discovery.

References

Methodological & Application

Application Notes and Protocols for the Heterologous Expression of Cypemycin in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypemycin (B582881), a ribosomally synthesized and post-translationally modified peptide (RiPP), is a linaridin-class natural product originally isolated from Streptomyces sp. OH-4156.[1][2][3] It exhibits potent in vitro activity against mouse leukemia cells and antimicrobial activity against Micrococcus luteus.[4] The unique structural features of this compound, including N,N-dimethylalanine at the N-terminus, two L-allo-isoleucine residues, dehydrated threonines (dehydrobutyrines), and a C-terminal S-[(Z)-2-aminovinyl]-D-cysteine, arise from a series of complex enzymatic modifications.[1] The heterologous expression of the this compound biosynthetic gene cluster (BGC) is a promising strategy for sustainable production, pathway engineering, and the generation of novel analogs. While the this compound BGC has been successfully expressed in Streptomyces hosts, this document provides detailed application notes and protocols for adapting this system to an Escherichia coli chassis, a widely used host for recombinant protein and natural product biosynthesis due to its rapid growth and well-established genetic tools.

This compound Biosynthetic Gene Cluster and Post-Translational Modifications

The this compound BGC from Streptomyces sp. OH-4156 contains the structural gene cypA, which encodes the precursor peptide, along with genes responsible for post-translational modifications, transport, and regulation. A minimal set of nine genes within an 8.3-kb region has been shown to be sufficient for this compound production in a heterologous Streptomyces host.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Functions

GeneProposed Function in this compound Biosynthesis
cypAEncodes the precursor peptide.
cypLInvolved in the dehydration of threonine residues to dehydrobutyrine.
cypHAlso required for the formation of dehydrobutyrine residues.
cypMA methyltransferase responsible for the N-terminal N,N-dimethylation of alanine.
cypDA flavin-dependent cysteine decarboxylase involved in the formation of the C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety.
cypIPutatively involved in transport/resistance.
orf1-3Additional genes within the minimal cluster required for heterologous production.

The biosynthesis of this compound is a multi-step process involving the ribosomal synthesis of the CypA precursor peptide followed by extensive enzymatic modifications.

cypemycin_biosynthesis cluster_0 Ribosome cluster_1 Post-Translational Modification Enzymes CypA_precursor CypA Precursor Peptide Dehydratases CypL, CypH (Dehydratases) Modified_precursor_1 Modified_precursor_1 CypA_precursor->Modified_precursor_1 Dehydration (Thr -> Dhb) Methyltransferase CypM (Methyltransferase) Epimerase_like Putative Epimerase (allo-Isoleucine formation) AviCys_formation CypD & other enzymes (AviCys formation) Leader_cleavage Protease (Leader Peptide Cleavage) Modified_precursor_2 Modified_precursor_2 Modified_precursor_1->Modified_precursor_2 N-terminal Dimethylation Modified_precursor_3 Modified_precursor_3 Modified_precursor_2->Modified_precursor_3 Isoleucine Epimerization Modified_precursor_4 Modified_precursor_4 Modified_precursor_3->Modified_precursor_4 C-terminal AviCys Formation Mature_this compound Mature this compound Modified_precursor_4->Mature_this compound Leader Peptide Cleavage

Caption: Proposed biosynthetic pathway of this compound.

Heterologous Expression Strategy in E. coli

The successful heterologous expression of the this compound BGC in E. coli requires careful consideration of several factors, including codon usage, promoter selection, and the functional expression of the modification enzymes.

ecoli_expression_workflow BGC_Cloning 1. This compound BGC Cloning (from S. sp. OH-4156 gDNA) Codon_Optimization 2. Codon Optimization for E. coli (Optional but recommended) BGC_Cloning->Codon_Optimization Vector_Assembly 3. Assembly into E. coli Expression Vector (e.g., pET or pBAD) Codon_Optimization->Vector_Assembly Host_Transformation 4. Transformation into E. coli Host (e.g., BL21(DE3) or derivative) Vector_Assembly->Host_Transformation Culture_Optimization 5. Fermentation & Induction Optimization (Temperature, Inducer Conc., Media) Host_Transformation->Culture_Optimization Extraction_Purification 6. This compound Extraction & Purification Culture_Optimization->Extraction_Purification Analysis 7. Analysis (LC-MS, Bioassay) Extraction_Purification->Analysis

Caption: Workflow for heterologous expression of this compound in E. coli.

Experimental Protocols

Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster
  • Genomic DNA Isolation : Isolate high molecular weight genomic DNA from a stationary-phase culture of Streptomyces sp. OH-4156.

  • PCR Amplification : Amplify the minimal 8.3-kb this compound BGC using high-fidelity DNA polymerase. Design primers with appropriate overhangs for assembly into the chosen expression vector.

  • Vector Selection : Choose a suitable E. coli expression vector. A low-copy plasmid with an inducible promoter (e.g., T7 or arabinose promoter) is recommended to reduce metabolic burden on the host.

  • Gene Assembly : Assemble the amplified BGC into the linearized expression vector using methods such as Gibson Assembly or Yeast Homologous Recombination (TAR cloning).

  • Verification : Verify the integrity of the assembled plasmid by restriction digestion and Sanger sequencing.

Protocol 2: Heterologous Expression in E. coli
  • Host Strain Selection : Transform the expression plasmid into a suitable E. coli host strain. E. coli BL21(DE3) is a common choice for T7 promoter-based vectors. For pathways requiring post-translational phosphopantetheinylation (common in RiPPs and other natural products), a strain like E. coli BAP1, which co-expresses the phosphopantetheinyl transferase Sfp, may enhance the activity of certain modifying enzymes.

  • Starter Culture : Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Production Culture : Inoculate 1 L of production medium (e.g., Terrific Broth or a defined minimal medium) with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Induction : Grow the culture at 30°C to an OD₆₀₀ of 0.5-0.6. Cool the culture to 18-22°C and induce gene expression with an appropriate concentration of the inducer (e.g., 0.1-0.5 mM IPTG for T7 promoters). Lower temperatures are often beneficial for the correct folding of complex enzymes.

  • Fermentation : Continue incubation for 24-72 hours at the lower temperature with shaking.

  • Harvesting : Harvest the cells and the culture supernatant by centrifugation. This compound is likely exported, but the cells should also be checked for intracellular product.

Table 2: Optimization Parameters for this compound Production in E. coli

ParameterRange/ConditionRationale
Host Strain BL21(DE3), BL21(DE3)pLysS, BAP1To optimize protein expression, reduce plasmid loss, and provide necessary co-factors (PPTase).
Growth Temperature 18-30°CLower temperatures can improve protein solubility and folding of biosynthetic enzymes.
Inducer Concentration 0.1 - 1.0 mM IPTG (or equivalent)To modulate the level of gene expression and reduce the formation of inclusion bodies and metabolic stress.
Media Composition LB, TB, or defined minimal mediaRich media support high cell density, while minimal media allow for precursor feeding studies.
Incubation Time 24 - 72 hours post-inductionTo allow sufficient time for the multi-step biosynthesis to occur.
Protocol 3: Extraction and Detection of this compound
  • Extraction from Culture Supernatant :

    • Adjust the pH of the culture supernatant to ~8.0.

    • Perform a liquid-liquid extraction with an equal volume of chloroform (B151607) (CHCl₃) or ethyl acetate. Repeat the extraction 2-3 times.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Extraction from Cell Pellet :

    • Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.

    • Centrifuge to remove cell debris.

    • Extract the supernatant as described above.

  • Sample Preparation for MS Analysis :

    • Dissolve the dried extract in 50 µL of 5% formic acid.

    • Spot ~1 µL of the sample onto a MALDI target plate.

    • Briefly wash the spot with 5% formic acid and allow it to air dry.

  • Mass Spectrometry Analysis :

    • Analyze the sample using MALDI-TOF MS.

    • Look for the characteristic mass peaks of this compound: [M+H]⁺ = 2096 Da, [M+Na]⁺ = 2118 Da, and [M+K]⁺ = 2134 Da.

    • Further structural confirmation can be obtained using tandem MS (MS/MS) or high-resolution Q-TOF MS.

Challenges and Considerations for Expression in E. coli

  • Codon Usage : The high GC-content of Streptomyces genes can lead to inefficient translation in E. coli. Codon optimization of the BGC is recommended to match the codon bias of E. coli.

  • Enzyme Folding and Activity : The complex, multi-domain enzymes of the this compound pathway may not fold correctly in the E. coli cytoplasm. Co-expression of chaperones or optimization of culture conditions (e.g., lower temperature) can mitigate this issue.

  • Precursor Availability : The biosynthesis of this compound requires specific amino acid precursors. Supplementing the culture medium may be necessary to ensure an adequate supply.

  • Toxicity : The final product or biosynthetic intermediates may be toxic to E. coli. Using tightly controlled inducible promoters and optimizing production levels can help manage toxicity.

These notes and protocols provide a comprehensive framework for the heterologous expression of this compound in E. coli. Success will likely require iterative optimization of the described parameters. The ability to produce this compound in a tractable host like E. coli will significantly accelerate research into its therapeutic potential and enable the bioengineering of novel linaridin antibiotics.

References

Application Notes and Protocols for Cypemycin Fermentation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation of the cypemycin-producing bacterium Streptomyces sp. OH-4156 and the subsequent purification of the peptide antibiotic This compound (B582881).

Introduction

This compound is a post-translationally modified peptide antibiotic isolated from the culture broth of Streptomyces sp. OH-4156.[1] It exhibits a range of biological activities, including antimicrobial and cytocidal effects against P388 leukemia cells.[1] The unique structure of this compound, which includes N,N-dimethylalanine, l-allo-isoleucine residues, dehydrated threonines (dehydrobutyrines), and a C-terminal S-[(Z)-2-aminovinyl]-d-cysteine, makes it a subject of interest for natural product synthesis and drug discovery. The following protocols are designed to guide researchers in the reliable production and isolation of this compound for further investigation.

Data Summary

ParameterValueReference
Producing OrganismStreptomyces sp. OH-4156[Komiyama et al., 1993]
Molecular Weight2097 (M+H)[Komiyama et al., 1993]
Bioactivity (P388 leukemia cells)IC50: 1.3 µg/ml[Komiyama et al., 1993]
Bioactivity (Micrococcus luteus)MIC: 0.2 µg/ml[Komiyama et al., 1993]

Experimental Protocols

Part 1: Fermentation of Streptomyces sp. OH-4156 for this compound Production

This protocol details the steps for the cultivation of Streptomyces sp. OH-4156 to produce this compound.

1.1. Media Preparation

  • Seed Medium (SOC Medium)

    • Tryptone: 20 g/L

    • Yeast Extract: 5 g/L

    • NaCl: 0.5 g/L

    • KCl: 0.19 g/L

    • MgCl₂: 0.95 g/L

    • Glucose: 3.6 g/L

    • Prepare in deionized water and sterilize by autoclaving.

  • Production Medium (Based on literature for similar Streptomyces fermentations)

    • Soluble Starch: 20 g/L

    • Glucose: 10 g/L

    • Yeast Extract: 5 g/L

    • Peptone: 5 g/L

    • CaCO₃: 2 g/L

    • Trace Salt Solution: 1 ml/L (see below)

    • Prepare in deionized water and sterilize by autoclaving.

  • Trace Salt Solution

    • FeSO₄·7H₂O: 1 g/L

    • MnCl₂·4H₂O: 1 g/L

    • ZnSO₄·7H₂O: 1 g/L

    • Prepare in deionized water, filter sterilize, and add to the production medium after autoclaving and cooling.

1.2. Fermentation Workflow

Fermentation_Workflow cluster_Inoculum_Preparation Inoculum Preparation cluster_Production_Fermentation Production Fermentation cluster_Harvest Harvest Inoculate Inoculate Streptomyces sp. OH-4156 spores/mycelia into Seed Medium Incubate_Seed Incubate at 30°C, 200 rpm for 48-72 hours Inoculate->Incubate_Seed Inoculate_Production Inoculate Production Medium with seed culture (5% v/v) Incubate_Seed->Inoculate_Production Incubate_Production Incubate at 30°C, 200 rpm for 5-7 days Inoculate_Production->Incubate_Production Monitor Monitor pH, cell growth, and this compound production Incubate_Production->Monitor Centrifuge Centrifuge culture broth at 8,000 x g for 20 min Monitor->Centrifuge Separate Separate supernatant (containing this compound) from cell pellet Centrifuge->Separate

Caption: Workflow for the fermentation of Streptomyces sp. OH-4156.

1.3. Protocol Steps

  • Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces sp. OH-4156 spores or a piece of mycelial agar (B569324) plug into a 250 ml flask containing 50 ml of Seed Medium.

  • Seed Culture Incubation: Incubate the seed culture at 30°C with shaking at 200 rpm for 48-72 hours until dense growth is observed.

  • Production Culture Inoculation: Inoculate a 2 L baffled flask containing 1 L of Production Medium with the seed culture to a final concentration of 5% (v/v).

  • Production Fermentation: Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.

  • Monitoring: Monitor the fermentation by periodically measuring the pH of the culture and observing cell growth. This compound production can be monitored by taking small aliquots of the culture broth, extracting with chloroform (B151607), and analyzing by HPLC or bioassay against Micrococcus luteus.

  • Harvesting: After the incubation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the supernatant from the cell mass. The supernatant contains the secreted this compound.

Part 2: Purification of this compound

This protocol describes the extraction and purification of this compound from the fermentation supernatant.

2.1. Purification Workflow

Purification_Workflow cluster_Extraction Extraction cluster_Chromatography Chromatography cluster_Final_Purification Final Purification & Analysis Supernatant Fermentation Supernatant Solvent_Extraction Liquid-Liquid Extraction with Chloroform (1:1 v/v) Supernatant->Solvent_Extraction Evaporation1 Evaporate Chloroform to obtain Crude Extract Solvent_Extraction->Evaporation1 Crude_Extract Crude this compound Extract Evaporation1->Crude_Extract Silica_Gel Silica (B1680970) Gel Column Chromatography Crude_Extract->Silica_Gel Elution Elute with a Chloroform-Methanol Gradient Silica_Gel->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Active_Fractions Pool Active Fractions Fraction_Collection->Active_Fractions RP_HPLC Reverse-Phase HPLC (C18 column) Active_Fractions->RP_HPLC Lyophilization Lyophilize to obtain Pure this compound RP_HPLC->Lyophilization Analysis Analyze by Mass Spectrometry and NMR Lyophilization->Analysis

Caption: Workflow for the purification of this compound.

2.2. Protocol Steps

  • Solvent Extraction:

    • Transfer the fermentation supernatant to a separatory funnel.

    • Add an equal volume of chloroform and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the lower organic (chloroform) layer.

    • Repeat the extraction of the aqueous layer with chloroform two more times.

    • Pool the chloroform extracts.

  • Concentration:

    • Concentrate the pooled chloroform extracts under reduced pressure using a rotary evaporator to obtain a crude, oily residue.

  • Silica Gel Chromatography:

    • Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) equilibrated with 100% chloroform.

    • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a stepwise gradient of increasing methanol (B129727) in chloroform (e.g., 100% chloroform, then 1%, 2%, 5%, 10% methanol in chloroform).

    • Collect fractions and monitor the elution of this compound using thin-layer chromatography (TLC) and a bioassay.

  • Pooling and Further Purification:

    • Pool the fractions that show high this compound activity.

    • For higher purity, subject the pooled fractions to reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Final Product:

    • Lyophilize the purified fractions from RP-HPLC to obtain this compound as a solid powder.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Notes

  • All procedures should be performed under sterile conditions to prevent contamination during fermentation.

  • Optimization of fermentation parameters such as pH, temperature, and aeration may be required to maximize this compound yield.

  • The choice of chromatography resins and elution conditions may need to be optimized based on the specific characteristics of the crude extract.

  • Safety precautions should be taken when handling organic solvents. All solvent evaporation steps should be performed in a well-ventilated fume hood.

References

Application Notes & Protocols for the Mass Spectrometry Analysis of Cypemycin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the mass spectrometry-based analysis of cypemycin (B582881) and its analogs. This compound is a post-translationally modified peptide with notable biological activity, making its characterization crucial for drug discovery and development.

Introduction

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Streptomyces sp. OH-4156.[1][2] It exhibits potent in vitro activity against mouse leukemia cells.[2][3] Structurally, this compound is a linear peptide characterized by several unusual modifications, including N,N-dimethylalanine at the N-terminus, dehydrated threonines (dehydrobutyrines), two L-allo-isoleucine residues, and a C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys).[1] These extensive modifications place this compound as the founding member of the linaridin class of modified peptides. Understanding the structure and biosynthesis of this compound and its analogs is critical for elucidating its mechanism of action and for potential therapeutic applications. Mass spectrometry is an indispensable tool for this purpose, enabling precise mass determination, fragmentation analysis for sequence elucidation, and characterization of biosynthetic pathway intermediates.

Quantitative Data Summary

The analysis of this compound and its analogs, particularly through the generation of biosynthetic mutants, yields distinct mass shifts that can be readily detected by mass spectrometry. The following table summarizes the key mass spectrometry data obtained from the analysis of wild-type this compound and various mutant derivatives.

Peptide/MutantObserved Mass ([M+H]⁺, Da)Observed Mass ([M+Na]⁺, Da)Observed Mass ([M+K]⁺, Da)Modification StatusBiological Activity (vs. M. luteus)
Wild-type this compound2097--Fully ModifiedActive
ΔcypM Mutant206820902106Non-methylatedInactive
ΔcypD Mutant214221642180Non-decarboxylated C-terminal CysInactive
Alkylated ΔcypD Mutant2199--Cys19 converted to Dha, intact Cys22 alkylated with iodoacetamide (B48618)Not Assayed

Experimental Protocols

Protocol 1: General Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the general steps for preparing this compound and its analogs from bacterial culture for mass spectrometry analysis.

Materials:

  • Bacterial culture producing this compound or its analogs

  • Chloroform (B151607) (CHCl₃)

  • Formic acid (5%)

  • Methanol

  • Acetonitrile

  • Acetic acid

  • Tris(2-carboxyethyl) phosphine (B1218219) (TCEP) (for alkylation)

  • Iodoacetamide (for alkylation)

Procedure:

  • Extraction: Extract 1 mL of the production culture with chloroform.

  • Drying: Evaporate the chloroform from the extract to obtain a pellet.

  • Resuspension: Dissolve the resulting pellet in 50 μL of 5% formic acid. This sample is now ready for MALDI-TOF MS analysis.

  • For Q-TOF MS Analysis: Dilute the sample in a solution of 30% methanol/30% acetonitrile/1% acetic acid.

  • Alkylation of Thiol Groups (for specific mutant analysis, e.g., ΔcypD): a. Incubate the culture medium at 60°C for 30 minutes under reducing conditions with 5 mM TCEP. b. Allow the mixture to cool to 25°C. c. Add iodoacetamide to alkylate any free thiol groups. An increase in mass of 57 Da per thiol group is expected.

Protocol 2: MALDI-TOF Mass Spectrometry Analysis

Instrumentation: Bruker Ultraflex TOF/TOF or similar instrument.

Procedure:

  • Sample Spotting: Spot approximately 0.8 μL of the prepared sample onto a Prespotted AnchorChip MALDI target plate.

  • Washing: Briefly wash the spotted sample with 8 μL of 5% formic acid.

  • Drying: Allow the sample to air dry completely.

  • Instrument Calibration: Calibrate the instrument using prespotted standards.

  • Data Acquisition:

    • Analyze the samples using a laser power of approximately 25%.

    • Sum the spectra from approximately 20 x 20 laser shots for each sample.

Protocol 3: Q-TOF Mass Spectrometry Analysis

Instrumentation: Waters QToF II or similar instrument.

Procedure:

  • Sample Infusion: Directly infuse the diluted sample into the Q-TOF mass spectrometer using a GlassTip (New Objective) for nano-electrospray.

  • Full MS Scan: Perform a full MS scan analysis using standard instrument settings.

  • Fragmentation Analysis (MS/MS): To obtain fragment ions for structural elucidation, increase the collision energy to approximately 40. This will allow for the determination of the amino acid sequence between Pro3 and the AviCys residue.

Visualizations

This compound Biosynthesis Workflow

The following diagram illustrates the key post-translational modifications involved in the biosynthesis of mature this compound from the precursor peptide CypA.

This compound Biosynthesis CypA CypA Precursor Peptide Dehydrated Dehydrated Intermediate (4x Thr -> Dhb) CypA->Dehydrated Dehydratases Dha_formation Dha Formation (Cys -> Dha) Dehydrated->Dha_formation Unknown Enzyme AviCys_formation AviCys Formation (Dha + C-term Cys) Dha_formation->AviCys_formation CypD (Decarboxylase) Isomerized Isomerized Intermediate (2x Ile -> allo-Ile) AviCys_formation->Isomerized Unknown Isomerase Dimethylated N-terminal Dimethylation (Ala -> Me2-Ala) Isomerized->Dimethylated CypM (Methyltransferase) Mature_this compound Mature this compound Dimethylated->Mature_this compound

Caption: Key post-translational modification steps in this compound biosynthesis.

Experimental Workflow for this compound Analog Analysis

This diagram outlines the typical experimental workflow for the generation and mass spectrometry analysis of this compound analogs.

Experimental Workflow Gene_Cluster Identify this compound Biosynthetic Gene Cluster Mutagenesis Targeted Gene Deletion (e.g., ΔcypM, ΔcypD) Gene_Cluster->Mutagenesis Heterologous_Expression Heterologous Expression of Mutant Strains Mutagenesis->Heterologous_Expression Fermentation Fermentation and Peptide Production Heterologous_Expression->Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction MS_Analysis Mass Spectrometry Analysis Extraction->MS_Analysis MALDI MALDI-TOF MS (Mass Confirmation) MS_Analysis->MALDI QTOF Q-TOF MS/MS (Fragmentation Analysis) MS_Analysis->QTOF Data_Analysis Data Analysis and Structure Elucidation MALDI->Data_Analysis QTOF->Data_Analysis

Caption: Workflow for generating and analyzing this compound analogs.

Mechanism of Action

While detailed signaling pathways are still under investigation, it is postulated that this compound exerts its antimicrobial activity by inserting itself into bacterial membranes and forming pores, which leads to cell lysis. Its activity is dependent on its specific post-translational modifications, as demonstrated by the inactivity of non-methylated and non-decarboxylated analogs. The unique structural features of this compound, conferred by its biosynthetic pathway, are therefore essential for its biological function. Further research is needed to fully elucidate the molecular interactions and downstream effects of this compound on target cells.

References

Application Notes and Protocols for In Vitro Testing of Cypemycin's Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypemycin (B582881) is a post-translationally modified peptide antibiotic that has demonstrated cytocidal activity against murine leukemia cells, indicating its potential as an anticancer agent.[1][2][3] As a member of the linaridin family of ribosomally synthesized and post-translationally modified peptides, its unique structure warrants thorough investigation into its anticancer properties and mechanism of action.[2][4] These application notes provide detailed protocols for essential in vitro assays to characterize the anticancer activity of this compound, including the assessment of cell viability, induction of apoptosis, and effects on the cell cycle.

While specific data on the broader anticancer activities of this compound are limited, this document outlines standardized methodologies that are fundamental for the initial screening and characterization of novel anticancer compounds. The provided protocols are based on established techniques and can be adapted for testing this compound against a variety of cancer cell lines.

Data Presentation

Table 1: Cytotoxicity of this compound against a Murine Leukemia Cell Line
CompoundCell LineIC50 (µg/mL)IC50 (µM)¹Citation
This compoundP3881.3~0.62

¹The molecular weight of this compound is 2097 g/mol . The micromolar (µM) concentration is an approximation based on this molecular weight.

Note: There is a significant lack of publicly available data on the IC50 values of this compound against other cancer cell lines. Further research is required to establish a broader cytotoxicity profile.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., P388, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO or sterile water)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound dilutions add_treatment Add this compound to cells prepare_dilutions->add_treatment incubation_treatment Incubate for 24-72h add_treatment->incubation_treatment add_mtt Add MTT solution incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT Assay Workflow Diagram
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to detect and quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate overnight at 37°C and 5% CO₂.

    • Treat the cells with various concentrations of this compound for the desired time. Include a positive control for apoptosis (e.g., treatment with staurosporine) and a negative (untreated) control.

  • Cell Harvesting and Washing:

    • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Apoptosis_Assay_Workflow Apoptosis Assay Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Binding Buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate_dark Incubate for 15 min in dark add_stains->incubate_dark add_buffer Add Binding Buffer flow_cytometry Analyze by flow cytometry add_buffer->flow_cytometry quantify_apoptosis Quantify apoptotic cells flow_cytometry->quantify_apoptosis Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest and wash cells fix_cells Fix with cold 70% ethanol harvest_cells->fix_cells incubate_cold Incubate at -20°C fix_cells->incubate_cold wash_fixed_cells Wash fixed cells add_pi_solution Resuspend in PI/RNase solution wash_fixed_cells->add_pi_solution incubate_dark Incubate for 30 min in dark add_pi_solution->incubate_dark flow_cytometry Analyze by flow cytometry quantify_phases Quantify cell cycle phases flow_cytometry->quantify_phases Putative_Signaling_Pathway Putative Anticancer Signaling Pathway of this compound cluster_membrane Cell Membrane Interaction cluster_downstream Downstream Effects This compound This compound cancer_cell_membrane Cancer Cell Membrane (Negatively Charged) This compound->cancer_cell_membrane Electrostatic Interaction membrane_disruption Membrane Disruption (Pore Formation) cancer_cell_membrane->membrane_disruption ion_influx Ion Influx (Ca²⁺, Na⁺) membrane_disruption->ion_influx mitochondrial_stress Mitochondrial Stress membrane_disruption->mitochondrial_stress Internalization? membrane_depolarization Membrane Depolarization ion_influx->membrane_depolarization necrosis Necrosis membrane_depolarization->necrosis cytochrome_c Cytochrome c Release mitochondrial_stress->cytochrome_c caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Cypemycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial susceptibility testing of cypemycin (B582881), a linaridin peptide antibiotic produced by Streptomyces sp. OH-4156.[1][2][3] This document outlines the known antimicrobial activity of this compound, detailed protocols for susceptibility testing, and methods to investigate its mechanism of action.

Introduction to this compound

This compound is a post-translationally modified peptide with a molecular weight of 2,097 (M+H).[1] While it exhibits potent in vitro activity against some cancer cell lines, its antimicrobial spectrum is considered narrow.[4] The primary antibacterial activity of this compound is attributed to its ability to insert itself into bacterial membranes and form pores, leading to cell lysis.[5]

Known Antimicrobial Activity of this compound

The documented antimicrobial activity of this compound is limited. The most significant reported activity is against Micrococcus luteus.

Table 1: Reported Minimum Inhibitory Concentration (MIC) for this compound

MicroorganismMIC (µg/mL)Reference
Micrococcus luteus0.2[1][6]

Note: Further studies are required to determine the broader spectrum of activity against a wider range of clinically relevant bacteria.

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

Standardized methods for AST, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), should be adapted for the specific properties of a peptide antibiotic like this compound. Key considerations include the potential for the peptide to adsorb to plastic surfaces and its stability in different media.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[7]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile deionized water or a small amount of DMSO, followed by dilution in the test medium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, low-binding microtiter plates

  • Bacterial inoculum suspension (prepared to a 0.5 McFarland standard and then diluted)

  • Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria)

  • Negative control (broth only)

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

  • Controls:

    • Growth Control: 50 µL of bacterial inoculum + 50 µL of CAMHB (no antibiotic).

    • Sterility Control: 100 µL of CAMHB (no bacteria, no antibiotic).

    • Positive Control: Include wells with a known antibiotic to ensure the susceptibility of the test organism.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_this compound Prepare 2-fold serial dilutions of this compound in a 96-well plate inoculate Inoculate wells with bacterial suspension prep_this compound->inoculate prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard and dilute prep_inoculum->inoculate controls Include growth, sterility, and positive controls incubate Incubate at 35°C for 16-20 hours inoculate->incubate controls->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution Assay.

Agar (B569324) Dilution Method

This method is an alternative to broth microdilution and can be useful for certain fastidious organisms.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum suspension (prepared as for broth microdilution)

  • Inoculum replicator (optional)

Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of molten MHA tubes, each containing a specific volume of agar.

    • Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations after pouring the plates.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the diluted bacterial suspension (approximately 1-2 µL per spot, containing 10⁴ CFU). An inoculum replicator can be used to test multiple isolates simultaneously.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria.

Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

  • Sterile paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension (prepared to a 0.5 McFarland standard)

  • Sterile cotton swabs

Protocol:

  • Preparation of this compound Disks:

    • Impregnate sterile paper disks with a known amount of the this compound solution.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Place the this compound-impregnated disks onto the inoculated agar surface.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The interpretation of the zone size as susceptible, intermediate, or resistant requires correlation with MIC data, which is not yet established for this compound.

Investigating the Mechanism of Action: Membrane Permeabilization

Given the postulated mechanism of action of this compound, investigating its effect on the bacterial membrane is crucial.

Membrane Potential Assay

A change in membrane potential can be an indicator of membrane disruption.

Protocol Outline:

  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

  • Fluorescent Dye: Use a membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)).

  • Measurement:

    • Incubate the bacterial suspension with the fluorescent dye.

    • Add this compound at various concentrations.

    • Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.

MembranePotentialWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Grow bacteria to mid-log phase incubate_dye Incubate bacteria with the dye prep_bacteria->incubate_dye prep_dye Prepare membrane potential-sensitive dye prep_dye->incubate_dye add_this compound Add this compound at various concentrations incubate_dye->add_this compound measure_fluorescence Monitor fluorescence change over time add_this compound->measure_fluorescence analyze_data Analyze fluorescence data to determine membrane depolarization measure_fluorescence->analyze_data

Caption: Workflow for Membrane Potential Assay.

Data Presentation

All quantitative data from the MIC assays should be summarized in a clear and structured table for easy comparison.

Table 2: Example of MIC Data Presentation for this compound

MicroorganismStrain IDMIC (µg/mL)Quality Control Range (µg/mL) for Control Antibiotic
Micrococcus luteusATCC 4698
Staphylococcus aureusATCC 29213Vancomycin: 0.5 - 2
Enterococcus faecalisATCC 29212Vancomycin: 1 - 4
Escherichia coliATCC 25922Ciprofloxacin: 0.004 - 0.016
Pseudomonas aeruginosaATCC 27853Ciprofloxacin: 0.25 - 1

Conclusion

These application notes and protocols provide a framework for the systematic evaluation of the antimicrobial properties of this compound. Adherence to standardized methodologies and careful consideration of the peptide nature of this antibiotic are essential for obtaining accurate and reproducible results. Further research is warranted to fully elucidate its spectrum of activity and mechanism of action, which will be critical for any future drug development efforts.

References

Synthesizing the Cypemycin Precursor Peptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cypemycin (B582881) precursor peptides, specifically the CypA peptide. This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the linaridin class of natural products. The synthesis of its precursor is the crucial first step for in vitro reconstitution of its biosynthetic pathway, enzymatic studies, and the generation of novel analogs through bioengineering.

The this compound precursor, CypA, is a 64-amino acid peptide composed of a 42-amino acid leader peptide and a 22-amino acid core peptide. The sequence is as follows:

  • Leader Peptide: MPEKRFDAAVPAADLIADELDAYCAAPGASGDAAAGS

  • Core Peptide: ATPTPIAPTITCTITIPCS

Two primary methodologies are presented for the synthesis of the full-length CypA precursor peptide: Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS) and Biological Synthesis through recombinant expression.

Methods for Synthesis of this compound Precursor Peptide (CypA)

MethodDescriptionKey AdvantagesTypical YieldTypical Purity
Chemical Synthesis (Fmoc-SPPS) Stepwise addition of Fmoc-protected amino acids on a solid resin support.Precise control over sequence, ability to incorporate non-natural amino acids.10-20% (crude)>95% (after HPLC)
Biological Synthesis (Recombinant Expression) Heterologous expression of the cypA gene in a suitable host organism like E. coli or Streptomyces.Cost-effective for large-scale production, ensures correct stereochemistry.1-5 mg/L of culture>98% (after purification)

Section 1: Chemical Synthesis via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a robust method for the chemical synthesis of peptides. The following protocol is a general guideline for the manual synthesis of the 64-amino acid this compound precursor peptide (CypA) using Fmoc chemistry.

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage_purification Cleavage and Purification Resin Select Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIEA in DMF) Wash1->Coupling Repeat for each amino acid Wash2 Wash with DMF Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purification by RP-HPLC Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis of CypA.

Detailed Protocol for Fmoc-SPPS of CypA

1. Resin Preparation:

  • Resin Selection: Use Rink Amide resin (0.3-0.8 mmol/g substitution) to obtain a C-terminally amidated peptide, which is common for many RiPP precursors.

  • Procedure:

    • Place the desired amount of Rink Amide resin in a peptide synthesis vessel.

    • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

    • Drain the DMF.

2. Iterative Amino Acid Coupling Cycle (Deprotection and Coupling):

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF (3-5 times).

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat: Continue this cycle of deprotection and coupling for all 64 amino acids in the CypA sequence.

3. Cleavage and Deprotection:

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Procedure:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

4. Precipitation and Purification:

  • Precipitation:

    • Concentrate the TFA filtrate under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable buffer (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major peak.

    • Confirm the identity and purity of the fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Section 2: Biological Synthesis via Recombinant Expression

Recombinant expression of the cypA gene is a cost-effective method for producing large quantities of the precursor peptide. The gene can be expressed in hosts like E. coli or Streptomyces lividans.[1] The following protocol outlines the expression in E. coli and subsequent purification.

Experimental Workflow for Recombinant Expression

Recombinant_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Gene_Synth Synthesize cypA gene (codon-optimized for E. coli) Vector_Prep Digest pET vector and cypA gene Gene_Synth->Vector_Prep Ligation Ligate cypA into pET vector Vector_Prep->Ligation Transformation Transform into E. coli Ligation->Transformation Culture Culture E. coli Transformation->Culture Induction Induce expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell Lysis (Sonication) Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Lysis->Affinity_Chrom Cleavage Tag Cleavage (e.g., TEV protease) Affinity_Chrom->Cleavage SEC Size-Exclusion Chromatography Cleavage->SEC

Caption: Workflow for Recombinant Expression and Purification of CypA.

Detailed Protocol for Recombinant Expression and Purification of CypA

1. Gene Synthesis and Cloning:

  • Gene Design: Synthesize the cypA gene with codon optimization for E. coli. Include a C-terminal or N-terminal polyhistidine (His6) tag preceded by a TEV protease cleavage site for purification.

  • Cloning:

    • Clone the synthesized gene into an expression vector, such as pET28a(+), using appropriate restriction enzymes.

    • Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Verify the sequence of the construct by DNA sequencing.

2. Protein Expression:

  • Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Harvest the cells by centrifugation.

3. Purification:

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

    • Elute the His-tagged CypA precursor peptide with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Tag Cleavage:

    • Dialyze the eluted protein against a buffer suitable for TEV protease activity.

    • Add TEV protease and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Final Purification:

    • Pass the cleavage reaction mixture through the Ni-NTA column again to remove the cleaved His-tag and TEV protease.

    • Further purify the untagged CypA precursor peptide by size-exclusion chromatography (SEC) to remove any remaining contaminants and aggregates.

    • Confirm the purity and identity of the final product by SDS-PAGE and mass spectrometry.

    • Store the purified peptide at -80°C.

Signaling Pathway Context: this compound Biosynthesis

The synthesized CypA precursor peptide is the substrate for a series of post-translational modifications by the "Cyp" enzymes to produce the mature this compound.

Cypemycin_Pathway CypA CypA Precursor Peptide (Leader-Core) Modified_Core Modified Core Peptide (Dehydration, Epimerization, Dethiolation) CypA->Modified_Core CypH, CypL AviCys_Formation Aminovinyl-cysteine Formation Modified_Core->AviCys_Formation CypD Leader_Cleavage Leader Peptide Cleavage AviCys_Formation->Leader_Cleavage CypH/CypL N_Methylation N-terminal N,N-dimethylation Leader_Cleavage->N_Methylation CypM This compound Mature this compound N_Methylation->this compound

Caption: Biosynthetic pathway of this compound from the CypA precursor peptide.

References

Application Notes and Protocols for the Genetic Manipulation of the Cypemycin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the genetic manipulation of the cypemycin (B582881) biosynthetic pathway. The information is curated from foundational research and is intended to guide the design and execution of experiments aimed at understanding and engineering the biosynthesis of this unique linaridin antibiotic.

Introduction to this compound and its Biosynthesis

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Streptomyces sp. OH-4156. It exhibits potent in vitro activity against mouse leukemia cells. Although it shares some structural features with lantibiotics, such as dehydrated threonine residues, it lacks the characteristic lanthionine (B1674491) bridges and is classified as the founding member of the linaridin family of peptides. The biosynthetic gene cluster (BGC) for this compound has been identified and characterized, revealing a unique set of enzymes responsible for its extensive modifications.

The mature this compound peptide undergoes a series of post-translational modifications, including the dehydration of threonine residues, N-terminal N,N-dimethylation, the formation of two L-allo-isoleucine residues, and the generation of a C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys). Genetic manipulation of the this compound BGC has been instrumental in elucidating the function of the individual genes and in understanding the biosynthesis of these unusual modifications.

Data Presentation: Effects of Gene Deletions on this compound Biosynthesis

The following table summarizes the qualitative effects of individual gene deletions within the this compound biosynthetic gene cluster on the production of this compound and its intermediates. The data is based on analysis of heterologous expression in Streptomyces coelicolor M1146 and confirmed by deletions in the native producer, Streptomyces sp. OH-4156, using bioassays against Micrococcus luteus and MALDI-TOF mass spectrometry.

Gene DeletedProposed Function of Gene ProductObserved PhenotypeMass of Detected Product(s) ([M+H]⁺, Da)Bioactivity against M. luteus
cypAPrecursor peptideThis compound production abolishedN/ANone
orf1Putative transcriptional regulatorNo effect on this compound production2096 (this compound)Unchanged
cypHUnknown, essential for modificationThis compound production abolishedN/ANone
cypLUnknown, essential for modificationThis compound production abolishedN/ANone
cypDPutative flavin-dependent oxidaseProduction of non-decarboxylated this compound2142None
cypMPutative methyltransferaseProduction of non-methylated this compound2068None
cypTPutative ABC transporter (permease subunit)Reduced this compound production2096 (this compound)Reduced
cypPPutative ABC transporter (ATP-binding subunit)Reduced this compound production2096 (this compound)Reduced
cypIUnknown, putative isomeraseNo observable change in mass2096 (this compound)Unchanged

Note: The original research did not provide quantitative yield data for the mutants. The assessment of production levels is based on the size of inhibition zones in bioassays and the relative intensity of mass spectrometry signals.

Experimental Protocols

The following are representative protocols for the key experiments involved in the genetic manipulation of the this compound biosynthetic pathway, based on established methods for Streptomyces.

Protocol 1: PCR-Targeting for In-Frame Gene Deletion in Streptomyces

This protocol describes the generation of an in-frame gene deletion in a cosmid containing the this compound gene cluster, followed by introduction into a Streptomyces host.

Materials:

  • Cosmid containing the this compound gene cluster (e.g., pIJ12404)

  • E. coli BW25113/pIJ790 (for λ Red-mediated recombination)

  • Disruption cassette plasmid (e.g., pIJ773)

  • Gene-specific primers with 39 nt homology extensions

  • Expand High Fidelity PCR System

  • Streptomyces host strain (e.g., S. coelicolor M1146)

  • E. coli ET12567/pUZ8002 (for conjugation)

  • Appropriate antibiotics and culture media (LB, MS agar)

Procedure:

  • Amplify the Disruption Cassette:

    • Design primers with 5' extensions homologous to the regions flanking the gene to be deleted and 3' ends that anneal to the disruption cassette.

    • Perform PCR using the disruption cassette plasmid as a template to generate a linear DNA fragment containing a resistance marker and oriT, flanked by sequences homologous to the target gene's flanking regions.

  • Electroporation and Recombination in E. coli :

    • Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the this compound gene cluster cosmid.

    • Electroporate the purified PCR product into the competent cells.

    • Select for colonies containing the cosmid with the replaced gene (now carrying the resistance marker from the disruption cassette).

  • Introduction into Streptomyces via Conjugation:

    • Transform the mutagenized cosmid into the donor E. coli strain ET12567/pUZ8002.

    • Perform intergeneric conjugation between the E. coli donor and the desired Streptomyces recipient strain.

    • Select for Streptomyces exconjugants that have incorporated the mutagenized cosmid via homologous recombination.

  • Verification of Gene Deletion:

    • Confirm the gene deletion in the Streptomyces exconjugants by PCR analysis and sequencing.

Protocol 2: Heterologous Expression of the this compound Gene Cluster

This protocol outlines the introduction of the this compound gene cluster into a heterologous Streptomyces host for production.

Materials:

  • Cosmid carrying the this compound gene cluster with an integration system (e.g., containing the ϕC31 attP site and integrase gene)

  • Streptomyces heterologous host (e.g., S. coelicolor M1146)

  • E. coli ET12567/pUZ8002

  • Appropriate culture media (MS agar (B569324), R5 medium) and antibiotics

Procedure:

  • Prepare the Donor Strain:

    • Transform the integrative cosmid containing the this compound gene cluster into E. coli ET12567/pUZ8002.

  • Conjugation:

    • Grow the E. coli donor strain and the Streptomyces recipient strain to the appropriate growth phase.

    • Mix the donor and recipient cells and plate them on MS agar.

    • Incubate to allow for conjugation.

  • Selection of Exconjugants:

    • Overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the cosmid.

  • Confirmation of this compound Production:

    • Culture the exconjugants in a suitable production medium.

    • Analyze the culture supernatant and mycelial extract for this compound production using a bioassay and mass spectrometry.

Protocol 3: Bioassay for this compound Activity

This protocol describes a simple and effective method to detect the antimicrobial activity of this compound.

Materials:

  • Micrococcus luteus as the indicator strain

  • Nutrient agar and soft nutrient agar

  • Sterile 6-mm Whatman paper discs

  • Culture extracts of Streptomyces strains to be tested

Procedure:

  • Prepare Indicator Plates:

    • Grow an overnight culture of M. luteus.

    • Inoculate soft nutrient agar with the M. luteus culture and pour it over a base of nutrient agar.

  • Sample Application:

    • Extract the Streptomyces cultures with an appropriate solvent (e.g., chloroform).

    • Evaporate the solvent and redissolve the extract in a small volume of methanol.

    • Spot a known volume of the extract onto the sterile paper discs and allow the solvent to evaporate completely.

  • Incubation and Observation:

    • Place the paper discs onto the surface of the indicator plates.

    • Incubate the plates overnight at 30°C.

    • Measure the diameter of the zone of inhibition around the discs to assess the level of this compound activity.

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and the experimental workflow for gene deletion.

cypemycin_biosynthesis cluster_precursor Precursor Peptide Synthesis cluster_modification Post-Translational Modifications cluster_export Export CypA_precursor CypA Precursor Peptide Dehydration Dehydration (CypH, CypL) CypA_precursor->Dehydration Ribosomal Synthesis N_N_dimethylation N,N-dimethylation (CypM) Dehydration->N_N_dimethylation Isomerization allo-Isoleucine Formation (CypI?) N_N_dimethylation->Isomerization AviCys_formation AviCys Formation (CypD) Isomerization->AviCys_formation Export Export (CypT, CypP) AviCys_formation->Export Mature this compound gene_deletion_workflow Start Start: Target Gene Identification Primer_Design Design Primers with Homology Arms Start->Primer_Design PCR_Amp PCR Amplification of Disruption Cassette Primer_Design->PCR_Amp Electroporation Electroporate into E. coli with Cosmid and λ Red System PCR_Amp->Electroporation Recombination Homologous Recombination Electroporation->Recombination Selection_Ecoli Select for Recombinant Cosmids Recombination->Selection_Ecoli Conjugation Conjugate into Streptomyces Host Selection_Ecoli->Conjugation Selection_Strep Select for Exconjugants Conjugation->Selection_Strep Verification Verify Gene Deletion by PCR and Sequencing Selection_Strep->Verification End End: Confirmed Mutant Strain Verification->End

Application Notes and Protocols for the Development of a Cypemycin-Producing Cell Factory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a microbial cell factory for the production of cypemycin (B582881), a potent linaridin antibiotic with significant therapeutic potential. The following sections detail the necessary background, experimental protocols, and data analysis techniques required to successfully establish a robust this compound production platform.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from Streptomyces sp. OH-4156. It exhibits notable cytocidal activity against P388 leukemia cells and antimicrobial activity against bacteria such as Micrococcus luteus[1]. As a member of the linaridin class of natural products, this compound's unique structure is conferred by extensive post-translational modifications, including the dehydration of threonine residues, N-terminal N,N-dimethylation, the formation of L-allo-isoleucine, and a distinctive C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety. The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been identified and characterized, paving the way for its heterologous expression and the development of microbial cell factories for its sustainable production.

Overview of the this compound Biosynthetic Pathway

The production of mature this compound begins with the ribosomal synthesis of a precursor peptide, CypA, which consists of an N-terminal leader peptide and a C-terminal core peptide. The core peptide undergoes a series of enzymatic modifications catalyzed by proteins encoded in the this compound biosynthetic gene cluster (cyp BGC).

A simplified representation of the key post-translational modifications is presented below:

cypemycin_biosynthesis cluster_precursor Precursor Peptide cluster_modifications Post-Translational Modifications cluster_final Mature Peptide Precursor_Peptide CypA (Leader-Core) Dehydration Dehydration (Thr -> Dhb) Precursor_Peptide->Dehydration Isomerization Isomerization (Ile -> allo-Ile) Dehydration->Isomerization N_Methylation N-terminal N,N-dimethylation Isomerization->N_Methylation AviCys_Formation AviCys Formation N_Methylation->AviCys_Formation Mature_this compound Mature this compound AviCys_Formation->Mature_this compound Leader Peptide Cleavage

Caption: Key post-translational modifications in this compound biosynthesis.

Experimental Workflow for Cell Factory Development

The development of a this compound-producing cell factory involves a multi-step process, from the initial cloning of the biosynthetic gene cluster to the optimization of fermentation and purification. The following diagram outlines the general experimental workflow.

experimental_workflow BGC_Isolation Isolation of cyp BGC Vector_Construction Construction of Expression Vector BGC_Isolation->Vector_Construction Host_Transformation Transformation of Streptomyces Host Vector_Construction->Host_Transformation Fermentation Fermentation and Production Host_Transformation->Fermentation Purification Purification of this compound Fermentation->Purification Analysis Analysis and Quantification Purification->Analysis

Caption: General experimental workflow for this compound cell factory development.

Experimental Protocols

Host Strain Selection and Maintenance

Streptomyces coelicolor M1152 and Streptomyces venezuelae are suitable hosts for the heterologous expression of the this compound gene cluster.

  • Maintenance Medium (MYM Agar):

    • Malt extract: 10 g/L

    • Yeast extract: 4 g/L

    • Maltose: 4 g/L

    • Agar (B569324): 20 g/L

    • Prepare in tap water and sterilize by autoclaving.

  • Culture Conditions: Grow strains on MYM agar plates at 30°C. For liquid cultures, use MYM broth and incubate at 30°C with shaking at 250 rpm.

Cloning of the this compound Biosynthetic Gene Cluster

This protocol outlines the amplification and cloning of the cyp BGC into an integrative expression vector.

  • Template DNA: Genomic DNA from Streptomyces sp. OH-4156.

  • Vector: pSET152 or a similar integrative Streptomyces expression vector.

  • PCR Amplification:

    • Design primers to amplify the entire cyp BGC (approximately 9-12 kb). Incorporate restriction sites compatible with the chosen expression vector.

    • Use a high-fidelity DNA polymerase suitable for long-range PCR.

    • PCR Conditions (Example):

      • Initial denaturation: 98°C for 30 s.

      • 35 cycles of:

        • Denaturation: 98°C for 10 s.

        • Annealing: 65°C for 30 s.

        • Extension: 72°C for 3.5-7 min (depending on the exact size of the BGC).

      • Final extension: 72°C for 5 min.

  • Vector Ligation:

    • Digest both the amplified cyp BGC and the expression vector with the chosen restriction enzymes.

    • Purify the digested DNA fragments.

    • Ligate the cyp BGC into the expression vector using T4 DNA ligase.

  • Transformation into E. coli:

    • Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) for plasmid amplification and verification.

    • Select for transformants on LB agar containing the appropriate antibiotic for the expression vector.

    • Verify the correct insertion of the BGC by restriction digest and sequencing.

Heterologous Expression in Streptomyces
  • Plasmid Isolation: Isolate the confirmed expression vector from E. coli.

  • Protoplast Formation and Transformation of Streptomyces coelicolor:

    • Grow S. coelicolor in a suitable medium to the mid-exponential phase.

    • Harvest the mycelium and treat with lysozyme (B549824) to generate protoplasts.

    • Transform the protoplasts with the expression vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

    • Plate the transformed protoplasts on a regeneration medium and select for transformants using the appropriate antibiotic.

  • Conjugation into Streptomyces venezuelae:

    • Introduce the expression vector into a non-methylating E. coli strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and S. venezuelae recipient on a suitable agar medium (e.g., SFM).

    • Overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants.

Fermentation for this compound Production

This protocol provides a starting point for optimizing this compound production in shake flasks.

  • Seed Culture Medium (TSB):

    • Tryptone Soy Broth: 30 g/L

  • Production Medium (Optimized):

    • Soluble Starch: 60 g/L

    • Soybean Flour: 20 g/L

    • CaCO₃: 2 g/L

    • MOPS sodium salt: 20 g/L

  • Protocol:

    • Inoculate a single colony of the recombinant Streptomyces strain into 50 mL of TSB medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 250 rpm for 2-3 days.

    • Inoculate 50 mL of the production medium in a 250 mL flask with the seed culture (5% v/v).

    • Incubate at 30°C with shaking at 250 rpm for 7-10 days.

    • Monitor this compound production periodically by taking samples for analysis.

Purification of this compound

This protocol describes a two-step purification process for this compound from the fermentation broth.

  • Solid-Phase Extraction (SPE):

    • Centrifuge the fermentation culture to remove the mycelium.

    • Load the supernatant onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and equilibrated with water.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the this compound with a step gradient of methanol or acetonitrile (B52724) in water.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: C18 column (e.g., 4.6 x 250 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over 30-40 minutes.

    • Detection: UV at 220 nm.

    • Procedure:

      • Dissolve the dried SPE eluate in a minimal volume of the initial mobile phase composition.

      • Inject the sample onto the HPLC system.

      • Collect fractions corresponding to the this compound peak.

      • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

      • Pool the pure fractions and lyophilize to obtain purified this compound.

Analysis and Quantification
  • Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the mass of this compound ([M+H]⁺ ≈ 2097 Da).

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification:

    • Develop a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method using a triple quadrupole or high-resolution mass spectrometer.

    • Select specific precursor-product ion transitions for this compound.

    • Generate a standard curve using purified this compound of known concentrations to quantify the amount in fermentation samples.

Data Presentation

Comparison of Host Strains for this compound Production
Host StrainExpression MethodRelative Production LevelReference
Streptomyces venezuelaeCosmid IntegrationLower than native producer[2]
Streptomyces coelicolorCosmid IntegrationComparable to S. venezuelae[3]
Fermentation Parameter Optimization
ParameterOptimized ValueEffect on Production
Carbon SourceSoluble Starch (60 g/L)Significant increase in titer
Nitrogen SourceSoybean Flour (20 g/L)Improved production over yeast extract
Incubation Time7-10 daysPeak production observed in this range
Agitation Speed250-350 rpmOptimal for aeration and cell growth

Note: Specific production titers for this compound are not widely reported in the literature. The data presented here is based on qualitative comparisons and optimization trends for similar secondary metabolites in Streptomyces. Researchers should establish their own baseline production levels and optimize from there. A reported titer for the related antibiotic platensimycin (B21506) in an optimized Streptomyces platensis strain reached 1560 mg/L, which can serve as a benchmark for what may be achievable with extensive optimization[4].

Logical Relationships in Strain Engineering

The following diagram illustrates the logical steps and considerations for improving this compound production through metabolic engineering of the host strain.

strain_engineering_logic Start Engineered this compound Producer Low_Titer Low this compound Titer? Start->Low_Titer Precursor_Supply Enhance Precursor Supply (Amino Acids, SAM) Low_Titer->Precursor_Supply Yes High_Titer High this compound Titer Low_Titer->High_Titer No Regulator_Engineering Engineer Regulatory Genes (e.g., pathway-specific activators) Precursor_Supply->Regulator_Engineering Exporter_Overexpression Overexpress Efflux Pumps/ Transporters Regulator_Engineering->Exporter_Overexpression Exporter_Overexpression->High_Titer

Caption: Logical workflow for enhancing this compound production via strain engineering.

References

Application Notes and Protocols for the Isolation of Novel Linaridins from Soil Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the discovery and isolation of novel linaridins, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), from soil bacteria. The workflow encompasses modern bioinformatics-driven approaches for identifying potential producers, targeted cultivation and fermentation, efficient extraction and purification strategies, and structural elucidation of these promising natural products.

Introduction to Linaridins

Linaridins are a fascinating and underexplored class of RiPPs characterized by the presence of dehydrobutyrine (Dhb) residues derived from threonine.[1][2] These peptides are produced by a variety of soil-dwelling bacteria, particularly from the phylum Actinobacteria.[3] The unique structural features of linaridins, including N-terminal dimethylation and often a C-terminal aminovinyl-cysteine (AviCys) moiety, contribute to their diverse biological activities, which are still being actively investigated.[3][4] The discovery of novel linaridins holds significant potential for the development of new therapeutic agents.

Overall Workflow for Novel Linaridin Discovery

The process of isolating novel linaridins is a multi-step endeavor that integrates computational biology with classical microbiology and analytical chemistry. The general workflow is outlined below.

Linaridin Discovery Workflow cluster_bioinformatics Bioinformatics & Genome Mining cluster_microbiology Microbiology & Fermentation cluster_chemistry Natural Product Chemistry A Genome Sequencing of Soil Bacteria B Identification of Linaridin Biosynthetic Gene Clusters (BGCs) using tools like RODEO and antiSMASH A->B Analyze Genomes D Isolation and Cultivation of Potential Linaridin Producers B->D Prioritize Strains C Soil Sample Collection & Pre-treatment C->D E Fermentation and Optimization of Linaridin Production D->E F Extraction of Linaridins from Bacterial Culture E->F G Reactivity-Based Screening (RBS) for Dhb-containing Peptides F->G H Purification by Reversed-Phase HPLC G->H Guide Purification I Structural Elucidation (MS and NMR) H->I J Bioactivity Screening I->J Characterize Novel Linaridin

Caption: A comprehensive workflow for the discovery and isolation of novel linaridins.

Experimental Protocols

Protocol 1: Bioinformatics-Driven Identification of Linaridin Producers

This protocol outlines the use of bioinformatics tools to identify putative linaridin biosynthetic gene clusters (BGCs) from genomic data of soil bacteria.

Materials:

  • Whole-genome sequence data of soil bacterial isolates (FASTA format).

  • Web-based or standalone versions of bioinformatics tools such as --INVALID-LINK-- (Rapid ORF Description and Evaluation Online) or --INVALID-LINK-- (antibiotics & Secondary Metabolite Analysis Shell).

Methodology:

  • Prepare Genome Data: Ensure the genomic data is in a suitable format (e.g., FASTA) for submission to the chosen bioinformatics tool.

  • Submit Data to RODEO:

    • Navigate to the RODEO web server.

    • Select the "Linaridin" biosynthetic class.

    • Upload the genome file(s).

    • Initiate the analysis.

    • RODEO will provide a score for potential linaridin BGCs based on the presence of key biosynthetic genes (e.g., LinE, LinG, LinL).

  • Submit Data to antiSMASH:

    • Navigate to the antiSMASH web server.

    • Upload the genome file(s).

    • Run the analysis with default settings.

    • Examine the output for regions identified as "RiPP" or "Linaridin". antiSMASH identifies BGCs based on a library of profile Hidden Markov Models (pHMMs) for signature biosynthetic enzymes.

  • Analyze and Prioritize BGCs:

    • Review the identified BGCs from either tool.

    • Prioritize strains for cultivation that contain complete or unique linaridin BGCs. Look for novel gene architectures or precursor peptide sequences.

Protocol 2: Isolation and Cultivation of Linaridin-Producing Bacteria

This protocol describes the isolation of actinomycetes, common linaridin producers, from soil samples.

Materials:

  • Soil samples.

  • Sterile distilled water.

  • Starch Casein Agar (B569324) (SCA) medium (soluble starch 10g, casein 0.3g, KNO₃ 2g, NaCl 2g, K₂HPO₄ 2g, MgSO₄·7H₂O 0.05g, CaCO₃ 0.02g, FeSO₄·7H₂O 0.01g, agar 18g, distilled water to 1 L, pH 7.2).

  • Antifungal (e.g., Fluconazole, 25 µg/mL) and antibacterial (e.g., Ampicillin, 20 µg/mL) agents.

  • Incubator.

Methodology:

  • Soil Sample Pre-treatment:

    • Dry the soil sample at 55°C for 15-60 minutes to reduce the population of Gram-negative bacteria.

    • Alternatively, suspend 10 g of soil in 100 mL of sterile water and heat at 50°C for 60 minutes.

  • Serial Dilution and Plating:

    • Prepare serial dilutions of the pre-treated soil sample in sterile water (e.g., 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵).

    • Plate 0.1 mL of each dilution onto SCA plates supplemented with antifungal and antibacterial agents.

  • Incubation and Isolation:

    • Incubate the plates at 28-30°C for 7-21 days.

    • Observe the plates for colonies with a characteristic chalky, filamentous appearance, typical of actinomycetes.

    • Pick individual colonies and streak them onto fresh SCA plates to obtain pure cultures.

  • Strain Preservation:

    • Grow pure isolates on SCA slants.

    • For long-term storage, prepare glycerol (B35011) stocks (20% glycerol) and store at -80°C.

Protocol 3: Fermentation and Extraction of Linaridins

This protocol details the cultivation of a prioritized bacterial strain in liquid culture followed by the extraction of potential linaridins.

Materials:

  • Pure culture of the target bacterial strain.

  • Nutrient Broth medium (e.g., beef extract 3.0 g, peptone 5.0 g, NaCl 5.0 g, in 1 L distilled water, pH 7.2).

  • Shaker incubator.

  • Centrifuge.

  • Ethyl acetate (B1210297) or methanol.

  • Rotary evaporator.

Methodology:

  • Inoculation and Fermentation:

    • Inoculate a 100 mL flask of nutrient broth with a loopful of the pure bacterial culture.

    • Incubate at 30°C with shaking at 120 rpm for 7 days.

  • Harvesting and Extraction:

    • After the incubation period, centrifuge the culture at 10,000 rpm for 15 minutes to separate the biomass from the supernatant.

    • For intracellular linaridins, a methanolic cell-surface extraction can be performed on the cell pellet.

    • For extracellular linaridins, the supernatant can be extracted with an equal volume of ethyl acetate.

  • Concentration:

    • Separate the organic layer (ethyl acetate) and concentrate it to dryness using a rotary evaporator.

    • The resulting crude extract can be used for subsequent screening and purification.

Protocol 4: Reactivity-Based Screening (RBS) for Linaridin Detection

This protocol describes a chemoselective method to specifically detect linaridins in crude extracts based on the reactivity of their Dhb residues.

Materials:

  • Crude bacterial extract.

  • 1,4-Dithiothreitol (DTT).

  • Non-nucleophilic base (e.g., 2,6-lutidine).

  • MALDI-TOF mass spectrometer.

Methodology:

  • Labeling Reaction:

    • Divide the crude extract into two aliquots.

    • To one aliquot, add DTT and a non-nucleophilic base. This will serve as the "reacted" sample.

    • The other aliquot will be the "unreacted" control.

    • The thiol group of DTT will undergo a 1,4-nucleophilic addition to the α,β-unsaturated carbonyl of the Dhb residues in the linaridins.

  • Mass Spectrometry Analysis:

    • Analyze both the unreacted and reacted samples by MALDI-TOF mass spectrometry.

    • Compare the mass spectra of the two samples.

    • A mass shift corresponding to the addition of one or more DTT molecules (mass of DTT = 154.25 Da) in the reacted sample indicates the presence of a putative linaridin.

Protocol 5: Purification of Linaridins by Reversed-Phase HPLC

This protocol outlines the purification of linaridins from the crude extract using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude extract containing the putative linaridin.

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., ACE 5 C18, 4.6 x 250mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

Methodology:

  • Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase composition.

  • HPLC Separation:

    • Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 60 minutes). The hydrophobic linaridins will be retained on the column and elute at a specific acetonitrile concentration.

    • Monitor the elution profile at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to assess their purity.

  • Iterative Purification: If necessary, pool fractions containing the target linaridin and perform further rounds of purification using different gradients or column chemistries to achieve high purity.

Protocol 6: Structural Elucidation by Mass Spectrometry and NMR

This protocol provides a general overview of the techniques used to determine the structure of the purified linaridin.

Materials:

  • Purified linaridin sample.

  • High-resolution mass spectrometer (HRMS) (e.g., Orbitrap or FT-ICR).

  • NMR spectrometer (e.g., 600 MHz or higher) with cryoprobe.

  • Deuterated solvents (e.g., DMSO-d₆, CD₃OH).

Methodology:

  • High-Resolution Mass Spectrometry (HRMS):

    • Determine the accurate mass of the purified peptide to establish its molecular formula.

    • Perform tandem MS (MS/MS) to obtain fragmentation data. This will help in sequencing the peptide and identifying post-translational modifications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY, HSQC, HMBC).

    • These experiments will provide through-bond and through-space correlations between atoms, allowing for the determination of the amino acid sequence, the stereochemistry of amino acids, and the overall 3D structure of the linaridin.

  • Data Integration and Structure Determination:

    • Combine the data from MS and NMR to build a complete and accurate structure of the novel linaridin.

Data Presentation

Table 1: Example Data from Linaridin Isolation and Characterization

ParameterValueReference
Bacterial Strain Streptomyces noursei
Bioinformatics Tool Used RODEO
Fermentation Medium Nutrient Broth
Extraction Solvent Methanol (cell-surface)
Purification Method Reversed-Phase HPLC
Observed Mass [M+2H]²⁺ 1629.3778 Da
Molecular Formula C₁₅₀H₂₃₉N₃₉O₄₂
Structural Elucidation HRMS, NMR

Signaling Pathways and Biosynthesis

The biosynthesis of linaridins is governed by the lin gene cluster. A simplified representation of the key enzymatic steps is shown below.

Linaridin Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification A linA gene B Precursor Peptide (LinA) (Leader + Core) A->B Translation C Dehydration (LinE-like enzyme) B->C Threonine -> Dhb D N-terminal Methylation (LinG-like enzyme) C->D E Proteolytic Cleavage (LinL-like protease) D->E Leader peptide removal F Mature Linaridin E->F

Caption: Simplified pathway of linaridin biosynthesis.

This comprehensive guide provides a robust framework for the successful isolation and characterization of novel linaridins from soil bacteria, paving the way for the discovery of new bioactive compounds.

References

Application Notes and Protocols for Genome Mining of Cypemycin-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the discovery and characterization of cypemycin-like natural products, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as linaridins. This document outlines the bioinformatics-driven workflow for identifying their biosynthetic gene clusters (BGCs), protocols for heterologous expression, and methods for isolation and bioactivity assessment.

Introduction to This compound (B582881) and Linaridins

This compound, produced by Streptomyces sp. OH-4156, is the founding member of the linaridin family of RiPPs.[1][2][3] These peptides are characterized by post-translational modifications, including the dehydration of threonine residues to dehydrobutyrine, and often feature a C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety and an N-terminal N,N-dimethylalanine.[1][2][3] Linaridins have garnered interest due to their potential as therapeutic agents, with this compound demonstrating potent in vitro activity against mouse leukemia cells.[1][2][3] Genome mining has revealed the widespread occurrence of this compound-like BGCs across various bacterial and archaeal genomes, suggesting a rich source of novel bioactive compounds.[1][2][3]

Data Presentation: Bioactivity of Characterized Linaridins

The following table summarizes the reported bioactivity of this compound and its analogs. This data is essential for comparing the potency and spectrum of activity of newly discovered compounds.

CompoundProducing OrganismTargetBioactivity MetricValueReference
This compoundStreptomyces sp. OH-4156P388 leukemia cellsIC501.3 µg/mL[4]
This compoundStreptomyces sp. OH-4156Micrococcus luteusMIC0.2 µg/mL[4]
GrisemycinStreptomyces griseus M268HL-60 (human promyelocytic leukemia)IC5031.54 µM[4]
Salinipeptin AStreptomyces sp. GSL-6CStreptococcus pyogenes M1T1LD5012.5 µg/mL[5]
Salinipeptin AStreptomyces sp. GSL-6CU87 (human glioblastoma)LD5015 µg/mL[5]
Salinipeptin AStreptomyces sp. GSL-6CHCT-116 (human colon cancer)LD5015 µg/mL[5]
LegonaridinStreptomyces sp. CT34Corynebacterium striatum, Corynebacterium amycolatumPotent activity observedNot specified[1]
MononaridinStreptomyces monomyciniNot ReportedNot ReportedNot Reported[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound-like compounds.

Protocol 1: Bioinformatics Workflow for Linaridin BGC Identification

This protocol outlines the steps for identifying putative linaridin BGCs from genomic data using a combination of bioinformatics tools.

1. BGC Identification using antiSMASH:

  • Objective: To identify putative RiPP BGCs in a given genome.

  • Procedure:

    • Navigate to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use a local installation.

    • Upload the genomic DNA sequence in FASTA, GenBank, or EMBL format.

    • Ensure the "RiPPs" detection feature is enabled.

    • Submit the job and await the results.

    • Analyze the output for predicted RiPP clusters, paying close attention to those containing genes homologous to known linaridin biosynthetic enzymes (e.g., CypH, CypL).

2. Linaridin-Specific Mining with RODEO:

  • Objective: To specifically search for linaridin BGCs using a targeted approach.

  • Procedure:

    • Access the RODEO (Rapid ORF Description and Evaluation Online) web tool.

    • Use the amino acid sequences of known linaridin biosynthetic proteins (e.g., CypL, a conserved linaridin-associated protein) as query sequences.

    • RODEO will identify homologous proteins and analyze their genomic neighborhoods for the presence of short ORFs that could encode precursor peptides.

    • The tool scores potential precursor peptides based on features common to linaridins.

    • Examine the output for high-scoring precursor peptides co-localized with a conserved set of linaridin-like biosynthetic genes.

3. Manual Annotation and Comparison:

  • Objective: To manually inspect and validate the putative linaridin BGCs.

  • Procedure:

    • For each putative BGC identified, manually annotate the function of each ORF using BLASTp against the NCBI non-redundant protein database.

    • Compare the gene organization of the putative BGC with that of the characterized this compound BGC. Look for the presence of the core genes: cypA (precursor peptide), cypH/cypL (implicated in dehydration), cypD (decarboxylase for AviCys formation), and cypM (N-terminal methyltransferase).

    • Analyze the precursor peptide sequence for a recognizable leader peptide and a core peptide containing threonine residues as potential sites for dehydration.

Protocol 2: Cloning and Heterologous Expression of Linaridin BGCs

This protocol describes the cloning of a putative linaridin BGC and its expression in a suitable Streptomyces host.

1. Cosmid Library Construction and BGC Cloning:

  • Objective: To clone the identified linaridin BGC into a cosmid vector.

  • Materials:

    • High-molecular-weight genomic DNA from the producing strain.

    • SuperCos1 cosmid vector.

    • Sau3AI restriction enzyme.

    • Gigapack III Gold in vitro packaging system (Agilent).

    • E. coli XL1-Blue cells.

  • Procedure:

    • Perform a partial digest of the genomic DNA with Sau3AI to generate fragments in the 35-50 kb range.

    • Ligate the size-selected DNA fragments into the BamHI site of the SuperCos1 vector.

    • Package the ligation mixture into lambda phage particles using the in vitro packaging extract.

    • Transduce E. coli XL1-Blue cells with the packaged cosmids and select for antibiotic resistance conferred by the vector.

    • Screen the resulting cosmid library by colony PCR using primers designed to amplify a conserved gene within the target BGC (e.g., cypL).

2. Intergeneric Conjugation from E. coli to Streptomyces

  • Objective: To transfer the cosmid containing the linaridin BGC from E. coli to a heterologous Streptomyces host.

  • Materials:

    • E. coli ET12567/pUZ8002 donor strain harboring the target cosmid.

    • Streptomyces coelicolor M1146 or other suitable host.

    • Soy Flour Mannitol (SFM) agar (B569324) plates.

    • Nalidixic acid and the appropriate antibiotic for cosmid selection.

  • Procedure:

    • Grow the E. coli donor strain in LB broth with appropriate antibiotics to mid-log phase.

    • Wash the E. coli cells with fresh LB to remove antibiotics.

    • Prepare spores or mycelial fragments of the recipient Streptomyces strain.

    • Mix the donor E. coli and recipient Streptomyces cells and plate the mixture onto SFM agar.

    • Incubate at 30°C for 16-20 hours to allow conjugation to occur.

    • Overlay the plates with a solution containing nalidixic acid (to counter-select E. coli) and the antibiotic for selecting the transferred cosmid.

    • Incubate at 30°C for 5-7 days until exconjugant colonies appear.

3. Culturing for Compound Production:

  • Objective: To culture the heterologous host for the production of the this compound-like compound.

  • Media Recipe (SFM Agar, per liter):

    • Soya Flour: 20 g

    • Mannitol: 20 g

    • Agar: 20 g

    • Tap Water: 1 L

    • Autoclave and pour plates.

  • Procedure:

    • Inoculate a suitable liquid production medium (e.g., TSB or a defined medium) with spores or mycelia of the Streptomyces exconjugant.

    • Incubate at 30°C with shaking (250 rpm) for 5-7 days.

    • Monitor for the production of the target compound by LC-MS analysis of the culture supernatant and mycelial extract.

Protocol 3: Isolation and Characterization of Linaridins

This protocol provides a general method for the purification and structural elucidation of expressed linaridins.

1. Extraction and Initial Purification:

  • Objective: To extract the crude compound from the culture.

  • Procedure:

    • Separate the mycelia from the culture broth by centrifugation.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297) or butanol.

    • Extract the mycelia with acetone (B3395972) or methanol.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

2. Chromatographic Purification:

  • Objective: To purify the target compound to homogeneity.

  • Procedure:

    • Resuspend the crude extract in a suitable solvent and subject it to solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities.

    • Further purify the active fractions by high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile by UV absorbance and collect fractions corresponding to the peaks of interest.

    • Assess the purity of the collected fractions by analytical HPLC and mass spectrometry.

3. Structural Characterization:

  • Objective: To determine the chemical structure of the purified compound.

  • Techniques:

    • Mass Spectrometry (MS): Determine the molecular weight and obtain fragmentation patterns using high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to elucidate the amino acid sequence, post-translational modifications, and three-dimensional structure.

    • Amino Acid Analysis: Hydrolyze the peptide and analyze the amino acid composition using chiral derivatization and GC-MS or HPLC to determine the stereochemistry of the amino acids.

Visualizations

The following diagrams illustrate the key workflows and pathways involved in the genome mining and biosynthesis of this compound-like compounds.

genome_mining_workflow genome Bacterial/Archaeal Genome Sequence antismash antiSMASH Analysis genome->antismash Input Genome rodeo RODEO Analysis (Linaridin-Specific) genome->rodeo Input Genome putative_bgc Putative Linaridin BGC Identified antismash->putative_bgc rodeo->putative_bgc manual_annotation Manual Annotation & Comparison putative_bgc->manual_annotation validated_bgc Validated Linaridin BGC Candidate manual_annotation->validated_bgc cloning BGC Cloning (e.g., Cosmid Library) validated_bgc->cloning heterologous_expression Heterologous Expression (e.g., in Streptomyces) cloning->heterologous_expression compound_production Compound Production & Isolation heterologous_expression->compound_production characterization Structural & Bioactivity Characterization compound_production->characterization novel_linaridin Novel this compound-like Compound characterization->novel_linaridin

Caption: Workflow for genome mining of this compound-like compounds.

cypemycin_biosynthesis cypA_gene cypA (Precursor Peptide Gene) ribosome Ribosome cypA_gene->ribosome Transcription precursor_peptide Precursor Peptide (CypA) (Leader + Core) ribosome->precursor_peptide Translation dehydrated_peptide Dehydrated Peptide precursor_peptide->dehydrated_peptide Dehydration (Thr -> Dhb) Enzymatic Modification cypH_cypL CypH/CypL cypH_cypL->dehydrated_peptide avicys_peptide AviCys-Containing Peptide dehydrated_peptide->avicys_peptide AviCys Formation cypD CypD (Decarboxylase) cypD->avicys_peptide n_methylated_peptide N-Terminally Methylated Peptide avicys_peptide->n_methylated_peptide N-terminal Dimethylation cypM CypM (Methyltransferase) cypM->n_methylated_peptide mature_this compound Mature this compound n_methylated_peptide->mature_this compound Proteolytic Cleavage protease Protease (Leader Peptide Removal) protease->mature_this compound extracellular Extracellular Space mature_this compound->extracellular Export cypT CypT (Transporter) cypT->extracellular cypemycin_regulation adpA AdpA (Transcriptional Activator) cyp_promoter cyp BGC Promoter Region adpA->cyp_promoter Binds to cyp_genes cyp Biosynthetic Genes (cypA, cypH, cypL, etc.) cyp_promoter->cyp_genes Initiates Transcription cypemycin_production This compound Production cyp_genes->cypemycin_production Leads to

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cypemycin Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve cypemycin (B582881) yield in Streptomyces fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation that may lead to suboptimal yields. Each section presents a potential problem, its likely causes, and recommended solutions with detailed experimental protocols.

Issue 1: Consistently Low or No this compound Production

Question: My Streptomyces strain shows good biomass growth, but the this compound yield is consistently low or undetectable. What are the potential causes and how can I address this?

Answer: Low or negligible this compound production despite healthy cell growth often points to issues with the culture medium composition, suboptimal fermentation parameters, or regulatory gene expression. The biosynthesis of secondary metabolites like this compound is highly sensitive to environmental and nutritional cues.

Potential Causes & Solutions:

  • Suboptimal Media Composition: The carbon-to-nitrogen ratio and the presence of specific precursors are critical for inducing secondary metabolism.

    • Solution: Optimize the fermentation medium using a systematic approach, such as the one-factor-at-a-time (OFAT) method or response surface methodology (RSM).

  • Incorrect Fermentation pH: The pH of the culture medium significantly influences enzyme activity and nutrient uptake, directly impacting the this compound biosynthetic pathway.

    • Solution: Determine the optimal pH for this compound production by testing a range of initial pH values. The optimal pH for growth and antibiotic production in Streptomyces is typically between 6.0 and 8.0.

  • Non-ideal Temperature: Temperature affects microbial growth rate and enzyme kinetics. Deviation from the optimal temperature for Streptomyces can inhibit the production of secondary metabolites.

    • Solution: Evaluate a range of temperatures (e.g., 28°C to 37°C) to identify the optimal condition for this compound biosynthesis.

  • Inadequate Aeration and Agitation: Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.

    • Solution: Optimize aeration and agitation rates to ensure sufficient dissolved oxygen levels, especially during the exponential growth phase.

Experimental Protocols:

  • Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT)

    • Prepare a basal production medium.

    • Vary one component at a time (e.g., carbon source, nitrogen source, phosphate (B84403) concentration) while keeping others constant. For example, test different carbon sources (e.g., glucose, starch, glycerol) at a fixed concentration. Similarly, test different nitrogen sources (e.g., soybean meal, yeast extract, peptone).

    • Inoculate flasks with a standardized spore suspension of the Streptomyces strain.

    • Incubate the cultures under consistent conditions (e.g., temperature, agitation).

    • Harvest the fermentation broth at a specific time point (e.g., 7 days) and quantify the this compound yield using a suitable analytical method like HPLC.

  • Protocol 2: Precursor Feeding Strategy

    • Based on the structure of this compound, which is rich in threonine, cysteine, and isoleucine, supplement the production medium with these amino acids.

    • Prepare stock solutions of L-threonine, L-cysteine, and L-isoleucine.

    • Add the amino acid supplements at different concentrations and at various time points during the fermentation (e.g., at the beginning of the fermentation or at the onset of the stationary phase).

    • Monitor this compound production to determine the optimal precursor feeding strategy.

Data Presentation:

Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield (Hypothetical Data)

Carbon Source (20 g/L)Nitrogen Source (10 g/L)Biomass (g/L)This compound Yield (mg/L)
GlucoseSoybean Meal8.515.2
StarchSoybean Meal7.925.8
Glycerol (B35011)Soybean Meal9.118.5
StarchYeast Extract8.222.1
StarchPeptone7.519.4

Table 2: Effect of Amino Acid Supplementation on this compound Yield (Hypothetical Data)

Supplement (1 g/L)Time of AdditionThis compound Yield (mg/L)% Increase
None-25.8-
L-Threonine0 hours32.124.4%
L-Threonine48 hours38.549.2%
L-Cysteine48 hours35.236.4%
L-Isoleucine48 hours30.719.0%
All three48 hours45.375.6%

Visualizations:

Troubleshooting_Workflow Start Low this compound Yield Media Suboptimal Media? Start->Media Params Incorrect Parameters? Start->Params Genetics Genetic Issue? Start->Genetics OptimizeMedia Optimize C/N Sources & Precursors Media->OptimizeMedia OptimizeParams Optimize pH, Temp, Aeration Params->OptimizeParams GeneticEng Overexpress Regulatory Genes or Biosynthetic Genes Genetics->GeneticEng End Improved Yield OptimizeMedia->End OptimizeParams->End GeneticEng->End

Troubleshooting workflow for low this compound yield.
Issue 2: Yield Declines After Strain Subculturing

Question: My Streptomyces strain initially produced a good yield of this compound, but the yield has decreased after several rounds of subculturing. What could be the reason?

Answer: Streptomyces strains are known for their genetic instability, which can lead to a decline in secondary metabolite production after repeated subculturing.

Potential Causes & Solutions:

  • Strain Degeneration: Spontaneous mutations can occur during repeated vegetative growth, leading to a loss of the this compound biosynthetic gene cluster or mutations in regulatory genes.

    • Solution: Always use a fresh culture from a frozen spore stock for inoculum preparation. Avoid repeated subculturing from agar (B569324) plates.

Experimental Protocols:

  • Protocol 3: Preparation and Use of Frozen Spore Stocks

    • Grow the Streptomyces strain on a suitable agar medium (e.g., ISP Medium 4) until good sporulation is observed.

    • Harvest the spores by scraping the surface of the agar with a sterile loop and suspending them in a sterile 20% glycerol solution.

    • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

    • Store the spore suspension in cryovials at -80°C.

    • For starting a new culture, thaw a vial of the spore stock and use it to inoculate the seed culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the role of the cyp gene cluster in this compound biosynthesis?

A1: The cyp gene cluster contains all the necessary genes for this compound production. This includes the precursor peptide gene (cypA), genes for post-translational modifications (e.g., cypH, cypL, cypD, cypM), and genes for transport (cypT) and potentially resistance.[1]

Q2: How is the this compound biosynthetic gene cluster regulated?

A2: The biosynthesis of this compound is regulated by the pleiotropic regulator AdpA. AdpA is a key transcriptional activator in the A-factor regulatory cascade, which controls both morphological differentiation and secondary metabolism in many Streptomyces species.[2][3][4][5] The this compound gene cluster itself contains a putative regulatory gene, orf1, but its deletion has been shown to have no effect on production.[1]

Q3: Can genetic engineering be used to improve this compound yield?

A3: Yes, several genetic engineering strategies can be employed. Overexpression of positive regulatory genes like adpA or the entire cyp gene cluster in a high-producing host strain can lead to increased yields.[6] Additionally, ribosome engineering has been shown to be an effective strategy for improving the production of secondary metabolites in Streptomyces.[7]

Q4: What is a suitable heterologous host for this compound production?

A4: Streptomyces coelicolor, Streptomyces lividans, and Streptomyces albus are commonly used as heterologous hosts for the expression of secondary metabolite gene clusters due to their well-characterized genetics and robust growth.[8] Streptomyces venezuelae has also been used for the heterologous expression of the this compound gene cluster.[1] The choice of host can significantly impact the yield, and it is often necessary to screen several hosts to find the most suitable one.

Visualizations:

AdpA_Signaling_Pathway cluster_0 A-factor Signaling cluster_1 AdpA Regulation cluster_2 This compound Biosynthesis A_factor A-factor ArpA ArpA (Receptor) A_factor->ArpA binds & inactivates adpA_promoter adpA promoter ArpA->adpA_promoter represses adpA_gene adpA gene AdpA_protein AdpA Protein (Transcriptional Activator) adpA_gene->AdpA_protein translates cyp_promoter cyp gene cluster promoter AdpA_protein->cyp_promoter activates cyp_genes cyp biosynthetic genes This compound This compound cyp_genes->this compound produces

Simplified AdpA signaling pathway for this compound biosynthesis.

References

Technical Support Center: Heterologous Expression of Cypemycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous expression of cypemycin (B582881). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of producing this complex peptide.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its heterologous expression challenging?

This compound is a potent, ribosomally synthesized and post-translationally modified peptide (RiPP) with activity against mouse leukemia cells.[1][2] It is the founding member of the linaridin class of peptides.[2][3] The primary challenges in its heterologous expression stem from its complex structure, which requires a suite of dedicated enzymes for extensive post-translational modifications.[1][4] These modifications include the formation of dehydrobutyrines, a C-terminal S-[(Z)-2-aminovinyl]-d-cysteine, two l-allo-isoleucine residues, and a unique N-terminal N,N-dimethylalanine.[1][2][4] Successful expression requires that the entire biosynthetic gene cluster (BGC), including the precursor peptide gene (cypA) and all modification enzyme genes, is correctly cloned and functionally expressed in a compatible host.[4]

Q2: What is the most suitable heterologous host for this compound production?

Streptomyces species are the most suitable hosts for expressing the this compound BGC.[5] The original researchers successfully expressed the cluster in Streptomyces coelicolor M1146, a specially engineered strain where four native antibiotic gene clusters have been deleted.[4][6] This "clean" background minimizes competition for precursors and energy, often leading to better yields of the heterologous product.[6][7] While expression was attempted in Streptomyces venezuelae, production levels were notably lower, prompting the switch to S. coelicolor M1146.[4] E. coli is generally not recommended for large, complex BGCs like this compound's due to differences in GC content, codon usage bias, and a lack of the necessary cellular machinery for post-translational modifications.[8][9]

Q3: Are there any specific genetic features within the this compound BGC that require special attention?

Yes, the this compound BGC contains several critical genes whose functions have been elucidated through mutational analysis.[4] For instance, cypD is required for decarboxylation, and its deletion results in an inactive precursor.[4] CypH and cypL are also essential for production.[4] Furthermore, the gene cypH contains a rare TTA codon.[4] This suggests that this compound production might be regulated by the bldA gene, which encodes the corresponding tRNA for this codon in Streptomyces.[4] For optimal expression, the chosen Streptomyces host should be proficient in translating this rare codon.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the heterologous expression of the this compound gene cluster.

Problem: I am not detecting any this compound production.

  • Possible Cause 1: Incomplete or Incorrect Gene Cluster.

    • Troubleshooting Step: The this compound BGC is approximately 8.3 kb and contains nine essential genes.[4] Verify the integrity of your entire cloned fragment using sequencing and restriction digest analysis. Ensure that all genes, from the precursor peptide (cypA) to the modification enzymes and transporters, are present and in the correct orientation.[4][10]

  • Possible Cause 2: Essential Gene Knockout or Malfunction.

    • Troubleshooting Step: Individual deletion of genes like cypA (the precursor peptide), cypH, and cypL completely abolishes this compound production.[4] Confirm through sequencing that no mutations have occurred in these critical ORFs. If possible, use RT-qPCR to verify that all genes in the cluster are being transcribed.

  • Possible Cause 3: Host-Vector Incompatibility.

    • Troubleshooting Step: Ensure you are using a proven host-vector system. The this compound BGC was successfully expressed in S. coelicolor M1146 using the integrative vector pSET152, which integrates at the chromosomal ϕC31 attB site for stable expression.[4] Using episomal vectors can sometimes lead to plasmid instability and loss.[11][12]

Problem: My this compound yield is very low.

  • Possible Cause 1: Suboptimal Heterologous Host.

    • Troubleshooting Step: The choice of host is critical. Researchers observed significantly lower production in S. venezuelae compared to the engineered S. coelicolor M1146 strain.[4] Using a "clean" host strain with deleted competing BGCs is highly recommended to improve the flux of precursors towards this compound synthesis.[6][7][13]

  • Possible Cause 2: Limiting Precursors or Cofactors.

    • Troubleshooting Step: Complex peptide synthesis places a significant metabolic burden on the host.[14] Optimize the culture medium by supplementing with amino acids that are abundant in the this compound structure. Perform media screens to identify components that enhance production.[13]

  • Possible Cause 3: Inefficient Translation.

    • Troubleshooting Step: The cypH gene contains a rare TTA codon, which can lead to translational stalling and reduced protein expression if the host's corresponding tRNA levels are insufficient.[4] Ensure your Streptomyces host has a functional bldA gene or consider co-expressing it to boost translation.

Problem: I've isolated a peptide, but it is inactive or has an incorrect mass.

  • Possible Cause 1: Incomplete Post-Translational Modification.

    • Troubleshooting Step: This strongly indicates that one or more of the modification enzymes are non-functional. For example, a deletion of the cypD gene results in a product with a mass corresponding to non-decarboxylated this compound, which is inactive.[4] Compare the mass of your product to the expected masses of modification intermediates (see Table 1). This can help pinpoint which enzymatic step is failing.

  • Possible Cause 2: Truncated or Degraded Product.

    • Troubleshooting Step: Host proteases can sometimes degrade heterologous products. Using a host with low endogenous protease activity, such as Streptomyces lividans, can sometimes mitigate this issue.[15] Also, confirm that your full-length precursor peptide is being produced via Western blot if an antibody is available.

Troubleshooting Decision Workflow

TroubleshootingWorkflow start Low or No this compound Production check_construct 1. Verify BGC Construct (Sequencing, Digestion) start->check_construct construct_ok Construct is Correct check_construct->construct_ok check_host 2. Evaluate Host Strain construct_ok->check_host Yes solution_construct Solution: Re-clone BGC, confirm all 9 'cyp' genes. construct_ok->solution_construct No host_ok Host is Suitable (e.g., S. coelicolor M1146) check_host->host_ok check_expression 3. Analyze Expression (RT-qPCR, Proteomics) host_ok->check_expression Yes solution_host Solution: Switch to an engineered host (e.g., S. coelicolor M1146). Check for bldA. host_ok->solution_host No expression_ok Genes are Transcribed/ Translated check_expression->expression_ok check_product 4. Analyze Product (Mass Spec, Bioassay) expression_ok->check_product Yes solution_expression Solution: Optimize promoter. Address rare codons (TTA). expression_ok->solution_expression No solution_product Solution: Check for mutations in modification enzyme genes. Optimize culture conditions. check_product->solution_product Incorrect or Inactive success Successful Production check_product->success Correct & Active

Caption: A workflow for troubleshooting this compound expression issues.

Section 3: Data Presentation and Protocols

Data Tables

Table 1: Functions of Key Genes in the this compound Biosynthetic Gene Cluster (Based on data from Claesen & Bibb, 2010)[4]

GeneProposed FunctionDeletion Phenotype
cypAPrecursor peptideProduction abolished
cypDDecarboxylase for AviCys formationProduces inactive, non-decarboxylated peptide (+44 Da)
cypHEssential for modification/productionProduction abolished
cypLEssential for modification/productionProduction abolished
cypMN-terminal N,N-dimethyltransferaseProduces active peptide lacking N,N-dimethylation
cypTABC transporterLower levels of this compound produced
cypPABC transporterLower levels of this compound produced
cypIPutative isomerase (l-Ile to l-allo-Ile)No effect on production or activity observed
orf1Putative transcriptional regulatorNo effect on production

Table 2: Comparison of Common Heterologous Hosts for Complex BGC Expression

Host OrganismAdvantagesDisadvantagesSuitability for this compound
Streptomyces (e.g., S. coelicolor) - High GC content and codon usage compatible with actinomycete BGCs.[5]- Rich supply of secondary metabolism precursors.[15]- Proven track record for producing complex peptides and polyketides.[7]- Slower growth compared to E. coli.- Genetic manipulation can be more complex.[16]- Endogenous BGCs can compete for resources.[13]Excellent. The recommended and proven host genus for this compound expression.[4]
Escherichia coli - Rapid growth and well-established genetic tools.[9]- Scalable fermentation is well understood.[17]- Low-cost cultivation.- Lacks machinery for many PTMs.[8][14]- Codon bias and GC content mismatch with Streptomyces genes.[8]- Inability to express or correctly fold large, complex enzymes.[9]Poor. Unlikely to produce fully modified, active this compound without extensive host and pathway engineering.
Experimental Protocols

Protocol 1: General Methodology for Heterologous Expression of the this compound BGC (This protocol is a generalized summary based on the successful methods reported by Claesen & Bibb, 2010)[4]

  • BGC Cloning and Vector Construction:

    • Identify and clone the full ~8.3 kb this compound BGC from the genomic DNA of Streptomyces sp. OH-4156.

    • Ligate the BGC fragment into an integrative Streptomyces expression vector, such as pSET152. This vector allows for stable, single-copy integration into the host chromosome.

    • Verify the final construct via sequencing to ensure the integrity of all nine genes.

  • Host Transformation:

    • Introduce the final expression vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) for conjugation.

    • Perform intergeneric conjugation between the E. coli donor and the chosen Streptomyces host (e.g., S. coelicolor M1146).

    • Select for successful exconjugants using appropriate antibiotic selection (e.g., apramycin (B1230331) for the pSET152 vector).

  • Cultivation and Production:

    • Inoculate a suitable liquid medium (e.g., R5 medium) with spores from a confirmed exconjugant.

    • Incubate the culture at the optimal temperature (e.g., 30°C) with shaking for 5-7 days to allow for growth and secondary metabolite production.

  • Extraction and Analysis:

    • Bioassay: Perform an agar (B569324) overlay bioassay to detect antimicrobial activity. Plate a lawn of a sensitive indicator strain, such as Micrococcus luteus, and spot the supernatant or extract from the culture. A zone of inhibition indicates the production of an active compound.

    • Mass Spectrometry: Centrifuge the culture and analyze the supernatant using MALDI-TOF MS to detect the mass of the target compound. The expected mass for protonated this compound [M+H]⁺ is 2098 Da. This allows for confirmation and can identify incomplete modification products.

General Experimental Workflow

ExperimentalWorkflow cluster_0 DNA & Vector Work cluster_1 Host Engineering & Fermentation cluster_2 Analysis a1 1. Isolate Genomic DNA (from Streptomyces sp. OH-4156) a2 2. Clone ~8.3kb this compound BGC a1->a2 a3 3. Ligate BGC into Integrative Vector (pSET152) a2->a3 a4 4. Verify Construct (Sequencing) a3->a4 b1 5. Conjugate into Host (S. coelicolor M1146) a4->b1 b2 6. Select & Verify Exconjugants b1->b2 b3 7. Culture in Production Medium b2->b3 c1 8. Harvest Supernatant b3->c1 c2 9. Perform Bioassay (vs. M. luteus) c1->c2 c3 10. Perform Mass Spectrometry (MALDI-TOF) c1->c3

Caption: A flowchart of the this compound heterologous expression process.

References

Technical Support Center: Overcoming Low Solubility of Purified Cypemycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of purified cypemycin (B582881).

Frequently Asked Questions (FAQs)

Q1: My purified this compound will not dissolve in aqueous buffers. What is the first step I should take?

A1: Due to its complex, modified peptide structure, this compound is expected to have low aqueous solubility. The recommended initial approach is to first dissolve the compound in a minimal amount of a suitable organic solvent to create a concentrated stock solution. This stock solution can then be slowly diluted into your aqueous buffer of choice.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: For hydrophobic peptides like this compound, several organic solvents can be effective. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and commonly used solvent.[1] Other options include dimethylformamide (DMF), acetonitrile (B52724) (ACN), ethanol, and isopropanol.[1][2] The choice of solvent may depend on the downstream application and the presence of oxidation-prone residues in your peptide.[1]

Q3: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A3: Precipitation upon dilution suggests that the solubility limit of this compound in the final aqueous solution has been exceeded.[1] To address this, you can try the following:

  • Reduce the final concentration: Attempt to dilute your stock solution to a lower final concentration in the aqueous buffer.

  • Optimize the dilution process: Add the organic stock solution dropwise into the aqueous buffer while gently stirring or vortexing.[1] This gradual dilution can help prevent immediate precipitation.[1]

  • Adjust the pH of the aqueous buffer: The net charge of a peptide influences its solubility, which is often lowest near its isoelectric point (pI).[3] Adjusting the pH of the buffer away from the pI can enhance solubility.[3]

  • Incorporate a surfactant or cyclodextrin (B1172386): These agents can help to keep hydrophobic compounds in solution.

Q4: Can I use sonication or heating to improve the solubility of this compound?

A4: Yes, both sonication and gentle heating can aid in dissolving peptides. Sonication can help break up aggregates and improve dissolution.[2][4] Gentle warming can also increase solubility, but care must be taken to avoid thermal degradation of the peptide.[2]

Q5: Are there other formulation strategies I can use to improve this compound's solubility for in vivo or in vitro studies?

A5: Several advanced formulation strategies can be employed for poorly soluble drugs:

  • Lipid-based formulations: Incorporating this compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubility and absorption.[5][6]

  • Inclusion complexes with cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate poorly soluble molecules and increase their aqueous solubility.[5][7]

  • Solid dispersions: Dispersing this compound in a hydrophilic carrier matrix can improve its dissolution rate and solubility.[8][9][10]

  • Nanoparticle formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area and, consequently, its dissolution rate.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Purified this compound powder does not dissolve in aqueous buffer. This compound is a hydrophobic, modified peptide with inherently low aqueous solubility.1. Attempt initial dissolution in a minimal amount of an organic co-solvent like DMSO, DMF, or ACN. 2. Adjust the pH of the aqueous buffer. 3. Use sonication or gentle warming.
This compound precipitates upon dilution of the organic stock solution into the aqueous buffer. The solubility limit of this compound in the final buffer has been exceeded.1. Decrease the final concentration of this compound. 2. Add the organic stock solution dropwise while vigorously stirring the aqueous buffer. 3. Add a surfactant (e.g., Tween-80, Pluronic F-68) to the aqueous buffer. 4. Incorporate a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) into the formulation.
The final solution is cloudy or contains visible particles. Incomplete dissolution or aggregation of this compound.1. Centrifuge the solution to pellet any undissolved material before use.[2] 2. Filter the solution through a 0.22 µm filter if sterility is required and to remove small aggregates. 3. Re-evaluate the solubilization method; a different co-solvent or a higher concentration of a solubilizing agent may be needed.
Loss of biological activity after solubilization. The chosen solvent or solubilization method may be denaturing the this compound or interfering with the assay.1. Minimize the concentration of the organic solvent in the final working solution (typically ≤1% DMSO for cell-based assays).[2] 2. If using denaturing agents like guanidinium (B1211019) chloride or urea, they may need to be removed by dialysis or buffer exchange before the biological assay.[1] 3. Test the compatibility of all excipients (solvents, surfactants, etc.) with your experimental system.

Quantitative Data Summary

Table 1: Properties of Common Organic Co-solvents for Peptide Solubilization

Solvent Abbreviation Dielectric Constant (at 20°C) Boiling Point (°C) Notes
Dimethyl sulfoxideDMSO47.2189A powerful solvent for many hydrophobic peptides, but can oxidize Cysteine and Methionine residues.[1]
DimethylformamideDMF36.7153A good alternative to DMSO, especially for peptides with oxidation-prone residues.[1]
AcetonitrileACN37.581.6Effective for dissolving hydrophobic peptides.[1]
IsopropanolIPA19.982.6Can be used to solubilize hydrophobic peptides.[1]
EthanolEtOH24.578.4Another option for solubilizing hydrophobic peptides.[1]

Table 2: Common Surfactants Used for Solubilization

Surfactant Type Critical Micelle Concentration (CMC) Common Applications
Polysorbate 80 (Tween® 80)Non-ionic~0.012 mM in waterFormulations for oral, parenteral, and topical drug delivery.
Poloxamer 188 (Pluronic® F-68)Non-ionic~1.0 mM in waterUsed in cell culture media and as a solubilizing and stabilizing agent.
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 mM in waterPrimarily used in in vitro assays; can be denaturing.

Experimental Protocols

Protocol 1: Solubilization of this compound using an Organic Co-solvent

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Initial Dissolution: Add a minimal volume of 100% DMSO (or another suitable organic solvent) to the vial to create a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Mixing: Gently vortex the vial for 30 seconds. If the this compound is not fully dissolved, sonicate the vial in a water bath for 10-15 seconds.[1]

  • Dilution: While gently vortexing your target aqueous buffer, slowly add the this compound stock solution dropwise to the buffer to achieve the desired final concentration.

  • Final Preparation: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If required for your application, filter the solution through a 0.22 µm sterile filter.

Protocol 2: pH Adjustment for Improved Solubility

  • Determine the Isoelectric Point (pI): If the amino acid sequence of this compound is known, calculate its theoretical pI.

  • Buffer Selection: Prepare a series of buffers with pH values at least 1-2 units above and below the calculated pI.

  • Solubility Testing: Attempt to dissolve a small amount of this compound directly in each buffer.

  • Observation: Identify the pH range where this compound exhibits the highest solubility (i.e., results in a clear solution).

  • Stock Solution Preparation: Prepare a stock solution of this compound in the optimal buffer identified in the previous step.

Visualizations

experimental_workflow start Lyophilized this compound dissolve Dissolve in minimal organic solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Slowly add to aqueous buffer with stirring stock->dilute final_solution Final Working Solution dilute->final_solution troubleshoot Precipitation Occurs dilute->troubleshoot options Troubleshooting Options: - Lower final concentration - Add surfactant/cyclodextrin - Adjust pH troubleshoot->options

Caption: Workflow for solubilizing purified this compound.

signaling_pathway cluster_membrane Bacterial Cell Membrane This compound This compound insertion Membrane Insertion This compound->insertion 1. Interaction pore_formation Pore Formation insertion->pore_formation 2. Aggregation cell_lysis Cell Lysis pore_formation->cell_lysis 3. Ion Leakage

Caption: Proposed mechanism of this compound action.[11]

References

Technical Support Center: Optimizing Mass Spectrometry for Cypemycin Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of cypemycin (B582881). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges in analyzing this unique, modified peptide.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The molecular weight of this compound is approximately 2097 Da, with the protonated molecule ([M+H]⁺) being observed around m/z 2098.[1]

Q2: What are the key structural features of this compound that influence its fragmentation in mass spectrometry?

A2: this compound is an extensively modified linear peptide.[2] Its unique structure, which dictates its fragmentation behavior, includes:

  • An N-terminal N,N-dimethylalanine.[3][4]

  • Multiple dehydrobutyrine (Dhb) residues, which are dehydrated threonines.[3]

  • A C-terminal S-[(Z)-2-aminovinyl]-d-cysteine (AviCys).

  • Two l-allo-isoleucine residues.

Q3: Which fragmentation techniques are most suitable for analyzing this compound?

A3: A combination of fragmentation techniques is often ideal for complex molecules like this compound.

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common methods and will primarily generate b- and y-type ions from cleavage of the peptide backbone amide bonds. However, labile modifications may be lost. HCD can provide higher resolution and more accurate mass fragment ions.

  • Electron Transfer Dissociation (ETD): This technique is particularly useful for peptides with labile post-translational modifications, as it tends to preserve these modifications while cleaving the peptide backbone at the N-Cα bond, producing c- and z-type ions. Given the modified nature of this compound, ETD can provide complementary and crucial structural information.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound.

Problem 1: Poor or No Fragmentation of the Precursor Ion

Symptoms:

  • Low intensity of fragment ions in the MS/MS spectrum.

  • The precursor ion is the base peak in the MS/MS spectrum with very few other peaks.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Collision Energy (CID/HCD) Gradually increase the collision energy. For initial analysis of this compound-like molecules, a collision energy of around 40 (arbitrary units, instrument-dependent) has been used. Perform a collision energy ramping experiment to determine the optimal value for your instrument.
Stable Precursor Ion The complex structure of this compound can lead to a stable precursor ion that is resistant to fragmentation. Consider using a different activation method, such as ETD, which may provide more extensive fragmentation for this type of molecule.
Incorrect Precursor Ion Selection Ensure that the correct isotopic peak of the precursor ion is selected for fragmentation. Selecting a lower abundance isotope will result in a weaker MS/MS spectrum.
Problem 2: Dominant Neutral Losses and Few Backbone Fragments

Symptoms:

  • The MS/MS spectrum is dominated by peaks corresponding to the neutral loss of small molecules (e.g., H₂O, NH₃).

  • Few b- or y-ions are observed.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Labile Post-Translational Modifications The dehydrobutyrine residues can be labile. To minimize the loss of these modifications and promote backbone fragmentation, consider using ETD. ETD is known to preserve such modifications while cleaving the peptide backbone.
Collision Energy Too High (CID/HCD) Excessive collision energy can lead to the shattering of the precursor ion and the loss of modifications rather than producing informative backbone fragments. Optimize the collision energy by performing a ramp experiment.
Problem 3: Unexpected or Difficult-to-Interpret Fragment Ions

Symptoms:

  • Presence of abundant c- and z-type ions in a CID/HCD spectrum.

  • Absence of a complete y-ion series from the C-terminus.

Possible Causes and Solutions:

Possible CauseRecommended Solution
"Dehydroalanine Effect" Peptides containing dehydroalanine (B155165) (similar to dehydrobutyrine) can undergo enhanced cleavage at the N-Cα bond, leading to the formation of c- and z-type ions, even in CID/HCD. This is a characteristic fragmentation pattern for this compound. Annotate your spectra for these ion types.
Lack of Fragmentation at the C-terminus The C-terminal AviCys residue is known to be very stable and does not readily fragment. Therefore, you should not expect a complete series of y-ions originating from cleavages near the C-terminus. This is an important characteristic of this compound's fragmentation pattern.
N-terminal N,N-dimethylation The N,N-dimethylalanine at the N-terminus can lead to the formation of a prominent a₁ ion. Look for this characteristic low-mass fragment in your spectrum.

Experimental Protocols

General Sample Preparation for Mass Spectrometry
  • Dissolution: Dissolve the purified this compound sample in a suitable solvent mixture, such as 30% methanol/30% acetonitrile/1% acetic acid in water.

  • Concentration: The optimal concentration will depend on the sensitivity of your mass spectrometer. Start with a concentration in the low micromolar to high nanomolar range.

  • Infusion: For initial optimization, direct infusion using nano-electrospray is recommended. A glass tip, such as a New Objective GlassTip, can be used for this purpose.

Collision Energy Optimization Protocol (CID/HCD)
  • Instrument Setup: Set up your mass spectrometer for MS/MS analysis of the this compound precursor ion (e.g., m/z ~2098).

  • Collision Energy Ramp: Create a method that systematically varies the collision energy over a defined range (e.g., 15-55 arbitrary units or eV, depending on the instrument).

  • Data Acquisition: Acquire MS/MS spectra at each collision energy step.

  • Data Analysis: Manually inspect the spectra or use software to determine the collision energy that provides the best balance between precursor ion depletion and the generation of informative fragment ions.

Collision Energy RangeExpected Outcome
Low (e.g., 15-25) Minimal fragmentation, precursor ion dominates.
Medium (e.g., 25-40) Good balance of precursor and fragment ions. This is often the optimal range.
High (e.g., 40-55) Extensive fragmentation, potential for loss of modifications and small, uninformative fragments.

Visualizations

Logical Workflow for Troubleshooting this compound Fragmentation

start Start: Poor this compound MS/MS Spectrum q1 Is the precursor ion intensity sufficient? start->q1 sol1 Optimize ionization source parameters. Increase sample concentration. q1->sol1 No q2 Is the precursor the dominant peak with little to no fragmentation? q1->q2 Yes sol1->q1 sol2 Increase Collision Energy (CID/HCD). Consider using ETD. q2->sol2 Yes q3 Are there unexpected fragment ions (e.g., c/z ions in CID)? q2->q3 No end_node Optimized Spectrum sol2->end_node sol3 This is expected due to the 'dehydroalanine effect'. Annotate for c/z ions. q3->sol3 Yes q4 Is there a lack of y-ions from the C-terminus? q3->q4 No sol3->end_node sol4 This is expected due to the stable AviCys residue. q4->sol4 Yes q4->end_node No sol4->end_node

Caption: A flowchart for troubleshooting common issues in this compound fragmentation analysis.

Expected Fragmentation Pathways of this compound

This compound This compound Precursor Ion cid_hcd CID / HCD This compound->cid_hcd etd ETD This compound->etd b_y_ions b- and y-ions (incomplete y-series due to stable AviCys) cid_hcd->b_y_ions a1_ion Prominent a1 ion (from N,N-dimethylalanine) cid_hcd->a1_ion cz_ions_cid c- and z-ions ('dehydroalanine effect') cid_hcd->cz_ions_cid cz_ions_etd c- and z-ions (primary fragmentation) etd->cz_ions_etd

Caption: Predicted fragmentation pathways for this compound under different activation methods.

References

Technical Support Center: Cypemycin Bioassay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other issues encountered during cypemycin (B582881) bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the expected antimicrobial activity of this compound against Micrococcus luteus?

This compound has shown antimicrobial activity against Micrococcus luteus with a reported Minimum Inhibitory Concentration (MIC) of 0.2 µg/mL[1]. The diameter of the zone of inhibition in an agar (B569324) diffusion assay will depend on the concentration of this compound applied.

Q2: My this compound bioassay shows no or smaller than expected zones of inhibition. What are the possible causes and solutions?

Several factors can lead to a lack of antimicrobial activity. A systematic approach to troubleshooting is recommended.

Troubleshooting: No/Low Antimicrobial Activity
Possible Cause Troubleshooting Step Rationale
This compound Integrity Verify the purity and integrity of your this compound stock. Consider potential degradation if not stored properly.This compound is a peptide antibiotic and may be susceptible to degradation.
This compound Solubility/Aggregation Ensure complete dissolution of this compound in the chosen solvent. Test for solubility in the assay buffer. Consider that peptides can aggregate, reducing their effective concentration.Aggregated peptides may not be available to interact with the bacterial cells[2].
Inappropriate Assay Method For peptide antibiotics like this compound, agar diffusion can be challenging due to their size and charge, which may limit diffusion through the agar. If you suspect this is an issue, consider switching to a broth microdilution assay to determine the MIC[2].The physical properties of a peptide can hinder its movement through a solid medium[2].
Incorrect Inoculum Density If the turbidity of the starting inoculum is too high, the dense bacterial growth can overwhelm the antibiotic, leading to smaller or no zones of inhibition[3].A higher bacterial load requires a higher concentration of antibiotic for inhibition.
Assay Conditions Review the composition of the growth medium. High salt concentrations or certain divalent cations can inhibit the activity of some antimicrobial peptides. Also, check the pH of the agar medium, as this can affect the antibacterial activity of some antibiotics.The activity of antimicrobial peptides can be sensitive to the ionic strength and pH of the environment.
Bacterial Strain Resistance Confirm the susceptibility of your Micrococcus luteus strain using a control antibiotic with a known effective concentration.This will help determine if the issue is with the this compound or an unusually resistant bacterial strain.

Q3: I am observing high variability in the zone of inhibition diameters between replicate plates. How can I improve the consistency of my this compound bioassay?

High variability can be frustrating. The following steps can help improve the reproducibility of your results.

Troubleshooting: High Variability in Results
Possible Cause Troubleshooting Step Rationale
Inconsistent Inoculum Ensure a standardized and uniform bacterial lawn on all plates. Prepare the inoculum to a consistent turbidity (e.g., 0.5 McFarland standard).Variations in inoculum density across plates will lead to different zone sizes.
Uneven Agar Depth Pour agar plates on a level surface to ensure a uniform depth.The depth of the agar affects the diffusion of the antibiotic, and therefore the zone size.
Inconsistent Disc/Well Application Apply sample discs with gentle, uniform pressure to ensure full contact with the agar. If using wells, ensure they are of a uniform diameter and depth.Inconsistent application can lead to uneven diffusion of the this compound.
Variable Incubation Conditions Incubate all plates at the same temperature and for the same duration. Stack plates no more than five high to ensure uniform temperature distribution.Temperature fluctuations can affect both the bacterial growth rate and the antibiotic diffusion rate.
Evaporation Use sealing films on microtiter plates if performing a broth microdilution assay to prevent evaporation.Evaporation can concentrate the components in the wells, affecting the results.
Subjective Measurement Use a caliper for accurate measurement of the zone of inhibition. Have the same person read all plates to minimize inter-operator variability.Consistent and precise measurement is crucial for reducing variability.

Experimental Protocols

This compound Bioassay against Micrococcus luteus (Agar Disc Diffusion Method)

This protocol is adapted from published methods for this compound bioassays.

1. Preparation of Micrococcus luteus Culture:

  • Grow a seed culture of Micrococcus luteus in a suitable broth medium (e.g., L medium) at 37°C until it reaches an optical density at 600 nm (OD600) of 0.4–0.5.

2. Preparation of Agar Plates:

  • Prepare soft nutrient agar.

  • Cool the agar to a handleable temperature.

  • Inoculate the soft nutrient agar with the Micrococcus luteus culture. A typical ratio is 1 volume of bacterial culture to 8 volumes of soft nutrient agar.

  • Pour the inoculated agar into sterile petri dishes on a level surface and allow it to solidify.

3. Application of this compound:

  • Dissolve the this compound sample in a suitable solvent (e.g., methanol) to known concentrations.

  • Apply a specific volume (e.g., 20 µL) of the this compound solution onto a 6-mm Whatman paper disc.

  • Allow the solvent to fully evaporate from the discs.

  • Place the dried discs onto the surface of the inoculated agar plates.

4. Incubation and Measurement:

  • Incubate the plates overnight at 30°C.

  • After 18–24 hours, measure the diameter of the zones of inhibition.

Quantitative Data Summary

Parameter Value Organism Reference
Minimum Inhibitory Concentration (MIC) 0.2 µg/mLMicrococcus luteus
In Vitro Cytocidal Activity (IC50) 1.3 µg/mLP388 leukemia cells

Visual Guides

experimental_workflow This compound Bioassay Workflow prep_culture Prepare M. luteus Culture (OD600 0.4-0.5) prep_plates Prepare Inoculated Soft Nutrient Agar Plates prep_culture->prep_plates apply_discs Place Discs on Agar prep_plates->apply_discs prep_discs Prepare this compound Discs (Apply sample, evaporate solvent) prep_discs->apply_discs incubate Incubate Plates (30°C, 18-24h) apply_discs->incubate measure Measure Zones of Inhibition incubate->measure troubleshooting_flowchart Troubleshooting Decision Tree start Unexpected Bioassay Results no_activity No/Low Activity start->no_activity high_variability High Variability start->high_variability check_peptide Check this compound: - Purity - Solubility - Aggregation no_activity->check_peptide Peptide Issue? check_assay Check Assay Conditions: - Inoculum Density - Media Composition - pH no_activity->check_assay Assay Issue? check_protocol Review Protocol: - Inoculum Standardization - Agar Depth - Incubation Consistency high_variability->check_protocol Protocol Issue? check_measurement Standardize Measurement: - Use Calipers - Single Operator high_variability->check_measurement Measurement Issue? consider_mic Consider Broth Microdilution (MIC Assay) check_peptide->consider_mic

References

strategies to enhance the stability of cypemycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cypemycin (B582881). This resource is designed to provide researchers, scientists, and drug development professionals with guidance on enhancing the stability of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues you may encounter that suggest this compound degradation and provides strategies to mitigate these problems.

Observed Problem Potential Cause Recommended Solution
Loss of biological activity in bioassays. Degradation of the peptide backbone or critical post-translational modifications.1. pH control: Maintain pH between 3.0 and 5.0 in aqueous solutions to minimize deamidation and oxidation.[1] 2. Temperature control: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. 3. Protease inhibition: If working with biological matrices, consider adding broad-spectrum protease inhibitors.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products such as iso-aspartate or oxidized forms.1. Inert atmosphere: For long-term storage of solutions, purge with an inert gas like argon or nitrogen to prevent oxidation. 2. Chelating agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like EDTA. 3. Analyze degradation products: Use mass spectrometry to identify the degradation products and pinpoint the labile site.[2][3]
Precipitation of this compound from solution. Aggregation of the peptide.1. Optimize concentration: Work with the lowest effective concentration to reduce the likelihood of aggregation. 2. Use of stabilizing excipients: Incorporate sugars (e.g., trehalose) or polyols (e.g., glycerol) into the formulation.[1][4] 3. Modify the formulation: Consider the use of non-ionic surfactants at low concentrations.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary known structural features of this compound that contribute to its stability?

A1: this compound's stability is enhanced by several post-translational modifications.[5][6] The N-terminal N,N-dimethylalanine and the C-terminal S-[(Z)-2-aminovinyl]-d-cysteine (AviCys) moiety protect the peptide from degradation by exopeptidases.[7] Additionally, the dehydration of threonine residues to dehydrobutyrines contributes to its conformational rigidity.[5]

Q2: What are the most likely degradation pathways for this compound?

A2: As a peptide, this compound is susceptible to common degradation pathways, including:

  • Hydrolysis: Particularly at aspartic acid residues, which can lead to peptide bond cleavage or the formation of iso-aspartate, potentially reducing activity.

  • Deamidation: Asparagine and glutamine residues can deamidate, especially under neutral to alkaline conditions, forming a cyclic imide intermediate.[8]

  • Oxidation: Methionine and cysteine residues are prone to oxidation, which can be accelerated by exposure to atmospheric oxygen and metal ions.

Q3: How can I best store this compound to ensure its long-term stability?

A3: For optimal long-term stability, this compound should be stored in its lyophilized form at -20°C or -80°C. If you need to prepare a stock solution, use a buffer with a pH between 3 and 5, aliquot it into single-use volumes to avoid freeze-thaw cycles, and store at -80°C.[1]

Q4: Are there any chemical modifications I can make to this compound to enhance its stability?

A4: While this compound is already extensively modified, further strategies to enhance peptide stability could be explored. General approaches for peptides include:

  • Cyclization: Head-to-tail or side-chain cyclization can increase resistance to proteases.[4][9]

  • Amino Acid Substitution: Replacing labile amino acids with more stable, non-natural counterparts (e.g., substituting L-amino acids with D-amino acids) can reduce protease susceptibility.[9][10]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) can increase solubility and stability, and reduce aggregation.[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method for monitoring the stability of this compound over time under different conditions.

  • Preparation of this compound Solutions:

    • Prepare stock solutions of this compound in different aqueous buffers (e.g., pH 3, 5, 7, and 9).

    • Prepare solutions with and without potential stabilizing agents (e.g., 5% glycerol).

    • Aliquots of each solution should be stored at various temperatures (e.g., 4°C, 25°C, and 40°C).

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

    • Inject samples at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial time point.

    • Identify and quantify the formation of any new peaks, which represent degradation products.

Visual Guides

Logical Workflow for Troubleshooting this compound Instability

cluster_observe Observation cluster_identify Identification cluster_mitigate Mitigation Strategies cluster_confirm Confirmation Observe Observe Loss of Activity or Degradation Analyze Analyze by HPLC & Mass Spec Observe->Analyze Start Troubleshooting Identify Identify Degradation Products Analyze->Identify pH Optimize pH (3-5) Identify->pH Select Strategy Temp Control Temperature (-20°C to -80°C) Identify->Temp Select Strategy Formulate Add Stabilizers (e.g., Glycerol) Identify->Formulate Select Strategy Inert Use Inert Atmosphere Identify->Inert Select Strategy Reassay Re-assay for Activity & Stability pH->Reassay Implement & Test Temp->Reassay Implement & Test Formulate->Reassay Implement & Test Inert->Reassay Implement & Test

Caption: A logical workflow for diagnosing and addressing this compound instability.

Potential Degradation Pathways of a Peptide like this compound

cluster_degradation Degradation Products This compound Intact this compound Hydrolyzed Hydrolyzed Fragments This compound->Hydrolyzed Hydrolysis (e.g., at Asp residues) Deamidated Deamidated Forms (iso-Asp) This compound->Deamidated Deamidation (e.g., at Asn residues) Oxidized Oxidized Forms (Met-SO) This compound->Oxidized Oxidation (e.g., at Met residues)

Caption: Major chemical degradation pathways for peptides such as this compound.

References

Technical Support Center: High-Purity Cypemycin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for high-purity cypemycin (B582881).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a post-translationally modified peptide antibiotic produced by the bacterium Streptomyces sp. OH-4156. It is a linear peptide with a molecular weight of 2097 (M+H)[1]. It exhibits potent in vitro activity against mouse leukemia cells and antimicrobial activity against bacteria such as Micrococcus luteus[1].

Q2: What are the key structural features of this compound that might affect purification?

A2: this compound is an extensively modified peptide, which presents unique challenges and opportunities for purification. Key features include:

  • Dehydrated threonines (dehydrobutyrines) and a C-terminal S-[(Z)-2-aminovinyl]-d-cysteine (AviCys) [2][3].

  • Two l-allo-isoleucine residues[2].

  • An N-terminal N,N-dimethylalanine .

These modifications can affect the peptide's hydrophobicity, charge, and stability, all of which are critical parameters in developing a successful purification strategy.

Q3: What are the initial steps for isolating this compound from a culture?

A3: The initial isolation of this compound from the culture broth of Streptomyces sp. OH-4156 typically involves solvent extraction. Chloroform extraction has been used to separate this compound from the culture medium. Following extraction, the crude extract can be further purified using chromatographic techniques.

Q4: What analytical techniques are suitable for detecting and characterizing this compound?

A4: Mass spectrometry is a key analytical tool for the detection and characterization of this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry have been successfully used to identify and analyze this compound.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Yield of Crude Extract Inefficient extraction from the culture broth.Optimize the solvent extraction protocol. Consider using different organic solvents or a combination of solvents. Ensure the pH of the culture supernatant is adjusted to maximize the solubility of this compound in the organic phase.
Degradation of this compound during extraction.Perform the extraction at a lower temperature (e.g., 4°C) to minimize enzymatic degradation. Consider adding protease inhibitors to the culture supernatant before extraction.
Low Purity After Initial Chromatography Co-elution of impurities with similar physicochemical properties.Optimize the chromatographic conditions. For reversed-phase HPLC, adjust the gradient slope of the organic solvent. For ion-exchange chromatography, modify the salt gradient or the pH of the buffers.
Presence of closely related this compound analogs.Employ high-resolution chromatographic techniques. Consider using a different stationary phase or a multi-step purification strategy involving different separation principles (e.g., ion-exchange followed by reversed-phase).
Presence of Contaminants in Final Product Contamination from media components.If using a complex medium, consider switching to a minimal medium to reduce the level of contaminants from the start.
Carryover from previous purification steps.Ensure thorough washing and regeneration of chromatographic columns between runs. Use high-purity solvents and reagents for all purification steps.
Loss of Biological Activity Degradation of this compound during purification.Avoid harsh pH conditions and high temperatures. Store purified fractions at low temperatures (-20°C or -80°C). The stability of this compound at different pH values and temperatures should be empirically determined.
Presence of inhibitors co-purifying with this compound.Introduce an additional purification step, such as size-exclusion chromatography, to separate this compound from molecules of significantly different sizes.

Experimental Protocols

Protocol 1: Extraction of this compound from Culture Broth
  • Culture Preparation: Grow Streptomyces sp. OH-4156 in a suitable production medium.

  • Harvesting: After an appropriate incubation period, centrifuge the culture at 10,000 x g for 15 minutes at 4°C to separate the biomass from the supernatant.

  • Solvent Extraction:

    • Transfer the supernatant to a separation funnel.

    • Add an equal volume of chloroform.

    • Shake vigorously for 5-10 minutes.

    • Allow the phases to separate.

    • Collect the organic (chloroform) phase.

    • Repeat the extraction from the aqueous phase two more times with fresh chloroform.

  • Concentration: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.

  • Sample Preparation for Analysis: Dissolve the resulting pellet in a small volume of 5% formic acid for analysis by MALDI-TOF MS.

Protocol 2: General Chromatographic Purification Strategy

This is a general strategy that should be optimized for your specific experimental conditions.

  • Ion-Exchange Chromatography (IEC) - Initial Capture Step:

    • Column: A strong cation exchange column is recommended, as many antimicrobial peptides are cationic.

    • Equilibration: Equilibrate the column with a low-salt buffer (e.g., 20 mM sodium phosphate, pH 6.0).

    • Loading: Dissolve the crude extract in the equilibration buffer and load it onto the column.

    • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

    • Elution: Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

    • Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using mass spectrometry and for biological activity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step:

    • Column: A C18 stationary phase is commonly used for peptide purification.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

    • Loading: Pool the active fractions from IEC, acidify with TFA, and inject onto the RP-HPLC column.

    • Elution: Elute with a linear gradient of increasing acetonitrile concentration. The exact gradient will need to be optimized based on the retention time of this compound.

    • Fraction Collection and Purity Analysis: Collect fractions corresponding to the major peaks and analyze their purity by analytical RP-HPLC and mass spectrometry.

Quantitative Data Summary

Table 1: Example Purification Table for this compound

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Culture Supernatant1000500051001
Chloroform Extract1004500459010
Ion-Exchange Chromatography1035003507060
RP-HPLC22500125050>95

Note: The values in this table are hypothetical and for illustrative purposes only. Researchers should generate their own data based on their experimental results.

Visualizations

PurificationWorkflow Culture Streptomyces sp. OH-4156 Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Biomass Biomass (discard) Centrifugation->Biomass Extraction Chloroform Extraction Supernatant->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract IEC Ion-Exchange Chromatography CrudeExtract->IEC Analysis MS and Bioassay Analysis CrudeExtract->Analysis ActiveFractions Active Fractions IEC->ActiveFractions RPHPLC Reversed-Phase HPLC ActiveFractions->RPHPLC ActiveFractions->Analysis Purethis compound High-Purity this compound RPHPLC->Purethis compound Purethis compound->Analysis

Caption: Overall workflow for the purification of high-purity this compound.

TroubleshootingTree Start Low Purity of Final Product CheckChromatography Review Chromatography Data Start->CheckChromatography BroadPeaks Broad or Tailing Peaks? CheckChromatography->BroadPeaks OptimizeGradient Optimize Elution Gradient BroadPeaks->OptimizeGradient Yes MultiplePeaks Multiple Unresolved Peaks? BroadPeaks->MultiplePeaks No GoodPurity Purity Improved OptimizeGradient->GoodPurity ChangeColumn Change Column/Stationary Phase AddStep Add Orthogonal Purification Step (e.g., SEC) MultiplePeaks->AddStep Yes CheckSamplePrep Review Sample Preparation MultiplePeaks->CheckSamplePrep No AddStep->GoodPurity Precipitation Precipitation Before Loading? CheckSamplePrep->Precipitation FilterSample Filter Sample (0.22 µm) Precipitation->FilterSample Yes Precipitation->GoodPurity No FilterSample->GoodPurity

Caption: Troubleshooting decision tree for low purity of the final this compound product.

References

dealing with plasmid instability in cypemycin expression hosts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cypemycin (B582881) expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to plasmid instability in this compound expression hosts.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces host culture is growing well, but the this compound yield is significantly lower than expected. Could plasmid instability be the cause?

A1: Yes, a decline in this compound yield despite good cell growth is a classic indicator of plasmid instability. The metabolic burden of carrying a large plasmid containing the this compound biosynthetic gene cluster can lead to plasmid loss in a portion of the cell population during culture.[1][2] Over generations, the proportion of non-producing, plasmid-free cells can increase, leading to a decrease in the overall productivity of the culture. Other factors such as suboptimal culture conditions can also contribute to low yield.[3][4]

Q2: How can I determine if my this compound expression plasmid is unstable in the Streptomyces host?

A2: You can perform a plasmid stability assay to quantify the percentage of cells in the population that have retained the plasmid over a period of growth without selective pressure. This typically involves growing the culture for a number of generations in the absence of the antibiotic used for plasmid selection and then plating dilutions onto both selective and non-selective agar (B569324) plates to determine the ratio of plasmid-containing to total cells.[5] A significant drop in the percentage of antibiotic-resistant colonies over time indicates plasmid instability.

Q3: What are the common causes of plasmid instability in Streptomyces hosts used for this compound expression?

A3: Several factors can contribute to plasmid instability in Streptomyces:

  • Metabolic Burden: Large plasmids, such as those carrying the entire this compound biosynthetic gene cluster, impose a significant metabolic load on the host cell, leading to slower growth and a selective advantage for plasmid-free cells.

  • Structural Instability: Large, repetitive DNA sequences within the biosynthetic gene cluster can be prone to recombination, leading to deletions or rearrangements in the plasmid.

  • Segregational Instability: Improper segregation of plasmids to daughter cells during cell division can result in the generation of plasmid-free cells.

  • Lack of Effective Selection: Inadequate concentration or degradation of the selective antibiotic in the culture medium can allow plasmid-free cells to proliferate.

  • Suboptimal Culture Conditions: Factors such as temperature, pH, and nutrient composition can influence both host physiology and plasmid stability.

Q4: Can I improve the stability of my this compound expression plasmid?

A4: Yes, several strategies can be employed to enhance plasmid stability:

  • Host Strain Optimization: Using a host strain known for its ability to stably maintain large plasmids is crucial. Some strains are genetically engineered to reduce recombination (e.g., recA-deficient strains).

  • Vector Design: Incorporating stabilization elements into the plasmid backbone, such as partitioning loci (e.g., par sequences) or toxin-antitoxin systems, can improve plasmid maintenance.

  • Cultivation Strategy: Maintaining consistent selective pressure with the appropriate antibiotic concentration is essential. Optimizing fermentation parameters such as media composition, temperature, and pH can also reduce the metabolic burden on the host.

  • Integration into the Host Chromosome: For long-term, stable expression, integrating the this compound gene cluster into the Streptomyces chromosome is the most robust solution, eliminating the issue of plasmid instability altogether.

Troubleshooting Guides

Problem: Decreasing this compound Yield Over Time

This guide provides a systematic approach to troubleshooting a gradual or sudden drop in this compound production.

start Low this compound Yield Observed check_growth Is cell growth normal? start->check_growth plasmid_stability Perform Plasmid Stability Assay check_growth->plasmid_stability Yes troubleshoot_other Investigate Other Causes (e.g., Media Composition, Inoculum Quality, Assay Issues) check_growth->troubleshoot_other No instability_confirmed Plasmid Instability Confirmed plasmid_stability->instability_confirmed >10% loss per 10 generations no_instability Plasmid is Stable plasmid_stability->no_instability <10% loss per 10 generations troubleshoot_instability Implement Stability Improvement Strategies (e.g., Optimize Culture Conditions, Redesign Plasmid) instability_confirmed->troubleshoot_instability end This compound Yield Restored troubleshoot_instability->end no_instability->troubleshoot_other troubleshoot_other->end start Inoculate culture in selective medium overnight_growth Grow overnight (Generation 0) start->overnight_growth dilute_no_selection Dilute into non-selective medium overnight_growth->dilute_no_selection serial_passage Perform serial passages every 10 generations dilute_no_selection->serial_passage plate_dilutions At each time point, plate serial dilutions on: - Non-selective agar - Selective agar serial_passage->plate_dilutions incubate Incubate plates plate_dilutions->incubate count_colonies Count colonies (CFU) incubate->count_colonies calculate_stability Calculate % Plasmid Stability: (CFU on selective / CFU on non-selective) * 100 count_colonies->calculate_stability end Plot % Stability vs. Generations calculate_stability->end

References

Technical Support Center: Enhancing the Efficiency of Cypemycin Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biosynthesis and modification of cypemycin (B582881).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key post-translational modifications?

A1: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the linaridin class of natural products.[1] It is produced by Streptomyces sp. OH-4156 and exhibits potent in vitro activity against mouse leukemia cells.[2] The maturation of the precursor peptide, CypA, involves a series of complex enzymatic modifications, including:

  • Dehydration: Four threonine residues are dehydrated to form dehydrobutyrines (Dhb).[1]

  • N-terminal Dimethylation: The N-terminal alanine (B10760859) is dimethylated to form N,N-dimethylalanine.

  • Isomerization: Two isoleucine residues are isomerized to l-allo-isoleucine.

  • AviCys Formation: A C-terminal S-[(Z)-2-aminovinyl]-d-cysteine (AviCys) moiety is formed from two cysteine residues.

Q2: Which enzymes are responsible for the post-translational modifications of this compound?

A2: The this compound biosynthetic gene cluster encodes a suite of enzymes that catalyze its modifications. Key enzymes identified include:

  • CypH and CypL: These two membrane-associated proteins are unique to linaridin biosynthesis and are responsible for leader peptide removal, epimerization of 11 amino acids, dehydration of four threonine residues, and dethiolation of a cysteine residue.

  • CypD: A flavin-dependent decarboxylase involved in the formation of the AviCys moiety.

  • CypM: An S-adenosylmethionine (SAM)-dependent methyltransferase that catalyzes the N-terminal dimethylation.

Q3: What are the common challenges in producing fully modified this compound?

A3: Researchers often face challenges in achieving efficient and complete post-translational modifications of this compound, especially in heterologous expression systems. Common issues include:

  • Incomplete modifications: One or more modification steps may not proceed to completion, resulting in a heterogeneous mixture of partially modified peptides.

  • Low yield: The overall yield of fully modified this compound can be low due to various factors, including inefficient enzyme activity, precursor peptide degradation, or issues with the heterologous host.

  • Enzyme insolubility or inactivity: The modifying enzymes, particularly membrane-associated proteins like CypH and CypL, may be difficult to express in a soluble and active form.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting Incomplete Post-Translational Modifications

Problem: Mass spectrometry analysis reveals a mixture of this compound precursors with incomplete modifications.

Possible Causes & Solutions:

Observed Issue (by Mass Spectrometry) Potential Cause Recommended Troubleshooting Steps
Mass corresponding to unmodified or partially dehydrated precursor peptide. Inefficient activity of the dehydratase domains of CypH/CypL.1. Optimize Culture Conditions: Vary temperature (18-30°C) and induction time to enhance enzyme folding and activity. 2. Cofactor Availability: Ensure sufficient intracellular pools of ATP, which is required by some RiPP modification enzymes. 3. Codon Optimization: Optimize the codon usage of cypH and cypL genes for the specific expression host to improve translation efficiency.
Absence of N-terminal dimethylation (-28 Da). Low activity or insufficient levels of the methyltransferase CypM.1. Supplement with SAM: Add S-adenosylmethionine (SAM), the methyl donor, to the culture medium. 2. CypM Expression Levels: Verify the expression and solubility of CypM via SDS-PAGE and Western blot. If expression is low or insoluble, try a different expression vector or host. 3. In Vitro Methylation: Purify the partially modified peptide and perform an in vitro reaction with purified CypM and SAM.
Incorrect mass for the C-terminus, suggesting failure of AviCys formation. Inefficient activity of the decarboxylase CypD or the enzymes involved in the subsequent cyclization (CypH/CypL).1. Cofactor Availability: Ensure the presence of flavin adenine (B156593) dinucleotide (FAD), the cofactor for the flavin-dependent decarboxylase CypD. 2. Check for Intermediates: Look for the mass of the precursor with a decarboxylated C-terminal cysteine but without the final cyclization. This can help pinpoint the problematic step. 3. Enzyme Ratio Optimization: If using an in vitro system, optimize the molar ratio of CypD to the precursor peptide.
Mixture of stereoisomers. Incomplete epimerization by CypH/CypL.1. Prolonged Incubation: Increase the incubation time during expression or in vitro reaction to allow the epimerization to reach completion. 2. Enzyme Stability: Assess the stability of CypH and CypL over the course of the experiment. Consider using a fusion tag to enhance stability.

Experimental Protocols

Protocol 1: Mass Spectrometry Analysis of this compound Modifications

This protocol outlines the general steps for analyzing this compound and its precursors by MALDI-TOF MS.

  • Sample Preparation:

    • Extract the culture broth or cell lysate with a suitable organic solvent (e.g., ethyl acetate (B1210297) or butanol).

    • Evaporate the solvent and resuspend the extract in a small volume of 50% acetonitrile (B52724)/0.1% trifluoroacetic acid (TFA).

  • MALDI-TOF Mass Spectrometry:

    • Spot 1 µL of the sample onto a MALDI target plate and let it air dry.

    • Overlay with 1 µL of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

    • Acquire mass spectra in positive ion mode.

  • Data Analysis:

    • Compare the observed masses with the theoretical masses of the expected modified forms of this compound. The fully modified this compound has a monoisotopic mass of approximately 2094.0 Da.

    • Look for mass shifts corresponding to incomplete modifications (e.g., +18 Da for each missed dehydration, -28 Da for no dimethylation).

Protocol 2: In Vitro Reconstitution of N-terminal Dimethylation

This protocol can be used to confirm the activity of CypM and to complete the N-terminal dimethylation on a purified, partially modified precursor.

  • Purification:

    • Purify the N-terminally unmodified this compound precursor using reverse-phase HPLC.

    • Purify His-tagged CypM from an E. coli expression system using Ni-NTA affinity chromatography.

  • In Vitro Reaction:

    • Prepare a reaction mixture containing:

      • Purified precursor peptide (10 µM)

      • Purified CypM (1 µM)

      • S-adenosylmethionine (SAM) (1 mM)

      • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

    • Incubate the reaction at 30°C for 2-4 hours.

  • Analysis:

    • Quench the reaction by adding an equal volume of 100% acetonitrile with 0.1% TFA.

    • Analyze the reaction mixture by MALDI-TOF MS to observe the mass shift of +28 Da, corresponding to the addition of two methyl groups.

Visualizations

Cypemycin_Biosynthesis_Workflow cluster_host Heterologous Host (e.g., E. coli) cluster_modification Post-Translational Modification Cascade cluster_analysis Analysis Expression_Vector Expression Vector (cypA, cypH, cypL, cypD, cypM) Host_Cell Host Cell Machinery Expression_Vector->Host_Cell Transcription & Translation Precursor_Peptide Precursor Peptide (CypA) Host_Cell->Precursor_Peptide Modifying_Enzymes CypH, CypL, CypD, CypM Host_Cell->Modifying_Enzymes Partially_Modified Partially Modified Intermediates Precursor_Peptide->Partially_Modified Enzymatic Modifications Fully_Modified Fully Modified This compound Partially_Modified->Fully_Modified Completion of Modifications Purification Purification (HPLC) Fully_Modified->Purification MS_Analysis Mass Spectrometry (MALDI-TOF/LC-MS) Purification->MS_Analysis Characterization Structural Characterization MS_Analysis->Characterization

Caption: Experimental workflow for heterologous production and analysis of this compound.

Troubleshooting_Logic Start Mass Spectrum Shows Incomplete Modification Check_Dehydration Mass consistent with missed dehydration? Start->Check_Dehydration Check_Methylation Mass consistent with missed dimethylation? Check_Dehydration->Check_Methylation No Optimize_CypHL Optimize CypH/L Expression and Culture Conditions Check_Dehydration->Optimize_CypHL Yes Check_AviCys Mass consistent with failed AviCys formation? Check_Methylation->Check_AviCys No Optimize_CypM Optimize CypM Expression & Supplement SAM Check_Methylation->Optimize_CypM Yes Optimize_CypD Optimize CypD Expression & Check FAD cofactor Check_AviCys->Optimize_CypD Yes Fully_Modified Achieve Complete Modification Check_AviCys->Fully_Modified No Optimize_CypHL->Fully_Modified Optimize_CypM->Fully_Modified Optimize_CypD->Fully_Modified

Caption: Troubleshooting logic for incomplete this compound post-translational modifications.

References

minimizing degradation of cypemycin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the degradation of cypemycin (B582881) during the extraction process.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, leading to low yield or degradation of the target compound.

Problem 1: Low or No Bioactivity Detected in the Extract

Possible Cause Suggested Solution
Enzymatic Degradation: Proteases released during cell lysis can degrade this compound. This compound's peptide nature makes it susceptible to proteolytic enzymes.Inactivate Proteases: Heat-treat the culture broth (e.g., 60°C for 30 minutes) before extraction to denature proteases.[1] Use Protease Inhibitors: Add a protease inhibitor cocktail to the culture medium before cell lysis. Work Quickly and at Low Temperatures: Perform extraction steps at 4°C to reduce enzymatic activity.
Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the culture broth.Solvent Optimization: this compound has been successfully extracted using chloroform (B151607) and ethyl acetate.[2] Consider testing different organic solvents like butanol or a mixture of solvents to optimize recovery. pH Adjustment: The solubility and stability of peptides can be pH-dependent. Experiment with adjusting the pH of the culture broth before extraction.
Chemical Degradation: The dehydroamino acid residues in this compound can be susceptible to nucleophilic attack, and extreme pH or high temperatures during extraction can lead to chemical degradation.Avoid Harsh Conditions: Use mild extraction conditions. Avoid strong acids or bases and prolonged exposure to high temperatures. Control pH: Maintain a neutral or slightly acidic pH during extraction, as extreme pH can catalyze degradation reactions.
Adsorption to Surfaces: Peptides can adhere to glass and plastic surfaces, leading to significant loss of material.Use Low-Binding Materials: Utilize polypropylene (B1209903) or other low-protein-binding labware for all steps of the extraction and storage. Solvent Rinsing: After transferring the extract, rinse the original container with the extraction solvent to recover any adsorbed this compound.

Problem 2: Presence of Impurities in the Final Extract

Possible Cause Suggested Solution
Co-extraction of other metabolites: The extraction solvent may also solubilize other cellular components.Optimize Extraction Selectivity: Adjust the polarity of the extraction solvent. A less polar solvent might selectively extract this compound. Pre-extraction Steps: Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids before the main extraction.
Contamination from Culture Medium: Complex media components can be co-extracted with this compound.Use Minimal Media: If possible, use a defined minimal medium for this compound production to reduce the complexity of the extract. Solid-Phase Extraction (SPE): Employ a C18 SPE cartridge to clean up the crude extract. This will help remove salts and other polar impurities.
Cellular Debris: Incomplete removal of cells and cellular debris can contaminate the extract.Thorough Centrifugation: Ensure complete pelleting of cells by optimizing centrifugation speed and time. Filtration: Filter the supernatant through a 0.22 µm filter before extraction to remove any remaining cells or debris.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that might influence its stability?

A1: this compound possesses several unique structural features that contribute to its stability, but also present potential degradation points. The N-terminal N,N-dimethylalanine and the C-terminal aminovinyl-cysteine (AviCys) moiety protect the peptide from degradation by exopeptidases.[3] However, the presence of dehydroamino acid residues (dehydrobutyrines) can make the peptide susceptible to nucleophilic attack under certain conditions.

Q2: What is the recommended starting protocol for this compound extraction?

A2: A common starting point for the extraction of linaridins like this compound from bacterial culture is liquid-liquid extraction with an organic solvent. An established method involves extracting the culture supernatant with chloroform or ethyl acetate.[2] This is typically followed by evaporation of the solvent and resuspension of the crude extract in a suitable solvent like methanol (B129727) for further analysis or purification.

Q3: How can I monitor for this compound degradation during my experiments?

A3: The most effective way to monitor for this compound is through mass spectrometry, specifically MALDI-TOF MS, which has been used to identify and characterize the compound.[4] By analyzing samples at different stages of your extraction process, you can identify potential steps where degradation is occurring. Look for the expected mass of this compound and the appearance of new, smaller mass peaks that could indicate degradation products.

Q4: Are there any specific storage conditions recommended for this compound extracts?

A4: To minimize degradation, crude extracts and purified this compound should be stored at low temperatures, preferably at -20°C or -80°C. For long-term storage, it is advisable to store the sample in a lyophilized state or in a non-aqueous solvent. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Chloroform Extraction of this compound from Streptomyces Culture

This protocol is a general guideline for the extraction of this compound. Optimization may be required for specific strains and culture conditions.

  • Culture Preparation: Grow the this compound-producing Streptomyces strain in a suitable liquid medium until optimal production is reached.

  • Cell Separation: Centrifuge the culture at a sufficient speed and duration to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean, low-binding container.

  • pH Adjustment (Optional): Adjust the pH of the supernatant to neutral (pH 7.0) to minimize pH-related degradation.

  • Solvent Extraction:

    • Add an equal volume of chloroform to the supernatant in a separatory funnel.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate. The organic (chloroform) layer will be at the bottom.

    • Drain the chloroform layer into a clean flask.

    • Repeat the extraction of the aqueous layer with a fresh portion of chloroform to maximize recovery.

  • Solvent Evaporation:

    • Combine the chloroform extracts.

    • Evaporate the chloroform using a rotary evaporator under reduced pressure.

  • Sample Reconstitution:

    • Dissolve the dried extract in a small volume of methanol.

    • This solution can then be used for bioassays or further purification by techniques such as HPLC.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Low this compound Yield or Activity enzymatic_degradation Enzymatic Degradation start->enzymatic_degradation Check for chemical_degradation Chemical Degradation start->chemical_degradation Check for inefficient_extraction Inefficient Extraction start->inefficient_extraction Check for adsorption Adsorption to Surfaces start->adsorption Check for heat_inactivation Heat Inactivation / Protease Inhibitors enzymatic_degradation->heat_inactivation mild_conditions Use Mild pH and Temperature chemical_degradation->mild_conditions optimize_solvent Optimize Solvent / pH inefficient_extraction->optimize_solvent low_binding_ware Use Low-Binding Labware adsorption->low_binding_ware verification Analyze by MS / Bioassay heat_inactivation->verification mild_conditions->verification optimize_solvent->verification low_binding_ware->verification

Caption: Troubleshooting workflow for low this compound yield.

ExtractionWorkflow cluster_preparation Preparation cluster_extraction Extraction cluster_concentration Concentration & Analysis culture Bacterial Culture centrifuge Centrifugation culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_solvent Add Chloroform supernatant->add_solvent shake Shake & Separate add_solvent->shake collect_organic Collect Organic Layer shake->collect_organic evaporate Evaporate Solvent collect_organic->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute analysis Analysis (MS, Bioassay) reconstitute->analysis

Caption: this compound extraction workflow.

References

Validation & Comparative

Cypemycin in the Lantibiotic Landscape: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antimicrobial agents has led to a significant interest in ribosomally synthesized and post-translationally modified peptides (RiPPs), such as lantibiotics. This guide provides a comparative analysis of cypemycin (B582881), a member of the linaridin family of RiPPs with structural similarities to lantibiotics, and other well-characterized lantibiotics. We will delve into their antimicrobial activities, mechanisms of action, and the experimental protocols used to derive these findings.

Antimicrobial Activity: A Quantitative Comparison

The antimicrobial efficacy of this compound and other prominent lantibiotics is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may have varied between studies.

AntibioticClassMicrococcus luteusStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound Linaridin0.2 µg/mL[1]Inactive (>32 µg/mL)[2]Data Not AvailableInactive (>32 µg/mL)[2]Inactive (>32 µg/mL)[2]
Nisin Type A LantibioticData Not Available0.5 - 16 mg/LData Not AvailableInactiveInactive
Epidermin Type A LantibioticData Not Available4 - 8 µg/mLData Not AvailableInactiveInactive
Mersacidin Type B Lantibiotic0.1 µg/mL30 - 35 µg/mLData Not AvailableInactiveInactive
Lacticin 3147 Two-component LantibioticData Not Available7.7 - 15.4 mg/LData Not AvailableInactiveInactive

Key Observation: this compound demonstrates potent activity against Micrococcus luteus but appears to have a narrow antimicrobial spectrum, with limited to no activity against other tested Gram-positive and Gram-negative bacteria[3]. This is a distinguishing feature when compared to broader-spectrum lantibiotics like nisin.

Mechanism of Action: Divergent Pathways to Bacterial Inhibition

Lantibiotics and linaridins employ distinct strategies to combat bacteria.

Lantibiotics: Targeting the Cell Wall

Most lantibiotics, including nisin, epidermin, mersacidin, and lacticin 3147, primarily target the bacterial cell wall synthesis pathway. Their mechanism involves a high-affinity interaction with Lipid II, a crucial precursor molecule for peptidoglycan synthesis. This binding sequesters Lipid II, thereby halting cell wall construction.

  • Type A Lantibiotics (e.g., Nisin, Epidermin): Following Lipid II binding, these lantibiotics can utilize it as a docking molecule to insert themselves into the cell membrane, forming pores. This leads to the dissipation of the membrane potential and leakage of essential cellular components, resulting in cell death.

  • Type B Lantibiotics (e.g., Mersacidin): These lantibiotics also bind to Lipid II, but they do not typically form pores. Their primary mode of action is the inhibition of cell wall synthesis.

  • Two-component Lantibiotics (e.g., Lacticin 3147): These systems require two distinct peptides that act synergistically. One peptide binds to Lipid II, and the second peptide is then recruited to form a pore complex.

Lantibiotic Mechanism of Action cluster_membrane Bacterial Cell Membrane LipidII Lipid II Pore Pore Formation LipidII->Pore Acts as a docking molecule for CellWall_Inhibition Inhibition of Cell Wall Synthesis LipidII->CellWall_Inhibition Sequestration leads to Cell_Death Cell Death Pore->Cell_Death Causes Lantibiotic Lantibiotic (Type A / Two-component) Lantibiotic->LipidII Binds to CellWall_Inhibition->Cell_Death

Caption: Mechanism of action for Type A and two-component lantibiotics.

This compound: A Postulated Pore-Forming Mechanism

While structurally related to lantibiotics, this compound is classified as a linaridin and does not contain the characteristic lanthionine (B1674491) rings. Its mechanism of antimicrobial action is not as well-defined. However, it is postulated that this compound inserts itself into the bacterial membrane to form pores, leading to cell lysis. The N-terminal N,N-dimethylation of this compound is known to be crucial for its biological activity.

This compound Mechanism of Action cluster_membrane Bacterial Cell Membrane Membrane_Pore Membrane Pore Cell_Lysis Cell Lysis Membrane_Pore->Cell_Lysis Leads to This compound This compound This compound->Membrane_Pore Inserts into membrane and forms Broth Microdilution Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Antimicrobial Agent in 96-well Plate B->C D Incubate Plate (35-37°C, 16-20h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

References

A Comparative Analysis of Cypemycin and Other Linaridins: Structure, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of cypemycin (B582881), the founding member of the linaridin family of ribosomally synthesized and post-translationally modified peptides (RiPPs), with other notable linaridins. We present a comprehensive overview of their unique structural modifications, biosynthetic pathways, and biological activities, supported by available experimental data.

Structural Comparison of Linaridins

Linaridins are characterized by their linear peptide backbone and extensive post-translational modifications, which are crucial for their biological function. This compound, a prototypical Type A linaridin, showcases several hallmark features of this class.[1][2][3]

Key Structural Features of this compound:

  • N-terminal N,N-dimethylalanine: An unusual modification essential for its bioactivity.[1][3]

  • Dehydrobutyrine (Dhb): Multiple threonine residues are dehydrated to form Dhb.[1]

  • L-allo-isoleucine: Two isoleucine residues are isomerized to their L-allo diastereomers.[1]

  • S-[(Z)-2-aminovinyl]-D-cysteine (AviCys): A C-terminal cyclic structure formed from a cysteine residue.[1]

  • D-amino acids: Recent studies have revealed that this compound is rich in D-amino acids, a result of epimerization during biosynthesis.

Other linaridins share some of these features but also exhibit significant structural diversity, leading to their classification into different subfamilies.

  • Grisemycin: A close structural analog of this compound.

  • Legonaridin: A Type B linaridin that notably lacks the C-terminal AviCys moiety and possesses a free carboxylic acid at its C-terminus.

  • Salinipeptins: These linaridins are distinguished by the presence of a significant number of D-amino acid residues.

  • Corynaridin: A novel Type B linaridin that also lacks the C-terminal AviCys structure and N-terminal methylation.[4]

The structural diversity among linaridins is primarily dictated by the variations in their precursor peptide sequences and the enzymatic machinery encoded in their respective biosynthetic gene clusters.

Comparative Biological Activity

The diverse structural modifications of linaridins translate into a range of biological activities, including antimicrobial and cytotoxic effects. However, quantitative data for a direct comparison is not uniformly available for all characterized linaridins.

LinaridinTarget Organism/Cell LineBiological ActivityQuantitative Data
This compound Micrococcus luteusAntimicrobialMIC: 0.2 µg/mL[5]
P388 leukemia cellsCytotoxicIC50: 1.3 µg/mL[5]
Grisemycin HL-60 cell lineCytotoxicIC50: 31.54 µM
Salinipeptin A Streptococcus pyogenesAntimicrobialLD50: 12.5 µg/mL
Legonaridin Various bacteria and cell linesAntimicrobial/CytotoxicWeak activity reported; no quantitative data found in the searched literature.
Corynaridin Corynebacterium speciesAntimicrobialNarrow-spectrum activity reported; no specific MIC values found in the searched literature.[4][6][7][8]

Biosynthetic Pathways: A Comparative Overview

Linaridins are synthesized as precursor peptides composed of an N-terminal leader peptide and a C-terminal core peptide. The final mature peptide is generated through a series of post-translational modifications and subsequent cleavage of the leader peptide.

The biosynthetic gene clusters of linaridins typically encode:

  • A precursor peptide (LinA-like): The ribosomal template for the final product.

  • Modification enzymes: Including dehydratases, methyltransferases (LinM-like), and isomerases.

  • A protease (LinL-like): Responsible for cleaving the leader peptide.

  • An ABC transporter (LinT-like): Involved in the export of the mature peptide.

A key differentiator between Type A and Type B linaridin biosynthesis is the presence of a decarboxylase (like CypD in this compound biosynthesis) in Type A clusters, which is essential for the formation of the C-terminal AviCys moiety. This enzyme is absent in Type B linaridin gene clusters, resulting in a free C-terminus.

Linaridin_Biosynthesis cluster_precursor Precursor Peptide cluster_modifications Post-Translational Modifications cluster_cleavage_export Processing and Export Precursor_Peptide Ribosomally Synthesized Precursor Peptide (LinA-like) [Leader | Core] Mod_Enzymes Modification Enzymes (Dehydratases, Methyltransferases, etc.) Precursor_Peptide->Mod_Enzymes Binding to Leader Peptide Modified_Peptide Modified Precursor Peptide Mod_Enzymes->Modified_Peptide Modification of Core Peptide Protease Protease (LinL-like) Modified_Peptide->Protease Recognition Mature_Linaridin Mature Linaridin Protease->Mature_Linaridin Leader Peptide Cleavage Transporter ABC Transporter (LinT-like) Mature_Linaridin->Transporter Exported_Linaridin Exported Linaridin Transporter->Exported_Linaridin Export

General biosynthetic pathway for linaridins.

Experimental Protocols

The structural elucidation and characterization of linaridins involve a combination of sophisticated analytical techniques.

Mass Spectrometry for Peptide Sequencing and Modification Analysis

Objective: To determine the amino acid sequence and identify post-translational modifications of the linaridin.

Methodology:

  • Sample Preparation:

    • The purified linaridin is subjected to enzymatic digestion (e.g., with trypsin or chymotrypsin) to generate smaller peptide fragments. For N-terminal sequencing, the intact peptide can also be analyzed.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The peptide fragments are separated using reverse-phase high-performance liquid chromatography (HPLC).

    • The separated fragments are introduced into a mass spectrometer.

    • Full MS Scan (MS1): The mass-to-charge (m/z) ratios of the intact peptide fragments are determined.

    • Tandem MS Scan (MS2): Selected peptide ions are fragmented (e.g., by collision-induced dissociation), and the m/z ratios of the resulting fragment ions are measured.

  • Data Analysis:

    • The amino acid sequence is deduced de novo by analyzing the mass differences between the fragment ions in the MS2 spectra.

    • Post-translational modifications are identified by characteristic mass shifts in the peptide fragments.

NMR Spectroscopy for 3D Structure Elucidation

Objective: To determine the three-dimensional structure of the linaridin in solution.

Methodology:

  • Sample Preparation:

    • A highly pure and concentrated sample of the linaridin (typically >1 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

  • NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: Provides an overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • 2D ¹H-¹⁵N HSQC: Correlates amide protons and nitrogens, useful for backbone assignments.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the amino acid sequence.

    • Restraint Generation: NOE cross-peaks are converted into distance restraints.

    • Structure Calculation: Molecular dynamics and simulated annealing algorithms are used to generate a family of 3D structures that are consistent with the experimental restraints.

    • Structure Validation: The quality of the final structures is assessed using various statistical parameters.

Visualizing Structural and Biosynthetic Relationships

The following diagrams illustrate the key structural differences between Type A and Type B linaridins and a simplified workflow for their discovery and characterization.

Linaridin_Types TypeA Type A Linaridin (e.g., this compound) - N,N-dimethylated N-terminus - Multiple Dehydrobutyrines - D-amino acids - C-terminal AviCys moiety TypeB Type B Linaridin (e.g., Legonaridin) - N,N-dimethylated N-terminus (variable) - Multiple Dehydrobutyrines - Free C-terminal carboxyl group

Key structural differences between Type A and Type B linaridins.

Linaridin_Discovery_Workflow Genome_Mining Genome Mining for Biosynthetic Gene Clusters Heterologous_Expression Heterologous Expression Genome_Mining->Heterologous_Expression Fermentation Fermentation & Extraction Heterologous_Expression->Fermentation Purification Purification (HPLC) Fermentation->Purification Structure_Elucidation Structure Elucidation (MS and NMR) Purification->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Purification->Bioactivity_Screening

References

Validating the Anticancer Target of Cypemycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Deoxynucleotidyltransferase terminal-interacting protein 1 (DNTTIP1) as a validated anticancer target and the peptide antibiotic cypemycin (B582881), a compound with demonstrated anticancer activity but an unvalidated molecular target. We present experimental data supporting the role of DNTTIP1 in cancer, explore therapeutic strategies targeting the DNTTIP1 pathway, and compare these with the known effects of this compound. Detailed experimental protocols for key validation assays are also provided to support further research in this area.

Section 1: DNTTIP1 - A Validated Anticancer Target

Recent research has identified DNTTIP1 as a critical player in the progression of several cancers, making it a promising target for novel anticancer therapies.

Evidence for DNTTIP1 as an Anticancer Target

Multiple studies have demonstrated the upregulation of DNTTIP1 in various tumor types and its correlation with poor patient outcomes.

Table 1: Expression of DNTTIP1 in Human Cancers and Correlation with Clinicopathological Features

Cancer TypeDNTTIP1 ExpressionCorrelation with Poor PrognosisReference
Oral Squamous Cell CarcinomaUpregulated in vitro and in vivoCorrelated with tumoral growth[1]
Hepatocellular CarcinomaUpregulated with amplification in tumor tissuesAssociated with poorer overall and disease-free survival[2]
Nasopharyngeal CarcinomaSignificantly upregulated in NPC tissuesIndicates poor clinical outcomes[3]
Clear Cell Renal Cell CarcinomaHigher expression in ccRCC tissuesPredicts poor prognosis[4]
Mechanism of Action of DNTTIP1 in Cancer

DNTTIP1 exerts its pro-tumorigenic effects primarily through its interaction with histone deacetylase 1 (HDAC1). This interaction leads to the epigenetic silencing of tumor suppressor genes, promoting cancer cell proliferation, survival, and metastasis. A key downstream consequence of DNTTIP1-HDAC1 activity is the activation of the ERK signaling pathway.

DNTTIP1_Pathway DNTTIP1 DNTTIP1 HDAC1 HDAC1 DNTTIP1->HDAC1 recruits DUSP2_Promoter DUSP2 Promoter HDAC1->DUSP2_Promoter deacetylates H3K27 at DUSP2 DUSP2 (Tumor Suppressor) DUSP2_Promoter->DUSP2 suppresses transcription pERK p-ERK (Active) DUSP2->pERK dephosphorylates ERK ERK ERK->pERK phosphorylation Metastasis Metastasis pERK->Metastasis promotes

Figure 1. DNTTIP1 signaling pathway promoting cancer metastasis.

Therapeutic Strategies Targeting the DNTTIP1 Pathway

Given the mechanism of DNTTIP1, two primary therapeutic strategies emerge: direct inhibition of DNTTIP1 and indirect targeting through the inhibition of its partner, HDAC1.

Currently, there are no specific small molecule inhibitors of DNTTIP1 reported in the literature. However, the development of such inhibitors represents a promising avenue for future anticancer drug discovery.

HDAC inhibitors are a class of drugs that can disrupt the DNTTIP1-HDAC1 complex and restore the expression of tumor suppressor genes. Chidamide (Tucidinostat) is an HDAC inhibitor that has shown efficacy in suppressing nasopharyngeal carcinoma metastasis by regulating the DNTTIP1/HDAC1-DUSP2 axis.

Table 2: Preclinical Data for Chidamide in Nasopharyngeal Carcinoma

Cell LinesTreatmentEffect on DNTTIP1Effect on DUSP2Effect on p-ERKEffect on Cell Migration & InvasionReference
NPC cellsChidamideDownregulationUpregulationDownregulationInhibition

Section 2: this compound - An Anticancer Peptide with an Unvalidated Target

This compound is a peptide antibiotic isolated from Streptomyces sp. OH-4156.[5] It has demonstrated cytocidal activity against cancer cells, but its precise molecular target remains to be elucidated.

Known Anticancer Activity of this compound

The primary reported anticancer activity of this compound is its cytotoxicity against the P388 leukemia cell line.

Table 3: In Vitro Anticancer Activity of this compound

Cell LineIC50Reference
P388 Leukemia1.3 µg/mL[5]
Comparison with DNTTIP1-Targeting Strategies

Due to the lack of a known molecular target for this compound, a direct comparison with DNTTIP1 inhibitors is not possible. However, a functional comparison can be drawn based on their ultimate effects on cancer cells.

Table 4: Functional Comparison of DNTTIP1 Pathway Inhibitors and this compound

FeatureDNTTIP1 Pathway Inhibitors (e.g., Chidamide)This compound
Primary Mechanism Epigenetic modulation, restoration of tumor suppressor gene expressionUnknown
Effect on Cell Viability Induces cell cycle arrest and apoptosisCytocidal (induces cell death)
Effect on Metastasis Inhibits cancer cell migration and invasionNot reported
Validated Target Yes (HDAC1, indirectly affecting DNTTIP1 pathway)No

Section 3: Experimental Protocols for Target Validation

Validating a novel anticancer target requires a series of robust experimental procedures. Below are detailed protocols for key assays relevant to the validation of targets like DNTTIP1.

Experimental Workflow for Anticancer Target Validation

Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Target_Expression 1. Target Expression Analysis (qRT-PCR, Western Blot, IHC) Loss_of_Function 2. Loss-of-Function Studies (shRNA/siRNA Knockdown) Target_Expression->Loss_of_Function Phenotypic_Assays 3. Phenotypic Assays (MTT, Colony Formation, Migration/Invasion) Loss_of_Function->Phenotypic_Assays Mechanism_Investigation 4. Mechanism of Action (ChIP, Co-IP, Reporter Assays) Phenotypic_Assays->Mechanism_Investigation Xenograft_Model 5. Xenograft Tumor Model Mechanism_Investigation->Xenograft_Model

Figure 2. General experimental workflow for anticancer target validation.

Detailed Experimental Protocols

Objective: To stably suppress the expression of DNTTIP1 in cancer cells to study its function.

Materials:

  • Lentiviral vectors containing shRNA targeting DNTTIP1 and a non-targeting control.

  • Packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for lentivirus production.

  • Target cancer cell line.

  • Polybrene.

  • Puromycin (B1679871) for selection.

  • qRT-PCR and Western blot reagents for validation of knockdown.

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cancer cells with the collected lentivirus in the presence of polybrene (8 µg/mL).

  • Selection: 24 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.

  • Validation: Confirm the knockdown of DNTTIP1 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Objective: To determine the in vivo association of HDAC1 with the DUSP2 promoter, regulated by DNTTIP1.

Materials:

  • Cancer cells with and without DNTTIP1 expression.

  • Formaldehyde (B43269) (1%) for cross-linking.

  • Glycine for quenching.

  • Cell lysis buffer.

  • Sonication equipment.

  • Antibodies against HDAC1 and control IgG.

  • Protein A/G magnetic beads.

  • Wash buffers.

  • Elution buffer.

  • Proteinase K.

  • DNA purification kit.

  • Primers for the DUSP2 promoter for qPCR analysis.

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-HDAC1 antibody or control IgG overnight.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washes: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Quantify the amount of DUSP2 promoter DNA in the immunoprecipitated samples by qPCR.

Objective: To assess the effect of DNTTIP1 knockdown or drug treatment on cancer cell viability.

Materials:

  • 96-well plates.

  • Cancer cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired compound (e.g., this compound, Chidamide) or perform shRNA knockdown.

  • MTT Addition: After the desired incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Objective: To evaluate the effect of DNTTIP1 knockdown on tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Cancer cells with stable DNTTIP1 knockdown and control cells.

  • Matrigel (optional).

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 3-4 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Conclusion

DNTTIP1 has emerged as a well-validated anticancer target with a clear mechanism of action involving epigenetic regulation and activation of the ERK signaling pathway. Therapeutic strategies targeting this pathway, such as the use of HDAC inhibitors, are under investigation and show promise. In contrast, this compound is a peptide with demonstrated anticancer properties, but its molecular target and mechanism of action remain to be elucidated. Further research is warranted to identify the direct cellular target of this compound, which will be crucial for its development as a potential anticancer agent and for enabling a more direct comparison with other targeted therapies. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate novel anticancer targets like DNTTIP1 and to elucidate the mechanisms of action of compounds like this compound.

References

Cypemycin vs. Epidermin: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivities of cypemycin (B582881) and epidermin (B1255880), two antimicrobial peptides with distinct origins and mechanisms of action. The information presented is compiled from publicly available experimental data to assist researchers in evaluating their potential as therapeutic agents.

Overview

This compound is a post-translationally modified linear peptide, classified as a linaridin, produced by Streptomyces sp. OH-4156.[1] It exhibits both antimicrobial and cytotoxic activities. Epidermin, a member of the lantibiotic family of cationic antimicrobial peptides, is produced by Staphylococcus epidermidis.[2] It is known for its potent activity against a broad spectrum of Gram-positive bacteria.[2]

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivities of this compound and epidermin.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Target OrganismThis compound MIC (µg/mL)Epidermin MIC (µg/mL)Gallidermin (Epidermin Analog) MIC (µg/mL)
Micrococcus luteus0.2[1]>2Not available
Staphylococcus aureusNot available36.04 (in combination with LasA)[3]8
Staphylococcus epidermidisNot availableNot available4
Escherichia coliNot available13.85 (in combination with LasA)[3]Not applicable
Pseudomonas aeruginosaNot available19.95 (in combination with LasA)[3]Not applicable

Note: Data for epidermin in combination with LasA is provided for context but does not represent its standalone MIC.

Table 2: Cytotoxic Activity (IC50)

Cell LineThis compound IC50 (µg/mL)Epidermin IC50 (µg/mL)
P388 leukemia cells1.3[1]Not available

Mechanism of Action

This compound and epidermin employ different strategies to exert their antimicrobial effects.

This compound: The exact mechanism of action for this compound has not been definitively elucidated but is postulated to involve insertion into the bacterial membrane, leading to pore formation and subsequent cell lysis. This proposed mechanism is characteristic of many antimicrobial peptides that disrupt membrane integrity.

Epidermin: Epidermin exhibits a dual mechanism of action. It interacts with Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway.[2][4][5][6][7] This interaction leads to two downstream effects:

  • Inhibition of Cell Wall Synthesis: By binding to Lipid II, epidermin sequesters this essential building block, thereby halting the construction of the peptidoglycan layer.[2][4][5]

  • Pore Formation: The epidermin-Lipid II complex can further aggregate within the bacterial membrane, leading to the formation of pores.[2][4][5][6][7] This disrupts the membrane potential and integrity, causing leakage of cellular contents and ultimately cell death.

Experimental Protocols

The following are representative protocols for the key bioactivity assays cited.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown to a logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound (this compound or epidermin) is prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth medium (negative control) are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth of the bacterium is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is representative for determining the cytotoxicity of a compound against a cancer cell line like P388 leukemia cells.[8][9][10][11]

  • Cell Seeding: P388 leukemia cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a suitable culture medium and incubated to allow for cell attachment and growth.[8][9][10][11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific period (e.g., 48-72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[8][9][10][11]

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the insoluble formazan crystals.[8][9][10][11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Visualizations

Biosynthesis Pathways

The following diagrams illustrate the biosynthetic pathways of this compound and epidermin.

cypemycin_biosynthesis cluster_cyp This compound Biosynthesis (Linaridin) CypA CypA (Precursor Peptide) (Leader-Core) PostTranslational Post-Translational Modifications CypA->PostTranslational Modification Enzymes (CypH, CypL, CypD, CypM) Maturethis compound Mature this compound PostTranslational->Maturethis compound Leader Peptide Cleavage

This compound Biosynthesis Workflow

epidermin_biosynthesis cluster_epi Epidermin Biosynthesis (Lantibiotic) EpiA EpiA (Precursor Peptide) (Leader-Core) Modification Dehydration & Cyclization (EpiB, EpiC) EpiA->Modification OxidativeDecarb Oxidative Decarboxylation (EpiD) Modification->OxidativeDecarb TransportCleavage Transport & Cleavage (EpiT, EpiP) OxidativeDecarb->TransportCleavage MatureEpidermin Mature Epidermin TransportCleavage->MatureEpidermin

Epidermin Biosynthesis Workflow
Mechanism of Action

The diagrams below depict the proposed and established mechanisms of action for this compound and epidermin.

cypemycin_moa cluster_cyp_moa This compound - Proposed Mechanism of Action This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Inserts into Pore Pore Formation Membrane->Pore Disruption leads to Lysis Cell Lysis Pore->Lysis Causes

This compound's Proposed Mechanism

epidermin_moa cluster_epi_moa Epidermin - Dual Mechanism of Action Epidermin Epidermin LipidII Lipid II Epidermin->LipidII Binds to Complex Epidermin-Lipid II Complex LipidII->Complex CellWall Inhibition of Cell Wall Synthesis Complex->CellWall Pore Pore Formation Complex->Pore Aggregates to form

Epidermin's Dual Mechanism

References

Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Cypemycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, understanding the potential for cross-resistance with existing antibiotics is a critical step in the development pipeline. This guide provides a framework for evaluating the cross-resistance profile of cypemycin (B582881), a peptide antibiotic with known activity against Gram-positive bacteria. While direct comparative studies on this compound's cross-resistance are not yet available in published literature, this document outlines the necessary experimental protocols and data presentation formats to facilitate such research.

Performance Data: Evaluating this compound's Activity

To date, the primary quantitative measure of this compound's antimicrobial activity is its Minimum Inhibitory Concentration (MIC) against Micrococcus luteus. Further research is needed to determine its efficacy against a broader panel of clinically relevant and antibiotic-resistant bacteria.

Table 1: Known Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Micrococcus luteus0.2[1]

To systematically evaluate cross-resistance, the MIC of this compound should be determined against a panel of bacterial strains with well-characterized resistance to various classes of antibiotics. The following table provides a template for presenting such comparative data.

Table 2: Template for Cross-Resistance Analysis of this compound

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Comparator Antibiotic MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)SusceptibleData to be determinede.g., Oxacillin
Staphylococcus aureus (MRSA)Methicillin-ResistantData to be determinede.g., Oxacillin
Enterococcus faecalis (ATCC 29212)SusceptibleData to be determinede.g., Vancomycin
Enterococcus faecalis (VRE)Vancomycin-ResistantData to be determinede.g., Vancomycin
Pseudomonas aeruginosa (ATCC 27853)SusceptibleData to be determinede.g., Ciprofloxacin
Pseudomonas aeruginosa (MDR)Multidrug-ResistantData to be determinede.g., Ciprofloxacin

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.

    • Stock solution of this compound of a known concentration.

    • Bacterial cultures in the logarithmic growth phase, adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution of this compound:

    • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only sterile broth.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Visualizing the Workflow

A systematic approach is crucial for conducting cross-resistance studies. The following diagram illustrates a typical experimental workflow.

Cross_Resistance_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis start Select Bacterial Strains (Susceptible & Resistant) culture Culture Bacteria to Logarithmic Phase start->culture inoculate Inoculate Plates with Bacterial Suspensions culture->inoculate prepare_antibiotics Prepare Stock Solutions (this compound & Comparators) serial_dilution Perform Serial Dilutions in 96-Well Plates prepare_antibiotics->serial_dilution serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC Values incubate->read_mic compare Compare MICs of this compound against Susceptible vs. Resistant Strains read_mic->compare conclusion Draw Conclusions on Cross-Resistance Potential compare->conclusion

Workflow for a cross-resistance study.

References

The Indispensable Role of CypM Methyltransferase in Conferring Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

CypM, an α-N-methyltransferase, plays a pivotal role in the biosynthesis of the peptide antibiotic cypemycin (B582881), with its catalytic activity being essential for the compound's antimicrobial properties. This guide provides a comprehensive comparison of the bioactivity of this compound and other peptides before and after methylation by CypM, supported by experimental data. We will also explore the broader substrate promiscuity of CypM and compare it with other peptide methyltransferases, offering insights for researchers in drug discovery and development.

The N-terminal methylation of peptides is a critical post-translational modification that can significantly impact their biological activity. In the case of this compound, a linear peptide antibiotic produced by Streptomyces sp. OH-4156, the action of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase CypM is not just a minor alteration but a fundamental requirement for its antibiotic function. Gene deletion studies have unequivocally demonstrated that in the absence of a functional cypM gene, the produced demethylated this compound is devoid of antimicrobial activity.

Quantitative Impact of CypM-Mediated Methylation on Bioactivity

Experimental evidence starkly illustrates the on/off switch for bioactivity controlled by CypM. The bioactivity is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Bioactivity
This compound (methylated) Micrococcus luteus0.2[1]Active
Demethylated this compound Micrococcus luteusNo zone of inhibition[2][3]Inactive

The catalytic promiscuity of CypM extends beyond its native substrate, this compound. It has been shown to methylate other peptides, such as the well-known lantibiotic nisin A. This ability to modify other peptides highlights its potential as a biocatalytic tool for generating novel bioactive compounds.

CompoundOrganismMIC (µM)Fold Change in MIC
Nisin A Lactococcus lactis HP8.0-
Nisin A (CypM-methylated) Lactococcus lactis HP1.0[4]8-fold increase in potency
Nisin A Bacillus subtilis 16816.0-
Nisin A (CypM-methylated) Bacillus subtilis 1684.0[4]4-fold increase in potency

The this compound Biosynthetic Pathway: A Stepwise Look at Maturation

The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic modifications to the precursor peptide, CypA. CypM catalyzes the final maturation step, the N-terminal dimethylation, which ultimately confers its bioactivity.

This compound Biosynthesis This compound Biosynthetic Pathway cluster_0 Precursor Peptide cluster_1 Post-Translational Modifications cluster_2 Mature Antibiotic CypA CypA (Precursor Peptide) Dehydration Dehydration (CypH, CypL) CypA->Dehydration CypH, CypL Isomerization Isomerization (CypI) Dehydration->Isomerization CypI Decarboxylation Oxidative Decarboxylation (CypD) Isomerization->Decarboxylation CypD Methylation N-terminal Dimethylation (CypM) Decarboxylation->Methylation CypM, SAM This compound Active this compound Methylation->this compound

Caption: The biosynthetic pathway of this compound, highlighting the key enzymatic steps.

Comparative Analysis of Peptide Methyltransferases

CypM's ability to act on various substrates, a trait known as catalytic promiscuity, is a valuable characteristic for biocatalysis. Here, we compare CypM with two other well-characterized peptide methyltransferases, OphMA and NTMT1.

EnzymeNative SubstrateSubstrate SpecificityKey Features
CypM This compoundPromiscuous; acts on various linear and cyclic peptides.Essential for the bioactivity of its native substrate. Can methylate α-amino groups and lysine (B10760008) ε-amino groups.
OphMA Omphalotin APrefers hydrophobic residues but can tolerate some polar and charged amino acids.A fungal α-N-methyltransferase that acts in trans on a core peptide fused to its C-terminus.
NTMT1 RCC1 and other proteinsRecognizes the N-terminal consensus sequence X-P-K/R (X = S/P/A/G).A human α-N-terminal methyltransferase involved in crucial cellular processes like DNA damage response.

Experimental Protocols

In Vitro CypM Methylation Assay

This protocol outlines the procedure for the in vitro methylation of a peptide substrate by CypM.

Materials:

  • Purified His-tagged CypM enzyme

  • Peptide substrate (e.g., nisin A or a synthetic peptide)

  • S-adenosyl-L-methionine (SAM)

  • S-adenosylhomocysteine (SAH) hydrolase

  • Reaction buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT

  • 5% Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a reaction mixture containing the peptide substrate (100 µM) and His-tagged CypM (20 µM) in the reaction buffer.

  • Add SAM (0.5 mM) and SAH hydrolase (0.01 U) to the reaction mixture. The SAH hydrolase is included to prevent product inhibition by SAH.

  • Incubate the reaction at 37°C for 5 hours.

  • Quench the reaction by adding 5% TFA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant containing the methylated peptide by mass spectrometry.

In Vitro Methylation Workflow In Vitro CypM Methylation Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (CypM, Peptide, Buffer) Start->Prepare_Mixture Add_Cofactors Add SAM and SAH Hydrolase Prepare_Mixture->Add_Cofactors Incubate Incubate at 37°C Add_Cofactors->Incubate Quench Quench with TFA Incubate->Quench Analyze Analyze by Mass Spec. Quench->Analyze End End Analyze->End

Caption: A streamlined workflow for the in vitro methylation assay.

Broth Microdilution Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test microorganism (e.g., Micrococcus luteus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Antimicrobial agent (e.g., this compound)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agent in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion

The methyltransferase CypM is a critical enzyme that bestows bioactivity upon the peptide antibiotic this compound. Its role as a biocatalyst is further underscored by its ability to methylate a range of other peptides, thereby enhancing their potency. The comparative data and detailed protocols provided in this guide offer valuable resources for researchers aiming to harness the power of enzymatic methylation in the development of novel and improved peptide-based therapeutics. The study of enzymes like CypM not only deepens our understanding of natural product biosynthesis but also opens new avenues for synthetic biology and drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cypemycin (B582881), a potent antileukemic peptide, stands as the inaugural member of the linaridin family of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] Its unique structural modifications, installed by a dedicated biosynthetic gene cluster (BGC), offer a compelling case study in natural product biosynthesis and a potential scaffold for novel therapeutic development. This guide provides a comparative genomic analysis of the this compound BGC with its close homolog, the grisemycin BGC, alongside detailed experimental protocols and pathway visualizations to facilitate further research and drug discovery efforts.

Comparative Analysis of this compound and Grisemycin Gene Clusters

The biosynthetic gene clusters for this compound from Streptomyces sp. OH-4156 and grisemycin from Streptomyces griseus IFO 13350 exhibit a remarkably conserved architecture, underscoring a shared evolutionary origin and biosynthetic logic.[3] Both clusters are compact and contain a core set of genes essential for the production of the linaridin scaffold.

FeatureThis compound Gene ClusterGrisemycin Gene ClusterReference(s)
Producing Organism Streptomyces sp. OH-4156Streptomyces griseus IFO 13350[1][3]
GenBank Accession HQ148718AP009493.1 (region: 6,934,575-6,941,004)
Gene Cluster Size ~8.3 kb~6.4 kb
Number of ORFs 9 (cypA, cypH, cypL, cypD, cypM, cypT, cypP, cypI, orf1)7 (grmA, grmH, grmL, grmD, grmM, grmT, grmP)
Precursor Peptide Gene cypAgrmA
Modification Enzymes CypH, CypL (dehydration), CypD (decarboxylation), CypM (N-methylation), CypI (isomerization - putative)GrmH, GrmL (dehydration), GrmD (decarboxylation), GrmM (N-methylation)
Transport Proteins CypT, CypP (ABC transporter)GrmT, GrmP (ABC transporter)
Regulatory Gene orf1 (putative transcriptional regulator)Not explicitly identified within the core cluster
Protein Homology -High degree of homology to this compound counterparts

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves a series of intricate post-translational modifications to the precursor peptide, CypA. These modifications are catalyzed by a suite of dedicated enzymes encoded within the cyp gene cluster.

cypemycin_biosynthesis cluster_precursor Precursor Peptide cluster_modifications Post-Translational Modifications cluster_processing_export Processing & Export CypA_precursor CypA Precursor Peptide (Leader + Core) Dehydration Dehydration (Thr -> Dhb, Ser -> Dha) N_methylation N,N-dimethylation of N-terminal Ala Dehydration->N_methylation CypM Isomerization Isomerization (Ile -> allo-Ile) N_methylation->Isomerization CypI (putative) Decarboxylation_Cyclization Oxidative Decarboxylation & AviCys Formation Isomerization->Decarboxylation_Cyclization CypD Leader_cleavage Leader Peptide Cleavage Decarboxylation_Cyclization->Leader_cleavage Export Export Leader_cleavage->Export CypT, CypP Mature_this compound Mature this compound Export->Mature_this compound

Caption: The biosynthetic pathway of this compound highlighting the key enzymatic steps.

Experimental Protocols

Heterologous Expression of the this compound Biosynthetic Gene Cluster

This protocol describes the heterologous expression of the this compound BGC in a suitable Streptomyces host, such as S. coelicolor or S. lividans.

a. Vector Construction:

  • Isolate high-molecular-weight genomic DNA from Streptomyces sp. OH-4156.

  • Amplify the entire this compound BGC (~8.3 kb) using high-fidelity DNA polymerase and primers designed to add suitable restriction sites for cloning.

  • Clone the amplified BGC into an integrative expression vector, such as pSET152 or a derivative, under the control of a strong constitutive promoter (e.g., ermEp*).

  • Verify the integrity of the cloned BGC by restriction digestion and Sanger sequencing.

b. Host Transformation:

  • Introduce the expression vector into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8001).

  • Perform intergeneric conjugation between the E. coli donor and the desired Streptomyces recipient strain.

  • Select for exconjugants on a medium containing an appropriate antibiotic for vector selection (e.g., apramycin).

c. Production and Detection:

  • Inoculate the Streptomyces exconjugant into a suitable production medium (e.g., R5A medium).

  • Incubate the culture for 5-7 days at 30°C with shaking.

  • Extract the culture broth with an organic solvent (e.g., ethyl acetate).

  • Analyze the extract for the presence of this compound using MALDI-TOF mass spectrometry, looking for the characteristic [M+H]⁺ ion at m/z 2097.

Site-Directed Mutagenesis of this compound Biosynthetic Genes

This protocol outlines the generation of in-frame deletions of specific genes within the this compound BGC to investigate their function.

  • Design primers flanking the gene of interest. The primers should contain overlapping sequences to allow for PCR-based amplification of the vector backbone while excluding the target gene.

  • Perform PCR using the expression vector containing the wild-type this compound BGC as a template and the designed mutagenic primers.

  • Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transform the DpnI-treated PCR product into competent E. coli cells.

  • Screen the resulting colonies for the desired deletion by colony PCR and confirm by sequencing.

  • Introduce the mutated plasmid into the Streptomyces host and analyze for changes in this compound production as described above.

MALDI-TOF Mass Spectrometry Analysis of this compound

This method is used for the rapid detection of this compound in culture extracts.

  • Extract the Streptomyces culture with an equal volume of ethyl acetate.

  • Evaporate the organic solvent and resuspend the residue in a small volume of methanol.

  • Spot 1 µL of the extract onto a MALDI target plate and allow it to air dry.

  • Overlay the spot with 1 µL of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% trifluoroacetic acid).

  • Acquire mass spectra in positive ion reflectron mode. This compound will be detected as its protonated molecule [M+H]⁺ at approximately m/z 2097.

Experimental Workflow for Linaridin Discovery

The following workflow outlines a general strategy for the discovery and characterization of novel linaridins from genomic data.

linaridin_discovery_workflow Genome_Sequencing Genome Sequencing of Producer Strain BGC_Identification Bioinformatic Identification of putative Linaridin BGCs (e.g., antiSMASH, BLAST) Genome_Sequencing->BGC_Identification Comparative_Genomics Comparative Genomics with known Linaridin Clusters BGC_Identification->Comparative_Genomics Heterologous_Expression Heterologous Expression of the BGC Comparative_Genomics->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, MALDI-TOF) Heterologous_Expression->Metabolite_Analysis Functional_Characterization Functional Characterization (e.g., Mutagenesis) Heterologous_Expression->Functional_Characterization Structure_Elucidation Structure Elucidation (NMR, HR-MS) Metabolite_Analysis->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Metabolite_Analysis->Bioactivity_Screening Functional_Characterization->Structure_Elucidation

Caption: A generalized workflow for the discovery and characterization of novel linaridins.

References

Validating the Function of Individual Genes in the Cypemycin Cluster: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the function of individual genes within the cypemycin (B582881) biosynthetic gene cluster. It offers a framework for researchers engaged in the discovery and development of novel antibiotics by comparing the this compound system with other well-characterized antibiotic biosynthesis pathways. This document outlines experimental protocols, presents quantitative data from gene knockout studies, and utilizes visualizations to clarify complex biological processes and workflows.

Introduction to the this compound Biosynthetic Gene Cluster

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Streptomyces sp. OH-4156.[1][2][3] As a member of the linaridin family of antibiotics, this compound exhibits potent activity against certain cancer cell lines and Gram-positive bacteria.[3] Its unique structure is the result of a series of enzymatic modifications encoded by the genes within the this compound (cyp) biosynthetic gene cluster. Understanding the precise function of each gene is crucial for elucidating the biosynthetic pathway and for future bioengineering efforts to create novel this compound analogs with improved therapeutic properties.

The validation of gene function in the this compound cluster primarily relies on a combination of gene knockout experiments and heterologous expression of the gene cluster. These techniques allow researchers to observe the effect of the absence of a specific gene on the production of the final this compound molecule or the accumulation of biosynthetic intermediates.

Comparative Analysis of Gene Function Validation

To provide a comprehensive understanding of the methodologies used to validate gene function in antibiotic biosynthesis, this section compares the findings from the this compound cluster with those from two other well-studied antibiotic pathways: the lantibiotic nisin and the non-ribosomal peptide daptomycin.

Data Presentation: Impact of Gene Knockouts on Antibiotic Production

The following tables summarize the quantitative effects of knocking out key genes in the respective biosynthetic pathways.

Table 1: Functional Validation of Genes in the this compound Biosynthetic Cluster

Gene KnockoutPredicted Function of Gene ProductEffect on this compound ProductionPutative Intermediate AccumulatedReference
ΔcypAPrecursor peptideProduction abolishedNone[1]
ΔcypHDehydratase/PeptidaseProduction abolishedUnmodified precursor peptide[1]
ΔcypLDehydratase/PeptidaseProduction abolishedUnmodified precursor peptide[1]
ΔcypDDecarboxylaseProduction of active this compound abolishedDecarboxylated this compound precursor[1]
ΔcypMMethyltransferaseProduction of N,N-dimethylated this compound abolishedDesmethyl-cypemycin[4]
ΔcypT / ΔcypPABC transporter componentsReduced productionThis compound[1]
ΔcypIPutative isomeraseNo significant effect on production or activityThis compound[1]

Note: Quantitative production data for this compound mutants is not extensively reported in the literature; effects are described qualitatively.

Table 2: Comparative Data from Nisin Biosynthesis (Lantibiotic)

Gene KnockoutFunction of Gene ProductNisin Production Yield (% of Wild-Type)Reference
Wild-Type (L. lactis)-100% (approx. 3-4 mg/L)[5]
ΔnisAPrecursor peptide0%-
ΔnisBDehydratase0%-
ΔnisCCyclase0%-
ΔnisPProtease (leader peptide removal)Accumulation of inactive precursor-

Table 3: Comparative Data from Daptomycin Biosynthesis (Non-Ribosomal Peptide)

Genetic ModificationFunction of Modified Gene(s)Daptomycin TiterReference
S. roseosporus Wild-Type-~17 mg/L[3]
ΔarpA (negative regulator)Transcriptional regulatorIncreased production[3]
ΔphaR (negative regulator)Transcriptional regulator~43% increase in fed-batch[3]
Overexpression of dptE, dptFAccessory genesSignificantly promoted[6]
Multi-copy dpt BGCEntire biosynthetic gene cluster105 mg/L[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the functional validation of genes in the this compound and other antibiotic biosynthetic clusters.

Gene Knockout in Streptomyces via CRISPR-Cas9

This protocol outlines a general workflow for creating in-frame gene deletions in Streptomyces species, a technique essential for validating the function of individual genes in the this compound cluster.

Materials:

  • Streptomyces strain of interest (e.g., Streptomyces sp. OH-4156)

  • E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

  • CRISPR-Cas9 editing plasmid for Streptomyces (e.g., pCRISPomyces-2)

  • Oligonucleotides for sgRNA and homology arms

  • Appropriate antibiotics for selection

  • Standard molecular biology reagents and equipment for PCR, cloning, and conjugation.

Methodology:

  • Design of sgRNA and Homology Arms:

    • Identify a 20-bp protospacer sequence within the target gene with a suitable Protospacer Adjacent Motif (PAM).

    • Design forward and reverse oligonucleotides for the sgRNA cassette.

    • Design primers to amplify ~1-kb upstream and downstream homology arms flanking the target gene.

  • Construction of the Editing Plasmid:

    • Clone the sgRNA cassette into the CRISPR-Cas9 vector.

    • Amplify the upstream and downstream homology arms from Streptomyces genomic DNA.

    • Assemble the homology arms into the sgRNA-containing CRISPR-Cas9 vector using Gibson Assembly or a similar method.

  • Transformation and Conjugation:

    • Transform the final editing plasmid into the donor E. coli strain.

    • Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces strain.

    • Select for Streptomyces exconjugants on appropriate antibiotic-containing media.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from putative knockout colonies.

    • Confirm the gene deletion by PCR using primers flanking the target gene.

    • Sequence the PCR product to verify the in-frame deletion.

  • Phenotypic Analysis:

    • Cultivate the confirmed knockout mutant under production conditions.

    • Analyze the culture extract for the absence of the final product and the accumulation of any intermediates using techniques such as HPLC and mass spectrometry.

Heterologous Expression of the this compound Gene Cluster

This protocol describes the expression of the entire this compound biosynthetic gene cluster in a heterologous host, a method used to confirm that the identified cluster is complete and sufficient for this compound production.

Materials:

  • Cosmid or BAC library of the this compound-producing Streptomyces strain.

  • Heterologous Streptomyces host (e.g., S. lividans or S. coelicolor).

  • E. coli strain for plasmid manipulation.

  • Appropriate vectors and antibiotics.

Methodology:

  • Identification of the Gene Cluster:

    • Screen the cosmid/BAC library using a probe designed from a known or suspected gene within the cluster (e.g., the precursor peptide gene cypA).

  • Transfer to Heterologous Host:

    • Introduce the cosmid/BAC containing the full gene cluster into a suitable E. coli strain for conjugation.

    • Conjugate the plasmid into the chosen heterologous Streptomyces host.

  • Analysis of Production:

    • Cultivate the heterologous host containing the gene cluster under permissive conditions.

    • Extract secondary metabolites from the culture.

    • Analyze the extracts by HPLC and mass spectrometry to confirm the production of this compound.

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

This compound Biosynthesis Signaling Pathway

Cypemycin_Biosynthesis cluster_precursor Precursor Peptide Synthesis cluster_modification Post-Translational Modifications cluster_final Final Product and Export cypA cypA gene precursor CypA Precursor Peptide cypA->precursor cypH_L CypH/CypL precursor->cypH_L dehydrated Dehydrated Peptide cypD CypD dehydrated->cypD decarboxylated Decarboxylated Intermediate cypM CypM decarboxylated->cypM methylated N,N-dimethylated Intermediate This compound Mature this compound methylated->this compound cypH_L->dehydrated cypD->decarboxylated cypM->methylated cypT_P CypT/CypP Transporter This compound->cypT_P extracellular Extracellular Space cypT_P->extracellular

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Gene Function Validation

Gene_Validation_Workflow start Identify Target Gene in Cluster construct_plasmid Construct CRISPR-Cas9 Editing Plasmid start->construct_plasmid conjugation Conjugate into Streptomyces construct_plasmid->conjugation verify_knockout Verify Gene Deletion by PCR and Sequencing conjugation->verify_knockout fermentation Ferment Wild-Type and Mutant Strains verify_knockout->fermentation analysis Analyze Metabolite Production (HPLC, MS) fermentation->analysis conclusion Determine Gene Function analysis->conclusion

Caption: Workflow for validating gene function via knockout.

Logical Relationship of Biosynthetic Pathways

Biosynthesis_Comparison cluster_this compound This compound (RiPP - Linaridin) cluster_nisin Nisin (RiPP - Lantibiotic) cluster_daptomycin Daptomycin (NRPS) cyp_precursor Ribosomal Synthesis of Precursor Peptide cyp_modification Enzymatic Modifications (Dehydration, Decarboxylation, Methylation) cyp_precursor->cyp_modification nisin_precursor Ribosomal Synthesis of Precursor Peptide nisin_modification Enzymatic Modifications (Dehydration, Cyclization) nisin_precursor->nisin_modification dap_nrps Non-Ribosomal Peptide Synthetase Assembly Line dap_modification Tailoring Reactions dap_nrps->dap_modification

Caption: Comparison of different antibiotic biosynthesis strategies.

Conclusion

The functional validation of genes in the this compound biosynthetic cluster follows a well-established paradigm in natural product research, relying heavily on gene knockout and heterologous expression. While qualitative data has been instrumental in assigning roles to the cyp genes, a greater emphasis on quantitative analysis of production titers in future studies would facilitate more direct comparisons with other antibiotic systems and provide a clearer picture of the efficiency of individual biosynthetic steps. The protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to elucidate and engineer complex biosynthetic pathways for the development of new therapeutic agents.

References

comparing the efficacy of cypemycin in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the anti-cancer efficacy of cypemycin (B582881) is currently constrained by a notable scarcity of research across diverse human cancer cell lines. The existing body of scientific literature predominantly highlights the potent cytotoxic effects of this peptide antibiotic against the P388 mouse leukemia cell line.[1][2][3] This guide synthesizes the available data, outlines standard experimental protocols for assessing anti-cancer efficacy, and presents illustrative signaling pathways and workflows to provide a foundational understanding and framework for future research into the broader therapeutic potential of this compound.

Efficacy Data: A Singular Focus on P388 Leukemia

This compound, a post-translationally modified peptide produced by Streptomyces sp. OH-4156, has demonstrated significant in vitro activity against P388 mouse leukemia cells.[1][2] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for this cell line.

Cell LineCancer TypeIC50 ValueReference
P388Mouse Leukemia1.3 µg/ml

Note: The lack of IC50 values for other cancer cell lines in the current literature prevents a direct comparative analysis of this compound's efficacy. Further research is imperative to evaluate its activity against a panel of human cancer cell lines representing various tumor types.

Experimental Protocols

To facilitate further investigation and ensure reproducibility, the following provides a generalized protocol for determining the IC50 of an anti-cancer compound like this compound.

Determination of Half-Maximal Inhibitory Concentration (IC50)

This protocol outlines the measurement of cell viability in response to a range of drug concentrations to determine the IC50 value.

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined optimal density.
  • The plates are incubated for 24 hours to allow for cell attachment and stabilization.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
  • The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of this compound. A control group receives medium with the solvent alone.
  • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

3. Cell Viability Assay (MTT Assay):

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • The percentage of cell viability is calculated for each concentration relative to the control group.
  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways and Experimental Workflow

While the precise mechanism of action for this compound in cancer cells remains to be fully elucidated, a common pathway for anti-cancer agents involves the induction of apoptosis (programmed cell death). The following diagrams illustrate a hypothetical signaling cascade and a general workflow for investigating the anti-cancer properties of a compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Caspase8 Caspase-8 Receptor->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves Caspase3 Caspase-3 Caspase8->Caspase3 Activates tBid tBid Bid->tBid Bax Bax tBid->Bax Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces CytochromeC Cytochrome c Bax->CytochromeC Releases CytochromeC->Caspase3 Activates

Hypothetical Apoptotic Signaling Pathway for this compound.

start Start: Select Panel of Cancer Cell Lines ic50 IC50 Determination (MTT Assay) start->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway Western Blot for Signaling Proteins apoptosis->pathway cell_cycle->pathway end End: Evaluate Comparative Efficacy pathway->end

General Experimental Workflow for Efficacy Evaluation.

Conclusion and Future Directions

This compound exhibits potent cytotoxic activity against the P388 mouse leukemia cell line, suggesting its potential as an anti-cancer agent. However, the current understanding of its efficacy is significantly limited by the lack of data on a broader range of human cancer cell lines. Future research should prioritize a systematic evaluation of this compound's IC50 values across a diverse panel of cancer cell lines, including those from common malignancies such as breast, lung, colon, and prostate cancers. Furthermore, detailed mechanistic studies are warranted to elucidate the specific signaling pathways through which this compound exerts its cytotoxic effects. Such investigations will be crucial in determining the clinical relevance and potential therapeutic applications of this promising peptide antibiotic.

References

Assessing the Novelty of Cypemycin's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unconventional modes of action. Cypemycin (B582881), a member of the linaridin class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represents a promising candidate in this endeavor. This guide provides a comparative analysis of the proposed mode of action of this compound against established antibiotics, supported by experimental data and detailed methodologies to facilitate further research.

The Hypothesized Mode of Action of this compound: Pore Formation

This compound is a structurally unique, extensively modified linear peptide produced by Streptomyces sp. OH-4156.[1] While its precise mechanism of antibacterial activity is still under investigation, it is postulated that this compound inserts itself into the bacterial cell membrane, leading to the formation of pores and subsequent cell lysis.[1] This proposed mechanism is attributed to the peptide's amphipathic nature, allowing it to interact with and disrupt the lipid bilayer. The N-terminal N,N-dimethylalanine modification is known to be crucial for its bioactivity.[1] It is important to note that this pore-forming mechanism is, at present, a well-supported hypothesis awaiting direct experimental confirmation through techniques such as membrane permeabilization and potential assays.

Established Antibiotic Modes of Action for Comparison

To assess the novelty of this compound's proposed mechanism, it is essential to compare it with the modes of action of well-characterized antibiotics that target different fundamental cellular processes.

Daptomycin (B549167): A Clinically Relevant Membrane-Targeting Antibiotic

Daptomycin is a cyclic lipopeptide antibiotic that, like this compound is proposed to do, targets the bacterial cell membrane. Its mechanism is well-established and involves a calcium-dependent insertion into the cell membrane of Gram-positive bacteria. This insertion leads to the formation of ion channels, causing rapid membrane depolarization, potassium ion efflux, and subsequent arrest of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[2][3]

Vancomycin (B549263): A Glycopeptide Inhibitor of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that inhibits a critical step in bacterial cell wall biosynthesis. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[1][4] This binding sterically hinders the transglycosylation and transpeptidation reactions, preventing the proper cross-linking of the peptidoglycan layer and weakening the cell wall, which leads to cell lysis.[4]

Rifampicin: An Inhibitor of Bacterial RNA Synthesis

Rifampicin, a member of the rifamycin (B1679328) class, acts by inhibiting bacterial DNA-dependent RNA polymerase.[5][6] It binds to the β-subunit of the enzyme, physically blocking the elongation of the nascent RNA chain.[5] This specific inhibition of transcription prevents the synthesis of essential bacterial proteins, leading to cell death.

Comparative Analysis of Modes of Action

The novelty of an antibiotic's mode of action is a key determinant of its potential to overcome existing resistance mechanisms. Based on its hypothesized mechanism, this compound shares a common cellular target with daptomycin—the cell membrane. However, the specifics of their interactions may differ significantly due to their distinct chemical structures. While daptomycin's action is calcium-dependent and leads to ion channel formation, the precise nature of the pores hypothetically formed by the linear peptide this compound remains to be elucidated.

A key point of novelty for this compound, should its membrane-disrupting activity be confirmed, lies in its potential to be effective against pathogens that have developed resistance to antibiotics targeting other pathways, such as cell wall synthesis (like vancomycin) or nucleic acid synthesis (like rifampicin).

dot

Caption: Comparative overview of antibiotic modes of action.

Quantitative Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and the comparator antibiotics against relevant bacterial strains.

AntibioticBacterial StrainMIC (µg/mL)Reference
This compound Micrococcus luteus0.2[7]
Daptomycin Staphylococcus aureus0.25 - 1.0[5]
Vancomycin Staphylococcus aureus0.5 - 2.0[4]
Rifampicin Staphylococcus aureus≤ 1.0[8]

Detailed Experimental Protocols

To facilitate further investigation into the mode of action of this compound and other novel compounds, detailed protocols for key experimental assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test antibiotic (e.g., this compound)

  • Bacterial strain (e.g., Micrococcus luteus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into a tube of CAMHB. b. Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: a. Prepare a stock solution of the test antibiotic in a suitable solvent. b. Perform serial two-fold dilutions of the antibiotic in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacteria Inoculum->Inoculate Dilutions Serial Dilution of Antibiotic in Plate Dilutions->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Plate Read Plate for Visible Growth Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC Membrane_Potential_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Cell_Prep Prepare and Wash Bacterial Cells Dye_Loading Load Cells with DiSC3(5) Dye Cell_Prep->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Add_Antibiotic Add Test Antibiotic Baseline->Add_Antibiotic Record_Fluorescence Record Fluorescence Change Add_Antibiotic->Record_Fluorescence Analyze_Data Analyze Fluorescence Increase (Depolarization) Record_Fluorescence->Analyze_Data

References

Safety Operating Guide

Navigating the Disposal of Cypemycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Cypemycin, a post-translationally modified peptide. The information is compiled to offer immediate, practical guidance for your operational and safety protocols.

A critical aspect of this compound's disposal is that both the compound and its degradation products are considered non-toxic. However, it is still essential to adhere to proper laboratory waste management practices. Waste disposal must always comply with federal, state, and local environmental control regulations.[1]

This compound Waste Profile

To facilitate easy reference, the following table summarizes the key characteristics of this compound waste, based on available safety data.

CharacteristicDescriptionCitation
Toxicity The product itself and its degradation products are not classified as toxic.[1]
Physical State Solid (powder)
Potential Hazards May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the respiratory tract, skin, and eyes.[1]
Primary Disposal Route Collection in a designated, sealed waste container for disposal via a licensed waste management service.[2][3]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound and associated laboratory materials.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including unused compounds and contaminated materials such as personal protective equipment (PPE), weigh boats, and microfuge tubes, in a dedicated and clearly labeled hazardous waste container. The container should be kept closed except when adding waste.

  • Liquid Waste: For solutions containing this compound, consult your institution's chemical hygiene plan. As a general rule, aqueous waste should be collected separately from organic solvent waste. Do not dispose of chemical waste down the sink unless it is explicitly permitted by local regulations and your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.

2. Container Management:

  • Ensure all waste containers are in good condition, free from leaks, and compatible with the waste they contain.

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started. Avoid using chemical abbreviations.

3. Decontamination of Labware:

  • For reusable labware, decontamination is a critical step. While specific protocols for this compound are not available, a general procedure for peptide decontamination can be followed. This involves cleaning with an enzymatic detergent, followed by a sodium hypochlorite (B82951) (bleach) solution, and then rinsing thoroughly with water.

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can typically be disposed of as regular trash, though it is best to remove or deface the label first.

4. Storage and Final Disposal:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal service.

Conceptual Experimental Protocol: Establishing a Disposal Stream for a Novel Peptide Compound

For novel compounds like this compound where specific disposal guidelines may not be readily available, a systematic approach is necessary to establish a safe and compliant disposal protocol.

Objective: To determine the appropriate disposal pathway for a new, non-hazardous peptide compound.

Methodology:

  • Characterization: Review all available safety data for the compound, paying close attention to toxicity, reactivity, and environmental hazards.

  • Solubility and Degradation Studies:

    • Assess the solubility of the compound in common laboratory solvents and aqueous solutions.

    • Conduct preliminary degradation studies using methods such as treatment with bleach or enzymatic detergents to understand how the compound breaks down.

  • Waste Stream Compatibility:

    • Evaluate the compatibility of the compound with existing laboratory waste streams (e.g., solid waste, aqueous waste).

    • Perform small-scale tests to ensure that mixing the new compound with other waste in a designated container does not result in a hazardous reaction.

  • Consultation and Verification:

    • Present the findings to the institution's EHS office.

    • Collaboratively develop a written disposal protocol based on the experimental data and in accordance with local, state, and federal regulations.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CypemycinDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated PPE) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Collect in Labeled Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Aqueous/Solvent Waste Container liquid->liquid_container sharps_container Dispose in Puncture-Resistant Sharps Container sharps->sharps_container decontaminate Decontaminate Reusable Labware (Triple Rinse) solid_container->decontaminate liquid_container->decontaminate storage Store in Designated Secure Area sharps_container->storage rinsate Collect Rinsate as Hazardous Waste decontaminate->rinsate Yes decontaminate->storage No rinsate->liquid_container disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.